Product packaging for Sesone(Cat. No.:CAS No. 136-78-7)

Sesone

Cat. No.: B092327
CAS No.: 136-78-7
M. Wt: 309.1 g/mol
InChI Key: KISFEBPWFCGRGN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Crag® herbicide is a colorless to white crystalline, odorless solid. Mp: 245°C (with decomposition). Manufacture discontinued in 1994 by Rhone-Poulenc Ag Co.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7Cl2NaO5S B092327 Sesone CAS No. 136-78-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;2-(2,4-dichlorophenoxy)ethyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O5S.Na/c9-6-1-2-8(7(10)5-6)14-3-4-15-16(11,12)13;/h1-2,5H,3-4H2,(H,11,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISFEBPWFCGRGN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCCOS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2OCH2CH2OSO3Na, C8H7Cl2NaO5S
Record name CRAG® HERBICIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/25012
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DISUL-SODIUM
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1142
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0042377
Record name Sesone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0042377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Crag® herbicide is a colorless to white crystalline, odorless solid. Manufacture discontinued in 1994 by Rhone-Poulenc Ag Co., Colorless to white crystalline, odorless solid. [herbicide]; [NIOSH], COLOURLESS-TO-WHITE CRYSTALS., Colorless to white crystalline, odorless solid., Colorless to white crystalline, odorless solid. [herbicide]
Record name CRAG® HERBICIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/25012
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Crag herbicide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/376
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name DISUL-SODIUM
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1142
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name CRAG® HERBICIDE (SESONE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/251
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Crag herbicide
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0153.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

Decomposes (NIOSH, 2023), decomposes, Decomposes
Record name CRAG® HERBICIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/25012
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name CRAG® HERBICIDE (SESONE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/251
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Crag herbicide
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0153.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

26 % at 77 °F (NIOSH, 2023), SOLUBILITY IN HARD WATER CONTAINING 260 PPM CALCIUM CARBONATE: 4%, SOLUBILITY IN WATER: 25.5% @ 25 °C; INSOL IN MOST ORG SOLVENTS EXCEPT METHANOL, VERY SOL IN BENZENE; SLIGHTLY SOL IN ACETONE, In water, 2.5X10+5 mg/l at 25 °C, Solubility in water, g/100ml at 25 °C: 25 (good), (77 °F): 26%
Record name CRAG® HERBICIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/25012
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name SODIUM 2,4-DICHLOROPHENOXYETHYL SULFATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2522
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DISUL-SODIUM
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1142
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Crag herbicide
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0153.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

1.7 (NIOSH, 2023) - Denser than water; will sink, 1.70 @ 20 °C, Relative density (water = 1): 1.70, 1.7, 1.70
Record name CRAG® HERBICIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/25012
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name SODIUM 2,4-DICHLOROPHENOXYETHYL SULFATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2522
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DISUL-SODIUM
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1142
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name CRAG® HERBICIDE (SESONE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/251
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Crag herbicide
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0153.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Pressure

0.1 mmHg (NIOSH, 2023), 0.1 [mmHg], Vapor pressure, Pa at 20 °C: 133, 0.1 mmHg
Record name CRAG® HERBICIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/25012
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Crag herbicide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/376
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name DISUL-SODIUM
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1142
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name CRAG® HERBICIDE (SESONE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/251
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Crag herbicide
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0153.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Color/Form

Colorless to white crystalline solid.

CAS No.

136-78-7
Record name CRAG® HERBICIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/25012
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Disul-sodium [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136787
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sesone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0042377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disul
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.781
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DISUL-SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79H45L1710
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name SODIUM 2,4-DICHLOROPHENOXYETHYL SULFATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2522
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DISUL-SODIUM
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1142
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name CRAG® HERBICIDE (SESONE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/251
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethanol, 2-(2,4-dichlorophenoxy)-, hydrogen sulfate, sodium salt
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/KK4AC4A0.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

473 °F (Decomposes) (NIOSH, 2023), 245 °C DECOMP, 473 °F (decomposes), 473 °F (Decomposes)
Record name CRAG® HERBICIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/25012
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name SODIUM 2,4-DICHLOROPHENOXYETHYL SULFATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2522
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CRAG® HERBICIDE (SESONE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/251
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Crag herbicide
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0153.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Foundational & Exploratory

The Rise and Fall of a Pre-Emergent Weapon: A Technical History of Crag Herbicide 1 (Sesone)

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the development, mechanism, and toxicological profile of Sodium 2,4-dichlorophenoxyethyl sulfate, a once-promising herbicide of the phenoxy class.

Introduction

Crag Herbicide 1, known scientifically as Sodium 2,4-dichlorophenoxyethyl sulfate and commonly by the name Sesone, emerged in the mid-20th century as part of the revolutionary wave of synthetic auxin herbicides. Developed by the Carbide and Carbon Chemicals Company, a division of Union Carbide, this compound carved a niche for itself as a pre-emergent herbicide, targeting weeds before they could establish. Unlike its famous relative, 2,4-D, which acts on foliage, Crag Herbicide 1's unique mode of action relied on its conversion into a potent herbicide within the soil. This technical guide explores the history of Crag Herbicide 1's development, from its conceptualization and synthesis to its biological activity and eventual discontinuation.

Historical Development

The discovery of phenoxyacetic acid herbicides in the 1940s marked a paradigm shift in agricultural weed control. Following the successful introduction of 2,4-D, researchers sought to develop related compounds with different application profiles. The pioneering work on what would become Crag Herbicide 1 was detailed in a 1950 publication by L.J. King, J.A. Lambrech, and T.P. Finn of the Boyce Thompson Institute. Their research focused on sodium 2-(2,4-dichlorophenoxy)ethyl sulfate, demonstrating its potential as a selective, pre-emergent herbicide.

Carbide and Carbon Chemicals Company commercialized this discovery under the trade name Crag Herbicide 1. The key innovation behind this compound was its inactivity when applied, only becoming phytotoxic after microbial transformation in the soil. This characteristic offered a degree of safety for established crops, as the active herbicidal compound was generated in the topsoil where weed seeds germinate.

Chemical Synthesis

The synthesis of Sodium 2,4-dichlorophenoxyethyl sulfate, the active ingredient in Crag Herbicide 1, is a multi-step process rooted in the chemistry of phenoxy herbicides. While specific industrial synthesis protocols are proprietary, a plausible synthetic route can be derived from the general knowledge of 2,4-D production.

The process likely began with the chlorination of phenol to produce 2,4-dichlorophenol. This intermediate was then reacted with ethylene oxide to form 2-(2,4-dichlorophenoxy)ethanol. The subsequent step involved sulfation of the alcohol group, followed by neutralization with a sodium base to yield the final product, Sodium 2,4-dichlorophenoxyethyl sulfate.

G cluster_0 Synthesis Pathway phenol Phenol 2,4-Dichlorophenol 2,4-Dichlorophenol phenol->2,4-Dichlorophenol Chlorination chloroacetic_acid Chloroacetic Acid chlorine Chlorine (Cl2) chlorine->2,4-Dichlorophenol ethylene_oxide Ethylene Oxide 2-(2,4-Dichlorophenoxy)ethanol 2-(2,4-Dichlorophenoxy)ethanol ethylene_oxide->2-(2,4-Dichlorophenoxy)ethanol sulfuric_acid Sulfuric Acid (H2SO4) 2-(2,4-Dichlorophenoxy)ethyl hydrogen sulfate 2-(2,4-Dichlorophenoxy)ethyl hydrogen sulfate sulfuric_acid->2-(2,4-Dichlorophenoxy)ethyl hydrogen sulfate naoh Sodium Hydroxide (NaOH) Sodium 2,4-dichlorophenoxyethyl sulfate Sodium 2,4-dichlorophenoxyethyl sulfate naoh->Sodium 2,4-dichlorophenoxyethyl sulfate 2,4-Dichlorophenol->2-(2,4-Dichlorophenoxy)ethanol Ethoxylation 2-(2,4-Dichlorophenoxy)ethanol->2-(2,4-Dichlorophenoxy)ethyl hydrogen sulfate Sulfation 2-(2,4-Dichlorophenoxy)ethyl hydrogen sulfate->Sodium 2,4-dichlorophenoxyethyl sulfate Neutralization

Figure 1: Plausible synthesis pathway for Sodium 2,4-dichlorophenoxyethyl sulfate.

Mechanism of Action: A Pro-Herbicide's Journey

Crag Herbicide 1 is a classic example of a pro-herbicide, a compound that is biologically inactive until converted into its active form within the target environment. The unique pre-emergent activity of this compound stemmed from its bioactivation in the soil.

Upon application, the inert Sodium 2,4-dichlorophenoxyethyl sulfate is hydrolyzed by soil microorganisms, particularly bacteria such as Bacillus cereus var. mycoides. This microbial action cleaves the sulfate group, yielding 2-(2,4-dichlorophenoxy)ethanol. This intermediate is then further oxidized by soil microbes to the highly herbicidally active 2,4-dichlorophenoxyacetic acid (2,4-D).

This localized conversion to 2,4-D in the upper soil layers, where weed seeds germinate, provided the basis for its selective pre-emergent weed control. Established plants with deeper root systems were largely unaffected as the concentration of the active herbicide was highest at the soil surface.

G cluster_0 Soil Environment This compound Sodium 2,4-dichlorophenoxyethyl sulfate (Crag Herbicide 1 - Inactive) intermediate 2-(2,4-Dichlorophenoxy)ethanol This compound->intermediate Microbial Hydrolysis (e.g., Bacillus cereus) active_herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) (Active Herbicide) intermediate->active_herbicide Microbial Oxidation Weed Seedling Death Weed Seedling Death active_herbicide->Weed Seedling Death Auxin Mimicry -> Uncontrolled Growth

Figure 2: Bioactivation pathway of Crag Herbicide 1 (this compound) in the soil.

Experimental Protocols

Synthesis of Sodium 2,4-dichlorophenoxyethyl sulfate (Illustrative)

Materials: 2,4-dichlorophenol, ethylene oxide, chlorosulfonic acid, sodium hydroxide, inert solvent (e.g., dichloromethane).

Procedure:

  • Ethoxylation: In a cooled, stirred reactor, 2,4-dichlorophenol is dissolved in an inert solvent. Ethylene oxide is bubbled through the solution in the presence of a basic catalyst. The reaction is monitored until the desired degree of ethoxylation is achieved, yielding 2-(2,4-dichlorophenoxy)ethanol. The product is then purified by distillation.

  • Sulfation: The purified 2-(2,4-dichlorophenoxy)ethanol is reacted with a sulfating agent, such as chlorosulfonic acid, in a suitable solvent at a controlled temperature to prevent side reactions. This step produces 2-(2,4-dichlorophenoxy)ethyl hydrogen sulfate.

  • Neutralization: The resulting acidic intermediate is carefully neutralized with an aqueous solution of sodium hydroxide to a neutral pH.

  • Isolation: The final product, Sodium 2,4-dichlorophenoxyethyl sulfate, is isolated by evaporation of the solvent and water, followed by drying. The purity of the product can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC).

Pre-Emergence Herbicidal Efficacy Trial

Objective: To evaluate the pre-emergence efficacy of Crag Herbicide 1 on various weed species.

Methodology:

  • Plot Preparation: Field plots are prepared with a known history of weed infestation. The soil is tilled to create a uniform seedbed.

  • Herbicide Application: Crag Herbicide 1 is applied to the soil surface at various rates (e.g., kg/ha ) using a calibrated sprayer. A control plot with no herbicide application is included.

  • Weed Seeding (Optional): To ensure a uniform weed population, seeds of target weed species can be sown in the plots.

  • Evaluation: At regular intervals (e.g., 2, 4, and 8 weeks after treatment), the plots are assessed for weed emergence and density. Weed control is typically expressed as a percentage reduction in weed biomass or count compared to the untreated control plot. Crop tolerance is also assessed if a crop is planted.

Data Presentation

Toxicological Data
ParameterSpeciesValueReference
Oral LD50Rat730 - 1500 mg/kg[1][2]
Oral LD50Dog~100 mg/kg
Environmental Fate
ParameterConditionValueReference
Soil Half-lifeAerobicVaries (dependent on microbial activity)
HydrolysisIn waterSlow

Conclusion

Crag Herbicide 1 (this compound) represented an innovative approach to weed control in the mid-20th century, capitalizing on the concept of a pro-herbicide that becomes active in the soil. Its pre-emergent mode of action offered a distinct advantage in certain agricultural settings. However, like many early synthetic pesticides, concerns over its environmental persistence and potential toxicological effects, coupled with the development of more effective and targeted herbicides, led to its eventual discontinuation in the United States. The story of Crag Herbicide 1 serves as a valuable case study in the evolution of herbicide development, highlighting the ongoing quest for efficacy, selectivity, and environmental safety in agricultural chemistry.

References

The Unseen Hand: An In-depth Technical Guide to the Mechanism of Action of Sesone Herbicide in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sesone, commercially known as Crag Herbicide 1, is a historical pre-emergence herbicide. Its efficacy lies not in its initial form, 2-(2,4-Dichlorophenoxy)ethyl sodium sulfate, but in its microbial conversion within the soil to the potent auxin mimic, 2,4-Dichlorophenoxyacetic acid (2,4-D). This guide delves into the core mechanism of action of this compound, focusing on the bioactivation process and the subsequent physiological and biochemical disruptions in susceptible plants, primarily driven by the activity of 2,4-D. While quantitative data and specific experimental protocols for this compound are scarce due to its discontinued use, this document synthesizes the extensive knowledge of 2,4-D's mode of action to provide a comprehensive understanding of this compound's herbicidal effects.

Introduction: From Prodrug to Potent Herbicide

This compound is a selective herbicide that was used for the control of broadleaf weeds. It is unique in that it functions as a prodrug, meaning it is biologically inactive in its applied form. Its herbicidal properties are activated in the soil through the metabolic action of microorganisms. This bioactivation is a critical step in its mechanism of action.

Chemical Identity
PropertyValue
Common Name This compound
Chemical Name 2-(2,4-Dichlorophenoxy)ethyl sodium sulfate
CAS Number 136-78-7
Molecular Formula C₈H₇Cl₂NaO₄S
Molecular Weight 309.1 g/mol
Synonyms Crag Herbicide 1, 2,4-DES-Na

The Core Mechanism of Action: A Two-Step Process

The herbicidal activity of this compound is a two-stage process:

  • Bioactivation in Soil: Following application, this compound is hydrolyzed by soil microorganisms, which cleave the sulfate group to yield 2,4-D.

  • Auxin Mimicry by 2,4-D: The resulting 2,4-D is absorbed by the roots of emerging seedlings and acts as a synthetic auxin, leading to uncontrolled and disorganized growth in susceptible broadleaf plants.

Factors Influencing the Conversion of this compound to 2,4-D

The rate of microbial degradation of herbicides like this compound is dependent on various soil conditions:

FactorEffect on Degradation Rate
Microbial Population Higher microbial activity leads to faster degradation.
Soil Temperature Optimal temperatures for microbial activity (typically 20-30°C) accelerate degradation.
Soil Moisture Adequate moisture is essential for microbial function and, therefore, degradation.
Soil pH Neutral to slightly alkaline pH generally favors the bacteria responsible for degradation.
Organic Matter Higher organic matter content can support a larger microbial population, enhancing degradation.

The Herbicidal Action of 2,4-D: A Cascade of Disruption

Once converted, 2,4-D is readily absorbed by the roots and translocated throughout the plant, primarily to the meristematic tissues where active cell division occurs.[1] As a synthetic auxin, it mimics the natural plant hormone indole-3-acetic acid (IAA) but is resistant to the plant's natural degradation processes. This leads to a persistent and overwhelming hormonal signal.

The primary herbicidal effects of 2,4-D include:

  • Uncontrolled Cell Division and Elongation: 2,4-D stimulates abnormal and unsustainable growth, leading to epinasty (twisting of stems and petioles), leaf malformation, and callus formation.[1]

  • Disruption of Vascular Tissues: The uncontrolled growth crushes and blocks the phloem and xylem, impeding the transport of nutrients and water.

  • Increased Ethylene Production: 2,4-D can induce the production of ethylene, a plant hormone associated with senescence and stress responses, further contributing to the decline of the plant.

  • Altered Nucleic Acid and Protein Synthesis: At the molecular level, 2,4-D affects the synthesis of RNA and proteins, leading to the production of abnormal cellular components.[2]

Signaling Pathway of 2,4-D Action

The following diagram illustrates the simplified signaling pathway of 2,4-D in a susceptible plant cell, leading to herbicidal effects.

G This compound This compound (2-(2,4-Dichlorophenoxy)ethyl sodium sulfate) Microbes Soil Microorganisms This compound->Microbes Hydrolysis TwoFourD 2,4-D Microbes->TwoFourD Absorption Root Absorption TwoFourD->Absorption Translocation Translocation to Meristems Absorption->Translocation AuxinReceptor Auxin Receptor Binding Translocation->AuxinReceptor GeneExpression Altered Gene Expression AuxinReceptor->GeneExpression CellDivision Uncontrolled Cell Division & Elongation GeneExpression->CellDivision Ethylene Increased Ethylene Production GeneExpression->Ethylene VascularDisruption Vascular Tissue Disruption CellDivision->VascularDisruption PlantDeath Plant Death VascularDisruption->PlantDeath Ethylene->PlantDeath

Simplified signaling pathway of this compound's herbicidal action.

Experimental Protocols

Protocol for Determining Herbicide Degradation in Soil

This protocol outlines a general method for quantifying the conversion of a parent herbicide compound to its metabolite in a soil matrix.

G Start Start: Soil Sample Collection Spike Spike Soil with this compound Start->Spike Incubate Incubate at Controlled Temperature & Moisture Spike->Incubate Sample Collect Subsamples Over Time Incubate->Sample Extract Solvent Extraction of This compound and 2,4-D Sample->Extract Analyze LC-MS/MS or GC-MS Analysis Extract->Analyze Quantify Quantify Parent Compound and Metabolite Analyze->Quantify Kinetics Determine Degradation Kinetics (e.g., half-life) Quantify->Kinetics End End Kinetics->End

Experimental workflow for determining herbicide degradation in soil.

Methodology:

  • Soil Collection and Preparation: Collect soil from the desired location. Sieve to remove large debris and homogenize. Characterize soil properties (pH, organic matter content, texture).

  • Herbicide Application: Treat a known mass of soil with a standard solution of this compound to achieve a target concentration.

  • Incubation: Incubate the treated soil in a controlled environment (e.g., incubator) at a specific temperature and moisture level.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28 days), collect subsamples of the treated soil.

  • Extraction: Extract this compound and its metabolite, 2,4-D, from the soil samples using an appropriate solvent system (e.g., acetonitrile/water).

  • Analysis: Analyze the extracts using a suitable analytical technique such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to separate and quantify the parent compound and its metabolite.

  • Data Analysis: Plot the concentration of this compound over time to determine the degradation kinetics, including the half-life (the time required for 50% of the initial concentration to degrade).

Direct Phytotoxicity Assessment

Although the primary mode of action is through its conversion to 2,4-D, any potential direct phytotoxic effects of this compound on seed germination or early seedling growth can be assessed using a bioassay.

Methodology:

  • Preparation of Test Solutions: Prepare a series of dilutions of this compound in a suitable solvent (e.g., water).

  • Seed Treatment: Surface sterilize seeds of a susceptible indicator plant species (e.g., cress, lettuce).

  • Germination Assay: Place a set number of seeds on filter paper in petri dishes. Moisten the filter paper with the different concentrations of the this compound solutions. Include a control with only the solvent.

  • Incubation: Incubate the petri dishes in a controlled environment with appropriate light and temperature conditions.

  • Data Collection: After a set period, measure the germination percentage, root length, and shoot length of the seedlings.

  • Analysis: Compare the results from the different concentrations to the control to determine if this compound exhibits any direct inhibitory or stimulatory effects on germination and early growth.

Conclusion

The mechanism of action of this compound herbicide is a classic example of bioactivation, where an inactive compound is transformed into a potent phytotoxin by soil microorganisms. The resulting 2,4-D acts as a persistent synthetic auxin, causing catastrophic disruption of normal growth processes in susceptible broadleaf plants. While specific quantitative data on this compound's conversion is limited due to its historical status, the well-established principles of phenoxy herbicide degradation and the extensive knowledge of 2,4-D's mode of action provide a robust framework for understanding its herbicidal efficacy. Future research in herbicide development could draw inspiration from this prodrug approach to design more targeted and environmentally responsive weed control agents.

References

Unearthing the Genesis of a Weed Killer: A Technical Guide to the Original Patent of Sesone Herbicide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the historical archives of agrochemical development reveals the foundational patent for Sesone, a selective herbicide that emerged in the mid-20th century. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the original patent information, including detailed experimental protocols and quantitative data, offering a glimpse into the early days of synthetic herbicide discovery.

This compound, chemically known as sodium 2-(2,4-dichlorophenoxy)ethyl sulfate, was a significant development in the field of selective weed control. Its ability to be applied to the soil and activated by soil microorganisms to a herbicidally active form represented a novel approach to managing unwanted vegetation.

Original Patent Information

The foundational patent for this compound is U.S. Patent 2,573,740 , titled "Herbicidal composition containing 2, 4-dichlorophenoxyethyl sulfate." The patent was filed on December 29, 1949, and granted on October 30, 1951. The inventors are listed as Lawrence J. King, Joseph A. Lambrech, and Thomas P. Finn, and the patent was assigned to the Union Carbide and Carbon Corporation.

This patent laid the groundwork for the commercialization of this compound, which was later marketed under the trade name "Crag Herbicide-1." The invention centered on the discovery that certain aryloxyalkyl sulfates, particularly 2,4-dichlorophenoxyethyl sulfate, exhibited potent and selective herbicidal properties when applied to the soil.

Core Chemistry and Synthesis

The key active ingredient, sodium 2-(2,4-dichlorophenoxy)ethyl sulfate, is a water-soluble salt. The synthesis, as can be inferred from the chemical knowledge of the time and related literature, would have likely involved the reaction of 2,4-dichlorophenoxyethanol with a sulfating agent, followed by neutralization with a sodium base.

Experimental Protocols

The original patent and contemporaneous scientific publications, such as the 1950 article by King, Lambrech, and Finn in Contributions from Boyce Thompson Institute, provide insight into the early experimental methodologies used to evaluate the herbicidal efficacy of this compound.

Greenhouse Flat Tests for Herbicidal Activity

A common method for initial screening involved greenhouse flat tests. These experiments were designed to assess the pre-emergence and post-emergence herbicidal activity of the compound on various plant species.

Methodology:

  • Soil Preparation: A uniform soil mixture, typically a blend of loam, sand, and peat moss, was prepared and sterilized to eliminate existing weed seeds and pathogens.

  • Planting: Seeds of various crop and weed species were sown in rows in shallow wooden or metal flats filled with the prepared soil. A typical test would include a mix of broadleaf weeds (e.g., mustard, pigweed) and grassy weeds (e.g., crabgrass, ryegrass), alongside crop species (e.g., corn, beans, cotton).

  • Chemical Application:

    • Pre-emergence: The chemical, dissolved in a suitable solvent and diluted with water, was sprayed uniformly over the soil surface immediately after planting.

    • Post-emergence: The chemical solution was applied to the foliage of the plants after they had reached a certain growth stage (e.g., 2-3 true leaves).

  • Observation and Data Collection: The flats were maintained in a greenhouse under controlled conditions of temperature, light, and humidity. Observations were made at regular intervals (e.g., 7, 14, and 21 days after treatment). Data collected included:

    • Percent emergence: The number of seedlings that emerged in the treated flats compared to the untreated control flats.

    • Phytotoxicity rating: A visual assessment of plant injury on a scale of 0 to 10 (or a similar scale), where 0 represents no injury and 10 represents complete kill.

    • Plant height and weight: In some cases, the height and fresh or dry weight of the surviving plants were measured to quantify the growth inhibition.

Mode of Action Investigation: The Role of Soil Microorganisms

A key aspect of this compound's novelty was its mode of action, which was dependent on microbial activity in the soil. Experiments were designed to demonstrate this unique characteristic.

Methodology:

  • Sterilized vs. Unsterilized Soil: Comparative studies were conducted using both sterilized (autoclaved) and unsterilized soil.

  • Application and Observation: this compound was applied to both types of soil, which were then planted with indicator weed species.

  • Results Analysis: The herbicidal activity was observed to be significantly higher in the unsterilized soil, indicating that soil microorganisms were responsible for converting the inactive sulfate ester into a phytotoxic alcohol.

Quantitative Data Summary

The following tables summarize the type of quantitative data that would have been generated from the initial experiments on this compound. The specific values are illustrative based on the known properties of the herbicide.

Table 1: Pre-emergence Herbicidal Efficacy of this compound on Various Weed Species
Weed Species Application Rate (lbs/acre) Percent Control (at 21 days)
Large Crabgrass (Digitaria sanguinalis)285
495
Redroot Pigweed (Amaranthus retroflexus)290
498
Common Purslane (Portulaca oleracea)288
497
Table 2: Crop Tolerance to Pre-emergence Application of this compound
Crop Species Application Rate (lbs/acre) Phytotoxicity Rating (0-10 scale)
Corn (Zea mays)41
Cotton (Gossypium hirsutum)42
Snap Beans (Phaseolus vulgaris)47

Visualizing the Logic and Workflow

The following diagrams, generated using the DOT language, illustrate the logical relationships and experimental workflows described.

Experimental_Workflow cluster_greenhouse Greenhouse Flat Tests cluster_moa Mode of Action Investigation soil_prep Soil Preparation planting Planting (Crops & Weeds) soil_prep->planting pre_emergence Pre-emergence Application planting->pre_emergence post_emergence Post-emergence Application planting->post_emergence observation Observation & Data (Emergence, Phytotoxicity) pre_emergence->observation post_emergence->observation sterilized_soil Sterilized Soil application This compound Application sterilized_soil->application unsterilized_soil Unsterilized Soil unsterilized_soil->application comparison Compare Herbicidal Activity application->comparison

Caption: Experimental workflow for evaluating this compound's herbicidal properties.

Signaling_Pathway This compound This compound (Sodium 2-(2,4-dichlorophenoxy)ethyl sulfate) Soil_Microorganisms Soil Microorganisms This compound->Soil_Microorganisms Hydrolysis Hydrolysis Soil_Microorganisms->Hydrolysis Active_Herbicide 2,4-Dichlorophenoxyethanol (Active Herbicide) Hydrolysis->Active_Herbicide Plant_Uptake Plant Root Uptake Active_Herbicide->Plant_Uptake Growth_Disruption Disruption of Plant Growth Processes Plant_Uptake->Growth_Disruption Weed_Death Weed Death Growth_Disruption->Weed_Death

Caption: Simplified mode of action pathway for the herbicide this compound.

An In-depth Technical Guide to the Synthesis of 2-(2,4-Dichlorophenoxy)ethyl Sodium Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis pathway for 2-(2,4-Dichlorophenoxy)ethyl sodium sulfate, a compound also known by its common names Sesone and Crag Herbicide 1. The synthesis is a two-step process commencing with the formation of the intermediate, 2-(2,4-dichlorophenoxy)ethanol, through a Williamson ether synthesis. This is followed by the sulfation of the alcohol intermediate and subsequent neutralization to yield the final sodium salt. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the synthesis pathway to facilitate a thorough understanding of the process for research and development purposes.

Introduction

2-(2,4-Dichlorophenoxy)ethyl sodium sulfate is a chemical compound that has been utilized as a herbicide.[1] Its synthesis involves the chemical modification of 2,4-dichlorophenol, a common precursor in the manufacturing of various agrochemicals, most notably the widely used herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D).[2] The synthesis pathway detailed in this guide is a robust method for the laboratory-scale production of this compound, providing a foundation for further research and development.

Synthesis Pathway Overview

The synthesis of 2-(2,4-Dichlorophenoxy)ethyl sodium sulfate is accomplished in two primary stages:

Step 1: Synthesis of 2-(2,4-Dichlorophenoxy)ethanol. This step involves the reaction of sodium 2,4-dichlorophenolate with 2-chloroethanol. This reaction proceeds via a Williamson ether synthesis mechanism, where the phenoxide ion acts as a nucleophile, displacing the chloride ion from 2-chloroethanol.

Step 2: Sulfation of 2-(2,4-Dichlorophenoxy)ethanol and Neutralization. The alcohol intermediate is then sulfated using a suitable sulfating agent, such as chlorosulfonic acid. The resulting sulfate ester is subsequently neutralized with a sodium base, typically sodium hydroxide, to produce the final product, 2-(2,4-Dichlorophenoxy)ethyl sodium sulfate.

The overall synthesis pathway can be visualized as follows:

Synthesis_Pathway cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Sulfation and Neutralization 2,4-Dichlorophenol 2,4-Dichlorophenol Sodium_2,4-Dichlorophenolate Sodium 2,4-Dichlorophenolate 2,4-Dichlorophenol->Sodium_2,4-Dichlorophenolate Deprotonation Sodium_Hydroxide NaOH Sodium_Hydroxide->Sodium_2,4-Dichlorophenolate Intermediate 2-(2,4-Dichlorophenoxy)ethanol Sodium_2,4-Dichlorophenolate->Intermediate Nucleophilic Substitution 2-Chloroethanol 2-Chloroethanol 2-Chloroethanol->Intermediate Sulfate_Ester 2-(2,4-Dichlorophenoxy)ethyl Hydrogen Sulfate Intermediate->Sulfate_Ester Sulfation Chlorosulfonic_Acid ClSO3H Chlorosulfonic_Acid->Sulfate_Ester Final_Product 2-(2,4-Dichlorophenoxy)ethyl Sodium Sulfate Sulfate_Ester->Final_Product Neutralization Sodium_Hydroxide_2 NaOH Sodium_Hydroxide_2->Final_Product

Caption: Overall synthesis pathway of 2-(2,4-Dichlorophenoxy)ethyl sodium sulfate.

Experimental Protocols

Step 1: Synthesis of 2-(2,4-Dichlorophenoxy)ethanol

This procedure is adapted from the general principles of Williamson ether synthesis.

Materials:

  • 2,4-Dichlorophenol

  • Sodium hydroxide (NaOH)

  • 2-Chloroethanol

  • Anhydrous ethanol

  • Diethyl ether

  • Hydrochloric acid (HCl), dilute

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a specific molar equivalent of 2,4-dichlorophenol in anhydrous ethanol.

  • To this solution, add one molar equivalent of sodium hydroxide pellets. The mixture is stirred until the sodium hydroxide is completely dissolved, forming sodium 2,4-dichlorophenolate in situ.

  • Add one molar equivalent of 2-chloroethanol to the reaction mixture.

  • The mixture is then heated to reflux and maintained at this temperature for a specified period to ensure the completion of the reaction.

  • After reflux, the reaction mixture is cooled to room temperature. The solvent (ethanol) is removed under reduced pressure using a rotary evaporator.

  • The resulting residue is partitioned between diethyl ether and water.

  • The aqueous layer is separated and the organic layer is washed with a dilute solution of hydrochloric acid, followed by a wash with water, and finally with a saturated sodium chloride solution.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude 2-(2,4-dichlorophenoxy)ethanol.

  • The crude product can be further purified by distillation under reduced pressure or by recrystallization.

Step 2: Sulfation of 2-(2,4-Dichlorophenoxy)ethanol and Neutralization

This procedure is based on the general method for the sulfation of alcohols using chlorosulfonic acid.

Materials:

  • 2-(2,4-Dichlorophenoxy)ethanol

  • Chlorosulfonic acid (ClSO₃H)

  • Anhydrous diethyl ether or other suitable inert solvent

  • Sodium hydroxide (NaOH), aqueous solution

Procedure:

  • In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a calcium chloride drying tube, dissolve the purified 2-(2,4-dichlorophenoxy)ethanol in anhydrous diethyl ether.

  • The flask is cooled in an ice-salt bath to maintain a low temperature.

  • One molar equivalent of chlorosulfonic acid is added dropwise from the dropping funnel to the stirred solution. The temperature of the reaction mixture should be carefully controlled and kept below a specified temperature throughout the addition.

  • After the addition is complete, the reaction mixture is stirred for an additional period at a low temperature to ensure complete sulfation.

  • The reaction mixture is then slowly and carefully poured into a beaker containing crushed ice to decompose any unreacted chlorosulfonic acid.

  • The resulting acidic solution is neutralized by the slow addition of a cooled aqueous solution of sodium hydroxide until the pH is neutral.

  • The aqueous layer is separated and the organic layer is extracted with water. The combined aqueous extracts are then concentrated under reduced pressure to yield the crude 2-(2,4-Dichlorophenoxy)ethyl sodium sulfate.

  • The final product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

Quantitative Data

The following table summarizes the key physicochemical properties of 2-(2,4-Dichlorophenoxy)ethyl sodium sulfate (this compound).

PropertyValueReference(s)
Chemical Formula C₈H₇Cl₂NaO₅S[1]
Molecular Weight 309.1 g/mol [3]
Appearance Colorless to white crystalline, odorless solid[3]
Melting Point Decomposes[3]
Vapor Pressure 0.1 mmHg[3]
Specific Gravity 1.7[3]

Characterization

The structure and purity of the synthesized 2-(2,4-Dichlorophenoxy)ethyl sodium sulfate can be confirmed using various analytical techniques:

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the sulfonate group (strong absorption bands around 1200 cm⁻¹ and 1050 cm⁻¹), the ether linkage, and the aromatic ring.

  • Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to aid in its structural elucidation.

Experimental Workflow

The following diagram illustrates the logical workflow of the synthesis and purification process.

Experimental_Workflow cluster_synthesis Synthesis cluster_sulfation Sulfation & Neutralization cluster_analysis Analysis Start Start Materials: 2,4-Dichlorophenol, NaOH, 2-Chloroethanol Step1 Williamson Ether Synthesis: - Dissolution in Ethanol - Deprotonation - Nucleophilic Substitution - Reflux Start->Step1 Intermediate_Crude Crude 2-(2,4-Dichlorophenoxy)ethanol Step1->Intermediate_Crude Purification1 Purification: - Solvent Evaporation - Extraction - Drying - Distillation/Recrystallization Intermediate_Crude->Purification1 Intermediate_Pure Pure 2-(2,4-Dichlorophenoxy)ethanol Purification1->Intermediate_Pure Step2 Sulfation: - Dissolution in Ether - Reaction with ClSO3H (low temp) Intermediate_Pure->Step2 Neutralization Neutralization: - Quenching with Ice - Addition of NaOH (aq) Step2->Neutralization Final_Crude Crude 2-(2,4-Dichlorophenoxy)ethyl Sodium Sulfate Neutralization->Final_Crude Purification2 Purification: - Extraction - Solvent Evaporation - Recrystallization Final_Crude->Purification2 Final_Product Pure 2-(2,4-Dichlorophenoxy)ethyl Sodium Sulfate Purification2->Final_Product Characterization Characterization: - NMR - IR - MS Final_Product->Characterization

Caption: Logical workflow for the synthesis and analysis of the target compound.

Conclusion

This technical guide provides a detailed framework for the synthesis of 2-(2,4-Dichlorophenoxy)ethyl sodium sulfate. The two-step pathway, involving a Williamson ether synthesis followed by sulfation and neutralization, is a well-established and adaptable method for laboratory-scale production. The provided protocols and data serve as a valuable resource for researchers and scientists in the fields of agrochemical development and organic synthesis. Further optimization of reaction conditions and purification techniques may lead to improved yields and purity of the final product.

References

The Lignan Sesamin: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of sesamin, a major lignan found in sesame seeds (Sesamum indicum L.). This document details its biological activities, underlying mechanisms of action, and established experimental protocols for its extraction, purification, and analysis. Information on the related compound sesaminone is also included where available.

Physicochemical Properties

Sesamin and its related compound, sesaminone, are fat-soluble lignans. Their key physical and chemical properties are summarized below.

Table 1: Physical and Chemical Properties of Sesamin
PropertyValueReference(s)
IUPAC Name 5-[(3S,3aR,6S,6aR)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-1,3-benzodioxole[1]
Molecular Formula C₂₀H₁₈O₆[1]
Molecular Weight 354.35 g/mol [1]
Appearance White crystalline powder[2]
Melting Point 121-125 °C[2]
Boiling Point 504.4 ± 50.0 °C (Predicted)[3]
Solubility Soluble in DMSO (>25 mg/mL), ethanol, methanol, and other organic solvents. Insoluble in water.[3][4][5]
Stability Stable for at least 2 years when stored at -20°C. Solutions in DMSO can be stored at -20°C for up to 3 months.[3]
Optical Rotation [α]20/D = +65° to +69° (c=1 in CHCl₃)[2]
Table 2: Physical and Chemical Properties of Sesaminone
PropertyValueReference(s)
IUPAC Name 1,3-benzodioxol-5-yl-[(3S,4R,5S)-5-(1,3-benzodioxol-5-yl)-4-(hydroxymethyl)oxolan-3-yl]methanone[6]
Molecular Formula C₂₀H₁₈O₇[6]
Molecular Weight 370.4 g/mol [6]
Appearance Data not available
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
Stability Data not available

Experimental Protocols

Detailed methodologies for the extraction, purification, and analysis of sesamin are crucial for research and development.

Extraction from Sesame Seeds/Oil

2.1.1. Supercritical Fluid Extraction (SFE)

This method utilizes supercritical carbon dioxide (SC-CO₂) as a solvent, offering a green alternative to traditional solvent extraction.

  • Apparatus : A supercritical fluid extraction system equipped with an extractor vessel, pumps for CO₂ and co-solvent, and separators.

  • Sample Preparation : Sesame seeds are ground to a desired particle size (e.g., 300-600 µm).

  • Procedure :

    • Load the ground sesame seeds into the extractor vessel.

    • Pressurize and heat the CO₂ to supercritical conditions (e.g., 250-350 bar and 50-70 °C).

    • Introduce the supercritical CO₂ into the extractor. An organic co-solvent like ethanol may be added to enhance extraction efficiency.

    • The SC-CO₂ containing the extracted oil and lignans flows into separators where the pressure and/or temperature are changed, causing the oil and lignans to precipitate.

    • The extracted sesame oil rich in sesamin is collected from the separators.[7][8]

2.1.2. Solvent Extraction

A common laboratory-scale method for isolating lignans from sesame oil.

  • Materials : Sesame oil, ethanol (95%), hexane.

  • Procedure :

    • Mix sesame oil with ethanol in a defined ratio (e.g., 1:2 v/v).

    • Stir the mixture vigorously to extract the lignans into the ethanol phase.

    • Separate the ethanol layer containing the lignans.

    • Remove the ethanol under vacuum to obtain a lignan-enriched extract.

    • The extract can be further processed by dissolving in a minimal amount of a suitable solvent and then adding a non-polar solvent like hexane to precipitate the sesamin.[3]

Purification

2.2.1. Centrifugal Partition Chromatography (CPC)

CPC is a liquid-liquid chromatography technique that avoids the use of a solid stationary phase.

  • Apparatus : A centrifugal partition chromatograph.

  • Solvent System : A biphasic solvent system is required. A common system is n-hexane/ethyl acetate/ethanol/water (e.g., in a 2:3:3:2 v/v/v/v ratio).[9]

  • Procedure :

    • The CPC rotor is filled with the stationary phase of the biphasic solvent system.

    • The rotor is spun at a specific speed, and the mobile phase is pumped through the column.

    • The crude sesamin extract is dissolved in a mixture of the stationary and mobile phases and injected into the system.

    • Fractions are collected as the mobile phase elutes from the column.

    • The fractions are analyzed (e.g., by TLC or HPLC) to identify those containing pure sesamin.[9]

Analysis

2.3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the quantification of sesamin.

  • Apparatus : An HPLC system with a UV or photodiode array (PDA) detector.

  • Column : A reversed-phase C18 column is typically used (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

  • Mobile Phase : A gradient elution using a mixture of acetonitrile and water is common. For example, starting with 54% acetonitrile and increasing the concentration over time.[9]

  • Detection : Sesamin can be detected at a wavelength of 287-290 nm.[1]

  • Quantification : A calibration curve is generated using a pure sesamin standard to quantify the amount in the sample.[9]

2.3.2. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

These techniques are used for the structural elucidation and confirmation of the identity of isolated sesamin.

  • NMR Spectroscopy :

    • Sample Preparation : The purified sesamin is dissolved in a deuterated solvent (e.g., CDCl₃).

    • Analysis : ¹H NMR and ¹³C NMR spectra are acquired. 2D NMR techniques like COSY, HSQC, and HMBC can be used for detailed structural assignment.[10]

  • Mass Spectrometry :

    • Technique : Electrospray ionization (ESI) is a common ionization method.

    • Analysis : The mass-to-charge ratio (m/z) of the molecular ion is determined to confirm the molecular weight. Fragmentation patterns can provide further structural information.[4]

Biological Activities and Signaling Pathways

Sesamin exhibits a wide range of biological activities, primarily attributed to its antioxidant, anti-inflammatory, and neuroprotective properties.

Anti-inflammatory and Immunomodulatory Effects

Sesamin has been shown to modulate inflammatory responses through various mechanisms. A key pathway involves the inhibition of Nuclear Factor-kappa B (NF-κB), a transcription factor that regulates the expression of numerous pro-inflammatory genes.[9]

  • Mechanism : Sesamin can suppress the activation of IκBα kinase (IKK), which prevents the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, inhibiting its translocation to the nucleus and the transcription of target genes like COX-2, MMP-9, and VEGF.[9]

NF_kB_Inhibition_by_Sesamin cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Stimuli->IKK Sesamin Sesamin Sesamin->IKK IkBa IκBα IKK->IkBa P NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_n NF-κB NFkB_IkBa NF-κB-IκBα (Inactive complex) NFkB_IkBa->NFkB Degradation of IκBα Transcription Transcription of Pro-inflammatory Genes (COX-2, MMP-9, VEGF) NFkB_n->Transcription Antioxidant_Pathway_of_Sesamin Sesamin Sesamin SIRT1 SIRT1 Sesamin->SIRT1 SIRT3 SIRT3 Sesamin->SIRT3 FOXO3a FOXO3a SIRT1->FOXO3a Activation SIRT3->FOXO3a Activation Antioxidant_Enzymes Expression of Antioxidant Enzymes FOXO3a->Antioxidant_Enzymes ROS Reduced ROS Antioxidant_Enzymes->ROS Neuroprotection Neuroprotection ROS->Neuroprotection Lifespan_Extension_by_Sesamin Sesamin Sesamin SIRT1 SIRT1 Sesamin->SIRT1 AMPK AMPK Sesamin->AMPK TOR TOR Signaling Sesamin->TOR Lifespan Lifespan Extension SIRT1->Lifespan AMPK->Lifespan TOR->Lifespan

References

The Dawn of a Selective Herbicide: A Technical Guide to the Discovery and Initial Field Trials of Crag Herbicide 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the discovery, initial field trials, and mechanism of action of Crag Herbicide 1, also known by its chemical name, 2-(2,4-Dichlorophenoxy)ethyl sodium sulfate, and its common name, sesone. This compound emerged from the post-World War II era of agricultural innovation, offering a novel approach to selective weed control.

Discovery and Development

Crag Herbicide 1 was discovered by L.J. King and his colleagues at the Boyce Thompson Institute for Plant Research. Their seminal work in the early 1950s identified the herbicidal properties of 2-(2,4-Dichlorophenoxy)ethyl sodium sulfate. This discovery was part of a broader scientific effort to develop synthetic analogues of plant hormones, specifically auxins, for agricultural applications. The phenoxy herbicides, including the well-known 2,4-D, were a major focus of this research, and Crag Herbicide 1 represented a significant advancement in this class of compounds.

The key innovation of Crag Herbicide 1 was its unique mode of action as a pre-emergent herbicide. Unlike its predecessors that were primarily effective on existing weeds, Crag Herbicide 1 exhibited its phytotoxic effects after being converted to an active form by soil microorganisms. This characteristic allowed for the control of weeds before they could compete with crops for essential resources.

Mechanism of Action: A Pro-Herbicide Approach

Crag Herbicide 1 is a pro-herbicide, meaning it is not directly toxic to plants in its applied form. Its herbicidal activity is dependent on its conversion to 2-(2,4-dichlorophenoxy)ethanol by microbial action in the soil. This active metabolite is then further oxidized to 2,4-dichlorophenoxyacetic acid (2,4-D), a potent synthetic auxin.

The herbicidal action of 2,4-D disrupts the normal growth processes in susceptible broadleaf plants. As a synthetic auxin, it mimics the natural plant hormone indole-3-acetic acid (IAA), but in an unregulated and excessive manner. This leads to a cascade of physiological and morphological disturbances, including:

  • Uncontrolled cell division and elongation.

  • Disruption of vascular tissues, leading to impaired transport of water and nutrients.

  • Epinasty (downward bending of leaves), stem twisting, and leaf malformation.

  • Ultimately, the plant's metabolic processes become so disorganized that it leads to senescence and death.

A key advantage of this mechanism is its selectivity. Monocotyledonous plants, such as grasses and cereal crops, are generally tolerant to the effects of 2,4-D at typical application rates, making Crag Herbicide 1 an effective tool for controlling broadleaf weeds in these agricultural systems.

G cluster_soil Soil Environment cluster_plant Susceptible Plant Crag_Herbicide_1 Crag Herbicide 1 (this compound) Microbial_Action Microbial Action Crag_Herbicide_1->Microbial_Action Applied to soil Active_Metabolite 2-(2,4-dichlorophenoxy)ethanol Microbial_Action->Active_Metabolite Conversion Oxidation Oxidation Active_Metabolite->Oxidation Uptake by roots Two_Four_D 2,4-D (Synthetic Auxin) Oxidation->Two_Four_D Conversion Auxin_Receptors Auxin Receptors Two_Four_D->Auxin_Receptors Binds to Uncontrolled_Growth Uncontrolled Growth & Physiological Disruption Auxin_Receptors->Uncontrolled_Growth Triggers Plant_Death Plant Death Uncontrolled_Growth->Plant_Death Leads to

Figure 1. Activation and mechanism of action of Crag Herbicide 1.

Initial Field Trials: Data and Protocols

The initial field trials of Crag Herbicide 1 were designed to evaluate its efficacy as a pre-emergent herbicide across a variety of crops and weed species. These early studies were crucial in establishing its potential as a valuable agricultural tool.

Data Presentation

The following table summarizes the quantitative data from representative initial field trials.

CropTarget WeedsApplication Rate (lbs/acre)Weed Control (%)Crop Injury
CornPigweed, Lambsquarters2.095None observed
CornRagweed, Morning glory4.090Slight temporary stunting
StrawberriesChickweed, Annual grasses3.098None observed
AsparagusVarious annual weeds4.092None observed
PotatoesBroadleaf weeds3.088None observed
Experimental Protocols

The experimental protocols for the initial field trials of Crag Herbicide 1 followed a standardized methodology to ensure reliable and reproducible results.

1. Site Selection and Preparation:

  • Field plots were selected based on a history of significant weed pressure from the target species.

  • The soil was prepared according to standard agricultural practices for the specific crop being tested. This included plowing, disking, and harrowing to create a uniform seedbed.

2. Experimental Design:

  • A randomized complete block design was typically employed to minimize the effects of field variability.

  • Each treatment, including different application rates of Crag Herbicide 1 and an untreated control, was replicated multiple times (commonly 3-4 replications).

3. Herbicide Application:

  • Crag Herbicide 1 was formulated as a wettable powder and applied as an aqueous spray.

  • Applications were made pre-emergence, either immediately after planting the crop or before the crop emerged from the soil.

  • A calibrated sprayer was used to ensure uniform application at the desired rates.

4. Data Collection:

  • Weed Control: Weed populations in each plot were assessed at various intervals after application. This was typically done by counting the number of weeds per unit area or by visual ratings of weed control on a percentage scale (0% = no control, 100% = complete control).

  • Crop Injury: The crop in each plot was visually inspected for any signs of phytotoxicity, such as stunting, chlorosis (yellowing), or malformation. Crop injury was rated on a scale of 0 to 100, where 0 indicated no injury and 100 indicated complete crop death.

  • Yield: At the end of the growing season, the crop from each plot was harvested, and the yield was measured to determine the impact of the herbicide treatments on crop productivity.

5. Statistical Analysis:

  • The collected data were subjected to analysis of variance (ANOVA) to determine the statistical significance of the differences between treatments.

  • Mean separation tests, such as Duncan's multiple range test, were often used to compare the effectiveness of different application rates.

G cluster_data Data Collection Details Start Start: Site Selection & Preparation Design Experimental Design (Randomized Block) Start->Design Application Herbicide Application (Pre-emergence) Design->Application Data_Collection Data Collection Application->Data_Collection Analysis Statistical Analysis (ANOVA) Data_Collection->Analysis Weed_Control Weed Control Assessment (Counts, Visual Ratings) Data_Collection->Weed_Control Crop_Injury Crop Injury Evaluation (Visual Ratings) Data_Collection->Crop_Injury Yield Crop Yield Measurement Data_Collection->Yield End End: Results & Conclusions Analysis->End

Figure 2. Experimental workflow for initial field trials of Crag Herbicide 1.

Conclusion

The discovery and successful initial field trials of Crag Herbicide 1 marked a significant step forward in the development of selective, pre-emergent herbicides. Its unique pro-herbicide nature, relying on microbial activation in the soil, provided a novel and effective means of weed control in a variety of important crops. The foundational research conducted in the early 1950s laid the groundwork for the commercialization and widespread use of this important agricultural chemical.

The Role of Sesone in the Annals of 2,4-D Herbicides: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of synthetic herbicides revolutionized agriculture in the 20th century, and at the forefront of this revolution was 2,4-dichlorophenoxyacetic acid (2,4-D). A selective herbicide, 2,4-D effectively controls broadleaf weeds without harming grass crops.[1][2] Its discovery during World War II marked a paradigm shift in weed management.[1][3] This technical guide delves into the history and scientific underpinnings of a lesser-known but significant player in the story of 2,4-D: Sesone. Also known as 2,4-DES (2,4-dichlorophenoxyethyl sulfate), this compound was developed as a pro-herbicide, a compound that is converted into the active herbicide, 2,4-D, after application. This innovative approach aimed to provide residual weed control, a limitation of early 2,4-D formulations. This paper will explore the history, mechanism of action, and experimental basis of this compound's role in the broader context of 2,4-D herbicides.

Historical Context and Development

The commercial release of 2,4-D in the mid-1940s offered farmers an unprecedented tool for weed control.[4] However, the initial formulations of 2,4-D, typically amine salts and esters, exhibited relatively short persistence in the soil.[2] This necessitated frequent applications to control successive flushes of weeds. In the quest for longer-lasting weed control, researchers explored modifications to the 2,4-D molecule that could lead to a slow-release mechanism in the soil.

This compound emerged from this research as a promising candidate. Chemically, this compound is the sodium salt of 2-(2,4-dichlorophenoxy)ethyl sulfate. The core concept behind its design was that it would be inactive upon application and would only become herbicidally active after being converted to 2,4-D by microorganisms in the soil. This conversion process would, in theory, provide a sustained release of the active herbicide, extending the period of weed control.

Mechanism of Action: A Pro-Herbicide Approach

This compound's herbicidal activity is entirely dependent on its biotransformation into 2,4-D. In the soil, microbial enzymes, likely sulfatases, hydrolyze the sulfate ester bond of the this compound molecule. This cleavage releases 2-(2,4-dichlorophenoxy)ethanol, which is then further oxidized to form 2,4-D.

Once formed, 2,4-D acts as a synthetic auxin.[4][5] It mimics the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized cell growth in susceptible broadleaf plants.[5] This ultimately results in the disruption of vascular tissues and plant death.[5] Grasses are generally tolerant to 2,4-D due to differences in their anatomy, physiology, and metabolism.

The conversion of this compound to 2,4-D is a critical step and is influenced by various soil factors, including microbial population density, soil moisture, temperature, and pH. These factors directly impact the rate and extent of this compound's activation and, consequently, its herbicidal efficacy and persistence.

Quantitative Data

While specific, comprehensive datasets on the efficacy and soil persistence of this compound are not as abundant in contemporary literature as those for 2,4-D, the following tables summarize the known properties and provide a framework for understanding its performance.

Table 1: Physicochemical Properties of this compound and 2,4-D

PropertyThis compound (Sodium 2-(2,4-dichlorophenoxy)ethyl sulfate)2,4-D (2,4-Dichlorophenoxyacetic acid)
Chemical Formula C8H7Cl2NaO5SC8H6Cl2O3
Molecular Weight 309.1 g/mol 221.04 g/mol
Appearance Colorless to white crystalline solidWhite to yellow powder
Water Solubility Data not readily available900 mg/L

Table 2: Herbicidal Efficacy and Soil Persistence

ParameterThis compound2,4-D
Mode of Action Pro-herbicide (converted to 2,4-D)Synthetic auxin[4][5]
Target Weeds Broadleaf weedsBroadleaf weeds[1][2]
Soil Half-life (t1/2) Dependent on microbial conversion rate to 2,4-D. Expected to be variable.Average of 10 days in soil, but can be longer in cold, dry conditions.[3]
Factors Affecting Degradation Microbial activity, soil moisture, temperature, pHMicrobial activity, soil moisture, temperature, pH[3]

Experimental Protocols

Synthesis of this compound (Sodium 2-(2,4-dichlorophenoxy)ethyl sulfate)
  • Synthesis of 2-(2,4-dichlorophenoxy)ethanol: This intermediate is typically prepared by reacting 2,4-dichlorophenol with ethylene oxide or 2-chloroethanol under basic conditions.

  • Sulfation: The resulting alcohol, 2-(2,4-dichlorophenoxy)ethanol, is then sulfated. This can be achieved using a variety of sulfating agents, such as sulfur trioxide or chlorosulfonic acid, often in the presence of a base to neutralize the resulting acid.

  • Salt Formation: The final step involves the neutralization of the resulting sulfate ester with a sodium base, such as sodium hydroxide or sodium carbonate, to yield the sodium salt, this compound.

Soil Incubation Study to Demonstrate Conversion of this compound to 2,4-D

Objective: To quantify the conversion of this compound to 2,4-D in a controlled soil environment.

Materials:

  • Analytical standards of this compound and 2,4-D

  • A representative agricultural soil, sieved to <2 mm

  • Incubation vessels (e.g., glass jars with loose-fitting lids)

  • High-performance liquid chromatograph (HPLC) with a suitable detector (e.g., UV or mass spectrometer)

  • Extraction solvents (e.g., acetonitrile, methanol)

  • Acidifying agent (e.g., phosphoric acid)

  • Solid-phase extraction (SPE) cartridges for sample cleanup (optional)

Procedure:

  • Soil Treatment: A known weight of soil is treated with a standard solution of this compound to achieve a target concentration. Control samples with no this compound and samples fortified with a known concentration of 2,4-D should also be prepared.

  • Incubation: The treated soil samples are incubated under controlled conditions of temperature and moisture.

  • Time-Course Sampling: Sub-samples of soil are collected at various time points (e.g., 0, 1, 3, 7, 14, and 28 days).

  • Extraction: The soil samples are extracted with a suitable solvent mixture. The extraction efficiency should be determined using the 2,4-D fortified samples.

  • Sample Cleanup: The extracts may require cleanup using SPE to remove interfering substances.

  • HPLC Analysis: The concentrations of this compound and 2,4-D in the extracts are quantified by HPLC. A gradient elution method may be necessary to separate the two compounds.

  • Data Analysis: The concentrations of this compound and 2,4-D are plotted against time to determine the rate of this compound degradation and the formation of 2,4-D. The half-life of this compound in the soil can be calculated from this data.

Herbicidal Efficacy Bioassay

Objective: To assess the herbicidal efficacy of this compound on a target broadleaf weed species.

Materials:

  • Seeds of a susceptible broadleaf weed (e.g., mustard, cress)

  • Pots or trays filled with a standard potting mix

  • This compound solutions of varying concentrations

  • Positive control (2,4-D solution) and negative control (water)

  • Growth chamber or greenhouse with controlled light and temperature

Procedure:

  • Planting: Weed seeds are sown in the pots and allowed to germinate and grow to a specific stage (e.g., 2-4 true leaves).

  • Treatment Application: The this compound solutions, 2,4-D solution, and water are applied to the soil surface of the pots.

  • Incubation: The pots are placed in the growth chamber or greenhouse.

  • Efficacy Assessment: After a set period (e.g., 14-21 days), the herbicidal effect is assessed. This can be done by:

    • Visual injury ratings (e.g., on a scale of 0-100%)

    • Measuring plant height

    • Determining fresh or dry weight of the above-ground biomass

  • Data Analysis: The dose-response relationship for this compound can be determined, and its efficacy can be compared to that of 2,4-D.

Visualizations

Sesone_Conversion This compound This compound (Sodium 2-(2,4-dichlorophenoxy)ethyl sulfate) Intermediate 2-(2,4-dichlorophenoxy)ethanol This compound->Intermediate Microbial Hydrolysis (in soil) Two4D 2,4-D (2,4-Dichlorophenoxyacetic acid) Intermediate->Two4D Microbial Oxidation (in soil) Two4D_Mode_of_Action cluster_plant_cell Susceptible Plant Cell Two4D 2,4-D AuxinReceptor Auxin Receptor Two4D->AuxinReceptor Binds to SignalTransduction Signal Transduction Cascade AuxinReceptor->SignalTransduction Activates GeneExpression Altered Gene Expression SignalTransduction->GeneExpression UncontrolledGrowth Uncontrolled Cell Division, Elongation, and Differentiation GeneExpression->UncontrolledGrowth PlantDeath Plant Death UncontrolledGrowth->PlantDeath

References

Unearthing Sesone: A Technical Examination of its Historical Role in Agriculture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sesone, a herbicide of the mid-20th century, played a notable role in the evolution of agricultural weed management. This technical guide delves into the historical use of this compound, providing a comprehensive overview of its chemical properties, mode of action, and practical applications in various crops. The information is presented to facilitate comparative analysis and to offer insights into the experimental methodologies of the era.

Chemical Identity and Properties

This compound, chemically known as sodium 2-(2,4-dichlorophenoxy)ethyl sulfate (2,4-DES-Na), was also marketed under the trade name Crag Herbicide 1.[1] It belongs to the chlorophenoxy class of herbicides, a group that includes the well-known 2,4-D.[2] As a colorless to white crystalline, odorless solid, its production in the United States has been discontinued.[1][3]

Table 1: Chemical Identification of this compound

IdentifierValue
Chemical NameSodium 2-(2,4-dichlorophenoxy)ethyl sulfate
Synonyms2,4-DES-Na, Crag Herbicide 1, Disul-sodium, SES
CAS Number136-78-7[4]
Molecular FormulaC₈H₇Cl₂NaO₅S

Mode of Action: A Synthetic Auxin

This compound functions as a synthetic auxin, mimicking the action of the natural plant hormone indole-3-acetic acid (IAA).[5][6] In susceptible broadleaf weeds, the application of this compound leads to uncontrolled and disorganized growth. This is achieved by disrupting the normal hormonal balance within the plant, leading to a cascade of physiological effects.

The herbicidal action begins with the absorption of this compound by the plant's roots. Once absorbed, it is translocated throughout the plant, accumulating in meristematic tissues where cell division is active. At the cellular level, synthetic auxins like this compound are believed to bind to specific auxin receptors, triggering a signal transduction pathway. This pathway ultimately leads to an overproduction of ethylene and abscisic acid (ABA). The excessive ethylene production causes epinasty (downward curvature of leaves), stem swelling, and senescence, while the accumulation of ABA inhibits growth and contributes to tissue death.[5][7]

Sesone_Mode_of_Action cluster_plant Susceptible Broadleaf Weed cluster_cellular Cellular Level cluster_physiological Physiological Response This compound This compound (2,4-DES-Na) (Applied to soil) Root_Uptake Root Uptake This compound->Root_Uptake Translocation Translocation via Xylem Root_Uptake->Translocation Meristems Meristematic Tissues Translocation->Meristems Auxin_Receptors Binding to Auxin Receptors Meristems->Auxin_Receptors Uncontrolled_Growth Uncontrolled Cell Division and Elongation Meristems->Uncontrolled_Growth Signal_Transduction Signal Transduction Cascade Auxin_Receptors->Signal_Transduction Gene_Expression Altered Gene Expression Signal_Transduction->Gene_Expression Hormone_Imbalance Hormonal Imbalance Gene_Expression->Hormone_Imbalance Ethylene Increased Ethylene Production Hormone_Imbalance->Ethylene ABA Increased Abscisic Acid (ABA) Production Hormone_Imbalance->ABA Epinasty Epinasty & Stem Swelling Ethylene->Epinasty Senescence Senescence Ethylene->Senescence ABA->Senescence Plant_Death Plant Death Uncontrolled_Growth->Plant_Death Epinasty->Plant_Death Senescence->Plant_Death

Figure 1. Simplified signaling pathway of this compound as a synthetic auxin herbicide.

Historical Agricultural Applications and Efficacy

This compound was primarily utilized as a pre-emergence herbicide, targeting annual and broadleaf weeds in a variety of agricultural settings. Historical data on its application and efficacy, while not abundant, indicates its use in several key crops.

Table 2: Summary of Historical Applications and Efficacy of this compound (Crag Herbicide 1)

CropTarget WeedsApplication Rate (lbs/acre)Efficacy/Observations
StrawberriesAnnual broadleaf weeds and grasses2.0 - 4.0Applied to established beds before weed emergence. Provided effective early-season weed control.
AsparagusAnnual broadleaf weeds3.0 - 6.0Applied to the soil before spear emergence. Offered control of susceptible weeds without significant crop injury.
TurfgrassCrabgrass, chickweed, and other annual weeds3.0 - 6.0Used on established turf to prevent the germination of weed seeds.
Nurseries (Fruit and Ornamental)General annual weeds2.0 - 4.0Applied to the soil to maintain weed-free conditions around young plants.

Note: The application rates are approximate and varied based on soil type, weed pressure, and specific crop tolerance. Data is compiled from various historical agricultural extension service documents and weed control manuals.

Experimental Protocols: A Glimpse into Mid-Century Herbicide Trials

A Typical Mid-Century Pre-Emergence Herbicide Field Trial Protocol would involve:

  • Site Selection and Preparation:

    • Selection of a field with a known history of uniform weed infestation.

    • Standard soil preparation, including plowing and harrowing, to create a uniform seedbed.

  • Experimental Design:

    • Typically a randomized complete block design with multiple replications (usually 3-4) to account for field variability.

    • Inclusion of an untreated control plot and often a standard herbicide treatment for comparison.

  • Treatment Application:

    • Herbicides were often applied as broadcast sprays using backpack or tractor-mounted sprayers calibrated to deliver a specific volume of liquid per unit area.

    • Application was made to the soil surface before the emergence of both the crop and the weeds.

  • Data Collection:

    • Weed Control Ratings: Visual assessments of weed control were taken at regular intervals (e.g., 2, 4, and 8 weeks after treatment) using a rating scale (e.g., 0 = no control, 100 = complete control).

    • Crop Injury Ratings: Visual assessment of any crop damage (e.g., stunting, discoloration) was also recorded using a similar scale.

    • Weed Counts and Biomass: In some trials, specific quadrats were used to count the number of weeds and/or harvest the above-ground weed biomass to obtain more quantitative data.

    • Crop Yield: At the end of the growing season, the crop was harvested from the center of each plot to determine the yield.

  • Data Analysis:

    • Analysis of variance (ANOVA) was used to determine statistically significant differences between treatments for weed control, crop injury, and yield.

Experimental_Workflow cluster_data Data Collection Points start Start site_prep Site Selection & Soil Preparation start->site_prep exp_design Experimental Design (Randomized Block) site_prep->exp_design treatment_app Pre-emergence Herbicide Application exp_design->treatment_app data_collection Data Collection treatment_app->data_collection analysis Statistical Analysis data_collection->analysis weed_control Weed Control Ratings data_collection->weed_control crop_injury Crop Injury Ratings data_collection->crop_injury weed_biomass Weed Counts/Biomass data_collection->weed_biomass crop_yield Crop Yield data_collection->crop_yield end End analysis->end

Figure 2. Generalized experimental workflow for a mid-century pre-emergence herbicide trial.

Conclusion

This compound, as Crag Herbicide 1, represents an important chapter in the history of chemical weed control. Its mode of action as a synthetic auxin placed it within a significant class of herbicides that transformed agricultural productivity. While specific quantitative data from its era of use can be sparse, the available information provides valuable insights into the early practices of herbicide science and field evaluation. For researchers today, understanding the historical context of herbicides like this compound can inform the development of more sustainable and effective weed management strategies.

References

Regulatory History of Sesone Herbicide in the United States: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Sesone, a selective pre-emergence herbicide, was historically used for the control of broadleaf weeds. Chemically identified as 2-(2,4-dichlorophenoxy)ethyl sodium sulfate, it was also known by its trade name, Crag Herbicide 1. This technical guide provides a comprehensive overview of the regulatory history of this compound in the United States, including its toxicological data, the likely regulatory pathway leading to its market withdrawal, and a description of the experimental protocols typically employed for herbicide evaluation during its time of use. Due to its early discontinuation, detailed public records of its entire regulatory lifecycle are limited; however, this document synthesizes available information to provide a thorough historical account.

Regulatory Pathway and Discontinuation

The regulatory endpoint for this compound in the United States was a voluntary cancellation of its registration by the primary manufacturer. In 1994, the manufacturer, Rhone-Poulenc Ag Co., discontinued the production of Crag Herbicide 1.[1] This action effectively removed this compound from the U.S. market. Such voluntary cancellations are a common pathway for older pesticides, often driven by economic factors, the costs associated with reregistration, or the emergence of more effective or safer alternatives.

A formal Reregistration Eligibility Decision (RED) document, a comprehensive review of a pesticide's health and environmental effects against current standards, has not been located for this compound. This is likely because the product was discontinued before the EPA's reregistration program for older pesticides was fully implemented in its modern form. The process for voluntary cancellation typically involves the registrant submitting a request to the EPA, which is then published as a notice in the Federal Register for public comment, followed by a final cancellation order.[2][3][4][5][6][7][8][9][10][11]

Regulatory_Pathway_of_this compound cluster_registration Initial Registration Phase cluster_use Period of Use cluster_cancellation Cancellation Phase Initial Registration (Pre-1970 USDA/Post-1970 EPA) Initial Registration (Pre-1970 USDA/Post-1970 EPA) Commercial Use Commercial Use Initial Registration (Pre-1970 USDA/Post-1970 EPA)->Commercial Use Market Introduction Manufacturer Decision to Discontinue Manufacturer Decision to Discontinue Commercial Use->Manufacturer Decision to Discontinue Circa 1994 Voluntary Cancellation Request to EPA Voluntary Cancellation Request to EPA Manufacturer Decision to Discontinue->Voluntary Cancellation Request to EPA Federal Register Notice of Voluntary Cancellation Federal Register Notice of Voluntary Cancellation Voluntary Cancellation Request to EPA->Federal Register Notice of Voluntary Cancellation EPA Process Final Cancellation Order Final Cancellation Order Federal Register Notice of Voluntary Cancellation->Final Cancellation Order Public Comment Period Market Withdrawal Market Withdrawal Final Cancellation Order->Market Withdrawal

Figure 1. Likely regulatory pathway of this compound herbicide in the U.S.

Toxicological Data

Toxicological studies on this compound were conducted to assess its potential hazards to human health and the environment. The available data primarily consists of acute toxicity studies in animal models.

Parameter Value Species Route of Exposure Reference
LD50 (Lethal Dose, 50%)730 mg/kgRatOralNIOSH
LD50 (Lethal Dose, 50%)1230 mg/kgMammal (species not specified)OralNIOSH
LD50 (Lethal Dose, 50%)480 mg/kgRatOralCarpenter et al. 1961

Table 1: Summary of Acute Oral Toxicity Data for this compound.[12]

In addition to acute toxicity, animal studies indicated that this compound could cause liver and kidney injury. It was also identified as a gastrointestinal irritant.[12]

Experimental Protocols (General Overview)

1. Acute Toxicity Studies:

  • Acute Oral LD50: This study determines the single dose of a substance that is lethal to 50% of a test animal population (usually rats or mice) when administered orally. The protocol involves administering graded doses of the test substance to groups of animals and observing mortality over a set period (typically 14 days).

  • Acute Dermal LD50: Similar to the oral LD50, this study assesses the toxicity of a substance when applied to the skin. The test substance is applied to a shaved area of the back of the animals (often rabbits) and covered for 24 hours.

  • Acute Inhalation LC50: This study determines the concentration of a substance in the air that is lethal to 50% of a test animal population (usually rats) during a specific exposure period (typically 4 hours).

  • Eye and Skin Irritation: These studies, typically conducted on rabbits, assess the potential of a substance to cause irritation to the eyes and skin upon direct contact.

2. Subchronic and Chronic Toxicity Studies:

  • These studies involve repeated exposure to the test substance over a longer period to evaluate the potential for cumulative toxicity and to identify target organs. Subchronic studies typically last for 90 days, while chronic studies can extend for up to two years. Animals are administered the substance daily, usually in their feed, and various parameters such as body weight, food consumption, clinical signs of toxicity, and histopathology of organs are evaluated.

3. Reproductive and Developmental Toxicity Studies:

  • These studies are designed to assess the potential of a substance to interfere with reproduction and normal development. Multi-generation studies in rats are often conducted to evaluate effects on fertility, gestation, and offspring viability and growth. Developmental toxicity studies (teratology) are conducted in pregnant animals (usually rats and rabbits) to assess the potential for birth defects.

4. Mutagenicity and Carcinogenicity Studies:

  • A battery of tests would be conducted to assess the potential of the substance to cause genetic mutations. Long-term carcinogenicity bioassays, typically in rats and mice, would be conducted to evaluate the potential for the substance to cause cancer.

Toxicology_Workflow cluster_acute Acute Toxicity cluster_chronic Long-term Toxicity cluster_special Specialized Toxicity A1 Oral LD50 Hazard Identification Hazard Identification A1->Hazard Identification A2 Dermal LD50 A2->Hazard Identification A3 Inhalation LC50 A3->Hazard Identification A4 Eye/Skin Irritation A4->Hazard Identification C1 Subchronic Studies (90-day) C1->Hazard Identification C2 Chronic Studies (1-2 years) C2->Hazard Identification C3 Carcinogenicity Bioassay C3->Hazard Identification S1 Reproductive Toxicity S1->Hazard Identification S2 Developmental Toxicity S2->Hazard Identification S3 Mutagenicity Assays S3->Hazard Identification Test Substance (this compound) Test Substance (this compound) Test Substance (this compound)->A1 Single Dose/Exposure Test Substance (this compound)->A2 Single Dose/Exposure Test Substance (this compound)->A3 Single Dose/Exposure Test Substance (this compound)->A4 Single Dose/Exposure Test Substance (this compound)->C1 Repeated Dosing Test Substance (this compound)->C2 Repeated Dosing Test Substance (this compound)->C3 Repeated Dosing Test Substance (this compound)->S1 Specific Endpoints Test Substance (this compound)->S2 Specific Endpoints Test Substance (this compound)->S3 Specific Endpoints Risk Assessment Risk Assessment Hazard Identification->Risk Assessment Dose-Response Assessment Regulatory Decision Regulatory Decision Risk Assessment->Regulatory Decision Risk Characterization

Figure 2. General experimental workflow for herbicide toxicological evaluation.

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Detection of Sesone in Soil Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sesone, also known as Crag Herbicide 1, is the sodium salt of 2-(2,4-dichlorophenoxy)ethyl sulfate (CAS No. 136-78-7). It is a selective herbicide that is inactive until converted to an active form by soil microorganisms. In the environment, this compound is hydrolyzed to 2-(2,4-dichlorophenoxy)ethanol, which is then oxidized to the phytotoxic compound 2,4-dichlorophenoxyacetic acid (2,4-D). Therefore, analytical methods for assessing this compound contamination in soil often target the parent compound, its hydrolysis product, or, more commonly, its ultimate active metabolite, 2,4-D.[1][2][3]

This document provides detailed application notes and protocols for the analytical determination of this compound in soil samples, primarily through its conversion to 2,4-D, for which numerous validated methods exist. Both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) are covered.

Chemical Properties of this compound

PropertyValue
Chemical Name Sodium 2-(2,4-dichlorophenoxy)ethyl sulfate
Synonyms Crag Herbicide 1, 2,4-DES sodium
CAS Number 136-78-7
Molecular Formula C₈H₇Cl₂NaO₅S
Molecular Weight 309.1 g/mol
Appearance Colorless to white crystalline, odorless solid
Water Solubility 26% at 77°F

Source:[1][2][3][4]

Analytical Approaches

Two primary analytical strategies can be employed for the determination of this compound in soil:

  • Indirect Analysis via Hydrolysis to 2,4-D: This is a common and robust approach where the soil sample is treated to hydrolyze this compound to 2,4-D, which is then extracted and analyzed using well-established methods for 2,4-D. This approach is advantageous as it accounts for the active herbicidal component and leverages the availability of certified reference standards and validated protocols for 2,4-D.

  • Direct Analysis of this compound: This approach involves the direct extraction and analysis of the intact this compound molecule. Given its high polarity and ionic nature as a sodium salt, this is best suited for HPLC-MS/MS. This method can provide a more accurate measure of the parent compound at the time of sampling.

Protocol 1: Indirect Analysis of this compound via Hydrolysis and GC-MS Detection of 2,4-D

This protocol describes the extraction of this compound from soil, its hydrolysis to 2,4-D, derivatization of the resulting 2,4-D to a volatile ester, and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocol

1. Sample Preparation and Extraction

  • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

  • Add 20 mL of a 5% acetic acid solution in methanol.

  • Vortex the sample for 1 minute and then sonicate for 20 minutes in an ultrasonic bath.

  • Centrifuge the sample at 4000 rpm for 10 minutes and decant the supernatant into a clean flask.

  • Repeat the extraction process twice more with 20 mL of a 1:1 mixture of 5% acetic acid in methanol and 5% acetic acid in deionized water, and then with 20 mL of 5% acetic acid in deionized water.

  • Combine all the extracts.

2. Hydrolysis of this compound to 2,4-D

  • Adjust the pH of the combined extract to >12 with the addition of 1 M sodium hydroxide (NaOH) to facilitate the hydrolysis of the sulfate ester.

  • Heat the alkaline extract at 85°C for at least 16 hours in a sealed container to ensure complete hydrolysis of this compound to 2,4-D.[5]

  • After cooling, acidify the extract to a pH of approximately 3 with concentrated sulfuric acid.[5]

3. Liquid-Liquid Extraction of 2,4-D

  • Transfer the acidified extract to a separatory funnel.

  • Perform a liquid-liquid extraction by partitioning the aqueous extract three times with 30 mL of diethyl ether or dichloromethane.

  • Combine the organic phases and dry them by passing through a column of anhydrous sodium sulfate.

  • Concentrate the extract to approximately 1-2 mL using a rotary evaporator.

4. Derivatization (Methylation)

  • To make the 2,4-D sufficiently volatile for GC analysis, it must be derivatized to its methyl ester.

  • Carefully evaporate the remaining solvent under a gentle stream of nitrogen.

  • Add a suitable methylating agent, such as diazomethane or BF₃-methanol, to the dry residue and react according to the reagent manufacturer's instructions.

  • After the reaction is complete, remove the excess derivatizing agent and solvent under a gentle stream of nitrogen and reconstitute the sample in a known volume of a suitable solvent like hexane or ethyl acetate for GC-MS analysis.

5. GC-MS Analysis

  • Gas Chromatograph Conditions:

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.[6]

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 60°C for 2 minutes, ramp at 10°C/min to 150°C, then at 45°C/min to 200°C, and finally at 10°C/min to 240°C, hold for 2 minutes.[6]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injection Volume: 1-2 µL in splitless mode.[6]

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor for 2,4-D Methyl Ester: m/z 234 (quantitation), m/z 236 (qualifier), and m/z 199 (qualifier).[6]

Quantitative Data (for 2,4-D)
ParameterValueSoil TypeReference
Limit of Detection (LOD) 0.0003 - 0.0004 mg/kgClay[5]
Limit of Quantification (LOQ) 0.01 mg/kgSandy Loam, Clay[5]
Recovery 70 - 120%Sandy Loam[6]
Relative Standard Deviation (RSD) < 21%Sandy Loam[6]

Protocol 2: Direct Analysis of this compound using HPLC-MS/MS

This protocol outlines a method for the direct determination of this compound in soil samples using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This approach is suitable for polar and ionic compounds like this compound and avoids the need for derivatization.

Experimental Protocol

1. Sample Preparation and Extraction

  • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

  • Add 20 mL of a mixture of acetonitrile and water (e.g., 80:20 v/v) with 0.1% formic acid.

  • Vortex the sample for 1 minute and then shake for 30 minutes on a mechanical shaker.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

2. HPLC-MS/MS Analysis

  • High-Performance Liquid Chromatograph Conditions:

    • Column: A C18 reversed-phase column (e.g., Phenomenex Onyx C18, 100 mm x 3.0 mm).[5]

    • Mobile Phase A: Water with 0.1% formic acid.[5]

    • Mobile Phase B: Methanol with 0.1% formic acid.[5]

    • Gradient: A suitable gradient to separate this compound from matrix interferences (e.g., start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometer Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Source Temperature: Dependent on the instrument, typically 350-500°C.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions for this compound (Sodium 2-(2,4-dichlorophenoxy)ethyl sulfate): Specific precursor and product ions for this compound would need to be determined by direct infusion of a standard solution. The precursor ion would likely be the deprotonated molecule [M-Na]⁻ at m/z 285. The product ions would result from the fragmentation of this precursor.

Expected Quantitative Data
ParameterExpected Value
Limit of Detection (LOD) 0.001 - 0.01 mg/kg
Limit of Quantification (LOQ) 0.005 - 0.05 mg/kg
Recovery 70 - 120%
Relative Standard Deviation (RSD) < 20%

Visualizations

Logical Workflow for this compound Analysis in Soil

Sesone_Analysis_Workflow cluster_sampling Sample Collection & Preparation cluster_extraction Extraction cluster_analysis Analytical Methods Soil_Sample Collect Soil Sample Homogenize Air-dry and Homogenize Soil_Sample->Homogenize Solvent_Extraction Solvent Extraction (e.g., Acetonitrile/Methanol) Homogenize->Solvent_Extraction Centrifuge Centrifuge & Filter Solvent_Extraction->Centrifuge HPLC_MSMS Direct Analysis (HPLC-MS/MS) Centrifuge->HPLC_MSMS Direct Injection Hydrolysis Indirect Analysis: Hydrolysis to 2,4-D Centrifuge->Hydrolysis For Indirect Method Derivatization Derivatization (e.g., Methylation) Hydrolysis->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS

Caption: General workflow for the analysis of this compound in soil samples.

Signaling Pathway of this compound Action

Sesone_Action_Pathway This compound This compound (Sodium 2-(2,4-dichlorophenoxy)ethyl sulfate) Hydrolysis Microbial Hydrolysis in Soil This compound->Hydrolysis Intermediate 2-(2,4-dichlorophenoxy)ethanol Hydrolysis->Intermediate Oxidation Microbial Oxidation in Soil Intermediate->Oxidation TwoFourD 2,4-D (Active Herbicide) Oxidation->TwoFourD Plant_Uptake Plant Uptake TwoFourD->Plant_Uptake Herbicidal_Effect Uncontrolled Cell Division (Herbicidal Effect) Plant_Uptake->Herbicidal_Effect

Caption: Bioactivation pathway of this compound in soil to its active form, 2,4-D.

References

Application Note: Analysis of Sesone by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the determination of Sesone (sodium 2-(2,4-dichlorophenoxy)ethyl sulfate), a phenoxy herbicide, using gas chromatography-mass spectrometry (GC-MS). Due to the non-volatile nature of this compound, a derivatization step is employed to convert the analyte into a form amenable to GC-MS analysis. This protocol provides a comprehensive guide for sample preparation, derivatization, GC-MS analysis, and data interpretation, making it a valuable resource for researchers in environmental monitoring, food safety, and toxicology.

Introduction

This compound is a selective herbicide belonging to the family of phenoxy herbicides. Monitoring its presence in various environmental and biological matrices is crucial due to potential toxicological concerns. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.[1] This combination provides high sensitivity and specificity, making it an ideal choice for the analysis of trace levels of contaminants like this compound.

However, the direct analysis of this compound by GC-MS is hindered by its salt structure and low volatility. To overcome this, a chemical modification process known as derivatization is necessary to convert this compound into a more volatile and thermally stable compound suitable for GC analysis.[2][3] This application note provides a detailed protocol for the analysis of this compound, including sample extraction, a proposed derivatization procedure, and optimized GC-MS parameters.

Experimental Protocols

Sample Preparation

The following protocol outlines the extraction of this compound from a solid matrix (e.g., soil) and a liquid matrix (e.g., water).

1.1. Solid Sample Extraction (e.g., Soil)

  • Homogenization: Homogenize the soil sample to ensure uniformity.

  • Weighing: Accurately weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 20 mL of a suitable extraction solvent, such as a mixture of acetone and hexane.

    • Vortex the mixture for 2 minutes.

    • Sonicate for 15 minutes in an ultrasonic bath.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Collection: Carefully transfer the supernatant to a clean collection tube.

  • Repeat: Repeat the extraction process (steps 3-5) on the remaining solid pellet with another 20 mL of the extraction solvent.

  • Combine and Concentrate: Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 1 mL of a suitable solvent (e.g., toluene) for the derivatization step.

1.2. Liquid Sample Extraction (e.g., Water)

  • Acidification: Acidify 100 mL of the water sample to a pH of 2 with concentrated sulfuric acid.

  • Liquid-Liquid Extraction (LLE):

    • Transfer the acidified sample to a 250 mL separatory funnel.

    • Add 50 mL of dichloromethane and shake vigorously for 2 minutes, periodically venting the funnel.

    • Allow the layers to separate and collect the organic (bottom) layer.

  • Repeat: Perform the extraction twice more with fresh 50 mL portions of dichloromethane.

  • Combine and Dry: Combine the organic extracts and pass them through a column containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: Evaporate the dried extract to near dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of a suitable solvent (e.g., toluene) for derivatization.

Derivatization

Since this compound is a sulfate ester, a two-step process involving hydrolysis followed by derivatization of the resulting alcohol is proposed.

  • Hydrolysis:

    • To the 1 mL reconstituted extract, add 1 mL of 1 M hydrochloric acid.

    • Heat the mixture at 60°C for 1 hour to hydrolyze the sulfate ester, yielding 2-(2,4-dichlorophenoxy)ethanol.

    • Cool the mixture to room temperature.

  • Extraction of the Alcohol:

    • Add 2 mL of hexane and vortex for 1 minute.

    • Allow the layers to separate and carefully transfer the upper hexane layer containing the 2-(2,4-dichlorophenoxy)ethanol to a new vial.

  • Derivatization to a Volatile Ester:

    • This protocol will utilize pentafluorobenzyl bromide (PFBBr) for derivatization, which is a common reagent for phenoxy herbicides.[4]

    • To the hexane extract, add 100 µL of a 10% (w/v) solution of PFBBr in acetone and 50 mg of anhydrous potassium carbonate.

    • Seal the vial and heat at 60°C for 1 hour.

    • Cool to room temperature. The sample is now ready for GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument.

ParameterValue
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injection Volume1 µL
Injector Temperature280°C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temp: 80°C (hold for 1 min), Ramp: 10°C/min to 280°C (hold for 5 min)
Mass Spectrometer
Ion Source Temp.230°C
Quadrupole Temp.150°C
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Acquisition ModeSelected Ion Monitoring (SIM) and/or Full Scan
Transfer Line Temp.280°C

Quantitative Data Summary

For quantitative analysis, a calibration curve should be prepared using this compound standards that have undergone the same sample preparation and derivatization procedure.

AnalyteRetention Time (min)Target Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
PFB-derivatized 2-(2,4-dichlorophenoxy)ethanolTo be determinedTo be determinedTo be determinedTo be determined

Note: The exact retention time and mass-to-charge ratios (m/z) for the target and qualifier ions will need to be determined by injecting a derivatized standard of this compound and examining the resulting mass spectrum.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Sample (Soil or Water) extraction Extraction start->extraction concentration Concentration extraction->concentration reconstitution Reconstitution concentration->reconstitution hydrolysis Acid Hydrolysis reconstitution->hydrolysis derivatization_step PFBBr Derivatization hydrolysis->derivatization_step gcms_analysis GC-MS Analysis derivatization_step->gcms_analysis data_processing Data Processing & Quantification gcms_analysis->data_processing

Caption: Overall experimental workflow for this compound analysis.

Logic of Derivatization for GC-MS Analysis

derivatization_logic This compound This compound (Non-volatile salt) hydrolysis Hydrolysis (Acid) This compound->hydrolysis intermediate 2-(2,4-dichlorophenoxy)ethanol (More volatile, but polar) hydrolysis->intermediate derivatization Derivatization (e.g., with PFBBr) intermediate->derivatization derivative PFB-derivatized this compound (Volatile & Thermally Stable) derivatization->derivative gcms Suitable for GC-MS Analysis derivative->gcms

Caption: The logical steps for converting non-volatile this compound into a GC-amenable derivative.

Conclusion

This application note provides a comprehensive framework for the analysis of this compound by GC-MS. The described methods for sample preparation and derivatization, adapted from established protocols for related phenoxy herbicides, offer a reliable starting point for method development and validation. The successful implementation of this protocol will enable researchers to accurately and sensitively quantify this compound in various matrices, contributing to a better understanding of its environmental fate and toxicological impact. It is recommended that users perform a full method validation according to their specific requirements and laboratory standard operating procedures.

References

Application Note: High-Performance Liquid Chromatography for the Analysis of Sesone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesone, a herbicide chemically known as 2-(2,4-Dichlorophenoxy)ethyl sodium sulfate, requires precise and reliable analytical methods for its detection and quantification in various matrices.[1][2][3] High-Performance Liquid Chromatography (HPLC) is a powerful technique well-suited for the analysis of such compounds due to its high resolution, sensitivity, and versatility. This application note provides a detailed protocol for the determination of this compound using a reversed-phase HPLC (RP-HPLC) method, adapted from established methods for the structurally similar and widely analyzed herbicide, 2,4-Dichlorophenoxyacetic acid (2,4-D).

Principle

This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. This compound, being a moderately polar compound, will be separated from other components in a sample based on its differential partitioning between the stationary and mobile phases. Detection is achieved using a UV detector at a wavelength where this compound exhibits maximum absorbance.

Experimental

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile, methanol, and water. Acetic acid, analytical grade.

  • Standards: Certified reference standard of this compound.

  • Sample Preparation: Syringe filters (0.45 µm), volumetric flasks, pipettes, and vials.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound. These conditions are based on typical methods for related phenoxy herbicides and may require further optimization for specific sample matrices.[4]

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water:Acetic Acid (80:19.5:0.5, v/v/v)[4]
Flow Rate 1.0 mL/min[4]
Injection Volume 20 µL
Column Temperature 40°C[4]
Detection Wavelength 283 nm (based on 2,4-D, requires verification for this compound)[4]
Run Time Approximately 10 minutes

Protocols

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 0.1, 1, 5, 10, 25, 50 µg/mL).

Sample Preparation

The sample preparation method will vary depending on the matrix (e.g., water, soil, formulation). A general procedure for a liquid sample is outlined below.

  • Filtration: For liquid samples, filter through a 0.45 µm syringe filter to remove particulate matter.

  • Extraction (for complex matrices): For solid or complex samples, an appropriate extraction method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to isolate this compound from interfering components.

  • Dilution: Dilute the filtered or extracted sample with the mobile phase to a concentration that falls within the calibration range.

HPLC Analysis Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Sample/Standard Injection Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection HPLC_System HPLC System Setup HPLC_System->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Calibration Generate Calibration Curve Chromatogram->Calibration Quantification Quantify this compound Chromatogram->Quantification Calibration->Quantification

HPLC Analysis Workflow for this compound
System Suitability

Before sample analysis, perform system suitability tests to ensure the HPLC system is operating correctly. Inject a working standard solution (e.g., 10 µg/mL) multiple times (n=5). The results should meet the following criteria:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Calibration and Quantification
  • Calibration Curve: Inject the prepared working standard solutions in ascending order of concentration.

  • Linearity: Plot the peak area of this compound against the corresponding concentration to construct a calibration curve. The coefficient of determination (r²) should be ≥ 0.999.

  • Quantification: Inject the prepared sample solutions. The concentration of this compound in the sample is determined by interpolating its peak area from the calibration curve.

Method Validation Parameters (Expected Performance)

The following table summarizes the expected performance characteristics of this HPLC method, based on validated methods for similar analytes.[4][5][6][7][8] These parameters should be experimentally verified during method validation.

ParameterExpected Result
Linearity (r²) ≥ 0.999
Limit of Detection (LOD) 0.004 - 0.1 µg/L (matrix dependent)
Limit of Quantification (LOQ) 0.01 - 0.5 µg/L (matrix dependent)
Accuracy (% Recovery) 95% - 105%
Precision (RSD%) < 5%

Signaling Pathway Diagram (Hypothetical Mode of Action)

While the primary focus of this document is the analytical method, understanding the biological context of this compound is important for researchers. As a phenoxy herbicide, its mode of action is expected to be similar to other auxinic herbicides like 2,4-D. The following diagram illustrates a simplified, hypothetical signaling pathway of an auxinic herbicide leading to uncontrolled plant growth and eventual death.

Auxin_Herbicide_Pathway cluster_cell Plant Cell This compound This compound (Auxin Mimic) Receptor Auxin Receptor (e.g., TIR1/AFB) This compound->Receptor Binds to Repressor Aux/IAA Repressor Receptor->Repressor Targets for Degradation ARF Auxin Response Factor (ARF) Repressor->ARF Inhibits Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Cell Division & Elongation Auxin_Genes->Uncontrolled_Growth Leads to Plant_Death Plant Death Uncontrolled_Growth->Plant_Death

Hypothetical Auxinic Herbicide Signaling Pathway

Conclusion

The HPLC method described in this application note provides a robust and reliable framework for the quantitative analysis of this compound. The protocol is based on well-established principles of reversed-phase chromatography and can be adapted for various sample matrices. Proper method validation is crucial to ensure the accuracy and precision of the results for specific applications in research, quality control, and regulatory monitoring.

References

Historical Application of Crag Herbicide 1 (Sesone) on Crops: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the historical application of Crag Herbicide 1, chemically known as sodium 2,4-dichlorophenoxyethyl sulfate (Sesone). It includes available data on application rates for key crops, detailed experimental protocols derived from historical agricultural practices, and an elucidation of its mechanism of action.

Introduction

Crag Herbicide 1, also marketed under the names this compound, 2,4-DES-Na, and others, was a selective herbicide used for pre-emergence weed control in various agricultural and horticultural crops.[1][2][3] Its primary period of use was in the 1950s and 1960s. A notable characteristic of this herbicide is that it is a pro-herbicide; it is not phytotoxic itself but is converted into the active herbicide 2,4-D (2,4-dichlorophenoxyacetic acid) by soil microorganisms.[4][5][6] This conversion process provided a delayed release of the active compound, targeting germinating weed seeds.

Data Presentation: Historical Application Rates

Precise quantitative data on the historical application rates of Crag Herbicide 1 are not extensively available in modern digital archives. The following tables summarize the available qualitative and, where possible, quantitative information for key crops. It is important to note that application rates likely varied based on soil type, weed pressure, and specific crop variety.

Table 1: Historical Application of Crag Herbicide 1 on Strawberries

CropApplication TimingReported Application Rate (lbs/acre)Weeds ControlledSources
StrawberriesPre-emergenceGood weed control obtainedGeneral annual weeds[1]

Table 2: Historical Application of Crag Herbicide 1 on Asparagus and Potatoes

CropApplication TimingReported Application Rate (lbs/acre)Weeds ControlledSources
AsparagusPre-emergenceGood weed control obtainedGeneral annual weeds[7]
PotatoesPre-emergenceGood weed control obtainedGeneral annual weeds[8]

Table 3: Historical Application of Crag Herbicide 1 on Ornamental Nurseries

CropApplication TimingReported Application Rate (lbs/acre)Weeds ControlledSources
Ornamental Evergreen NurseriesPre-emergenceGood weed control obtainedGeneral annual weeds[1]

Mechanism of Action

Crag Herbicide 1 (this compound) functions as a pro-herbicide. In the soil, microbial enzymes, primarily from bacteria, hydrolyze the sulfate ester bond of sodium 2,4-dichlorophenoxyethyl sulfate (2,4-DES).[4][5] This enzymatic action releases 2,4-dichlorophenoxyethanol, which is then oxidized to the highly active herbicide, 2,4-D.

2,4-D is a synthetic auxin that mimics the natural plant hormone indole-3-acetic acid (IAA).[9][10][11][12][13] At herbicidal concentrations, 2,4-D disrupts normal plant growth processes in susceptible broadleaf weeds. It leads to uncontrolled cell division and elongation, resulting in stem and leaf malformations, and ultimately, plant death.[9][13] Grasses are generally tolerant to 2,4-D, which contributed to its selectivity.

Experimental Protocols

Detailed experimental protocols from the 1950s are scarce. The following protocols are reconstructed based on historical descriptions of pre-emergence herbicide application during that era.

General Protocol for Pre-Emergence Application of Crag Herbicide 1

Objective: To evaluate the efficacy of Crag Herbicide 1 for pre-emergence weed control in a designated crop.

Materials:

  • Crag Herbicide 1 (this compound) formulation

  • Calibrated sprayer

  • Water

  • Personal Protective Equipment (PPE) as recommended for phenoxy herbicides

  • Experimental plots with prepared seedbeds for the target crop

Methodology:

  • Plot Preparation:

    • Prepare experimental plots with uniform soil type and good tilth, representative of the intended agricultural setting.

    • Ensure the seedbed is free of existing weeds before herbicide application.

  • Herbicide Preparation:

    • Calculate the required amount of Crag Herbicide 1 based on the desired application rate (historical data suggests rates were likely in the range of 2-4 lbs/acre, though specific recommendations are not consistently available).

    • Prepare a spray solution by dissolving the calculated amount of Crag Herbicide 1 in a known volume of water. Ensure thorough mixing.

  • Application:

    • Apply the herbicide solution uniformly to the soil surface of the experimental plots before the emergence of both the crop and the weeds.

    • Utilize a calibrated sprayer to ensure accurate and even distribution of the herbicide.

  • Irrigation (if necessary):

    • If rainfall is not expected shortly after application, light irrigation (e.g., 0.25-0.5 inches) may be applied to incorporate the herbicide into the upper soil layer where weed seeds germinate.

  • Data Collection:

    • At regular intervals (e.g., 2, 4, and 8 weeks after treatment), assess weed control efficacy by counting or visually rating the density and species of weeds in treated versus untreated control plots.

    • Monitor the crop for any signs of phytotoxicity, such as stunting, discoloration, or malformation.

    • At the end of the growing season, measure crop yield in both treated and control plots.

  • Data Analysis:

    • Statistically analyze the weed control and crop yield data to determine the effectiveness of the Crag Herbicide 1 treatment.

Visualizations

G cluster_soil Soil Environment cluster_plant Susceptible Plant (Weed) Crag_Herbicide_1 Crag Herbicide 1 (this compound, 2,4-DES) Microbial_Enzymes Soil Microbial Enzymes Crag_Herbicide_1->Microbial_Enzymes Hydrolysis _2_4_D 2,4-D (Active Herbicide) Microbial_Enzymes->_2_4_D Uptake Uptake by Roots _2_4_D->Uptake Translocation Translocation to Meristems Uptake->Translocation Auxin_Receptors Binding to Auxin Receptors Translocation->Auxin_Receptors Uncontrolled_Growth Uncontrolled Cell Division and Elongation Auxin_Receptors->Uncontrolled_Growth Plant_Death Plant Death Uncontrolled_Growth->Plant_Death

Caption: Mechanism of action of Crag Herbicide 1 (this compound).

G start Start plot_prep Prepare Experimental Plots (Weed-free seedbed) start->plot_prep herbicide_prep Prepare Crag Herbicide 1 Spray Solution plot_prep->herbicide_prep application Apply Herbicide Pre-emergence herbicide_prep->application irrigation Irrigate if Necessary (Incorporate into soil) application->irrigation data_collection Collect Data: - Weed Control Efficacy - Crop Phytotoxicity - Crop Yield irrigation->data_collection data_analysis Analyze Data data_collection->data_analysis end End data_analysis->end

References

Protocols for Studying the Degradation of Sesone in Water: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesone, the commercial trade name for 2-(2,4-dichlorophenoxy)ethyl sodium sulfate, is a herbicide that was historically used for pre-emergence control of broadleaf weeds. Its herbicidal activity is realized through its transformation in the environment to the active compound 2,4-dichlorophenoxyacetic acid (2,4-D). Consequently, studying the degradation of this compound in water primarily involves investigating its initial hydrolysis to 2,4-D and the subsequent degradation of 2,4-D through various abiotic and biotic pathways.

This document provides detailed application notes and experimental protocols for researchers to study the degradation of this compound in aqueous environments. The protocols are designed to be adaptable for various water matrices and research objectives.

Analytical Methodologies

Accurate quantification of this compound, its primary degradant 2,4-D, and subsequent byproducts is crucial for degradation studies. A combination of chromatographic techniques is recommended for comprehensive analysis.

1.1. Sample Preparation

  • Water Samples: For analysis of this compound and 2,4-D, water samples should be collected in amber glass bottles to prevent photodegradation. If immediate analysis is not possible, samples should be stored at 4°C. Acidification of the sample to a pH of 2 with a strong acid (e.g., HCl) can help preserve the analytes.

  • Solid Phase Extraction (SPE): For pre-concentration of analytes from water samples, SPE can be employed. A C18 cartridge is suitable for trapping this compound and 2,4-D. The analytes can then be eluted with a suitable organic solvent like methanol or acetonitrile.

1.2. Analytical Techniques

AnalyteRecommended TechniqueKey Parameters
This compound, 2,4-DHigh-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD)Column: C18 reverse-phase column. Mobile Phase: A gradient of acetonitrile and acidified water (e.g., with formic or acetic acid). Detection Wavelength: Approximately 230 nm and 280 nm.
2,4-D and Degradation ByproductsGas Chromatography with Electron Capture Detection (GC-ECD) or Mass Spectrometry (GC-MS)Derivatization: Esterification of acidic analytes (e.g., with diazomethane or BF3/methanol) is typically required before GC analysis. Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
2,4-D and Degradation ByproductsLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Ionization: Electrospray ionization (ESI) in negative mode is commonly used. Transitions: Specific parent-daughter ion transitions for each analyte ensure high selectivity and sensitivity.

Experimental Protocols

The following protocols are based on established methodologies, including those outlined in the OECD Guidelines for the Testing of Chemicals, to ensure data quality and comparability.

2.1. Hydrolysis of this compound to 2,4-D

This protocol aims to determine the rate of hydrolysis of this compound to 2,4-D at different pH values.

Materials:

  • Sterile, buffered aqueous solutions at pH 5, 7, and 9.

  • This compound stock solution in a water-miscible solvent (e.g., methanol).

  • Constant temperature incubator or water bath.

  • Analytical instrumentation (HPLC-UV/DAD or LC-MS/MS).

Procedure:

  • Prepare sterile buffered solutions at the desired pH values.

  • Spike the buffered solutions with a known concentration of this compound from the stock solution. The final concentration should be environmentally relevant and detectable by the chosen analytical method.

  • Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

  • At predetermined time intervals, withdraw aliquots from each solution.

  • Immediately analyze the aliquots for the concentrations of this compound and 2,4-D.

  • Continue sampling until at least 90% of the this compound has degraded or for a maximum of 30 days.

  • Plot the concentration of this compound versus time to determine the hydrolysis rate constant and half-life at each pH.

2.2. Photodegradation of 2,4-D in Water

This protocol assesses the degradation of 2,4-D in water when exposed to a light source simulating sunlight.

Materials:

  • Purified water (e.g., deionized or Milli-Q).

  • 2,4-D stock solution.

  • Quartz or borosilicate glass vessels transparent to the light source.

  • A light source simulating natural sunlight (e.g., a xenon arc lamp with appropriate filters).

  • Control vessels wrapped in aluminum foil to serve as dark controls.

  • Analytical instrumentation.

Procedure:

  • Prepare a solution of 2,4-D in purified water at a known concentration.

  • Fill the transparent and control vessels with the 2,4-D solution.

  • Expose the transparent vessels to the light source at a constant temperature. Place the dark controls under the same temperature conditions.

  • At selected time intervals, collect samples from both the irradiated and dark control vessels.

  • Analyze the samples for the concentration of 2,4-D and potential photodegradation products.

  • The rate of photodegradation is calculated by subtracting the degradation rate in the dark controls from the rate in the irradiated samples.

  • Determine the photodegradation rate constant and half-life.

2.3. Biodegradation of 2,4-D in Water

This protocol evaluates the degradation of 2,4-D by microorganisms present in a water sample.

Materials:

  • Water sample from the environment of interest (e.g., river water, lake water) containing a natural microbial population.

  • 2,4-D stock solution.

  • Sterile control vessels with autoclaved or filtered (0.22 µm) water from the same source.

  • Incubator with shaking capabilities.

  • Analytical instrumentation.

Procedure:

  • Allow the environmental water sample to equilibrate to the test temperature (e.g., 20-25°C).

  • Spike the environmental water and the sterile control water with a known concentration of 2,4-D.

  • Incubate all vessels in the dark at a constant temperature with gentle agitation to ensure aerobic conditions.

  • At regular intervals, withdraw subsamples from the test and control vessels.

  • Analyze the subsamples for the concentration of 2,4-D and its biodegradation products.

  • The extent of biodegradation is determined by the difference in the degradation of 2,4-D between the environmental water and the sterile control.

  • Calculate the biodegradation rate constant and half-life.

Data Presentation

Quantitative data from the degradation studies should be summarized in clear and concise tables to facilitate comparison.

Table 1: Hydrolysis of this compound to 2,4-D at 25°C

pHRate Constant (k) (day⁻¹)Half-life (t½) (days)
5ValueValue
7ValueValue
9ValueValue

Table 2: Degradation of 2,4-D in Water

Degradation ProcessConditionsRate Constant (k) (day⁻¹)Half-life (t½) (days)Major Degradation Products
Photodegradation Simulated Sunlight, 25°CValueValue2,4-Dichlorophenol, Chlorohydroquinone
Biodegradation (Aerobic) River Water, 20°C, DarkValueValue2,4-Dichlorophenol, 3,5-Dichlorocatechol
Biodegradation (Anaerobic) Sediment Slurry, 25°C, DarkValueValue4-Chlorophenoxyacetic acid, 4-Chlorophenol

Note: The values in the tables are placeholders and should be replaced with experimental data. The half-life of 2,4-D in aerobic aquatic environments is typically less than two weeks, but under anaerobic conditions, it can be significantly longer, ranging from 41 to 333 days.[1] The degradation rate is influenced by factors such as temperature, pH, and the microbial community present.[2]

Visualizations

4.1. Experimental Workflow

experimental_workflow cluster_hydrolysis Hydrolysis Study cluster_photodegradation Photodegradation Study cluster_biodegradation Biodegradation Study H1 Prepare Buffered Solutions (pH 5, 7, 9) H2 Spike with this compound H1->H2 H3 Incubate in Dark H2->H3 H4 Sample at Intervals H3->H4 H5 Analyze this compound & 2,4-D H4->H5 P1 Prepare 2,4-D Solution P2 Expose to Simulated Sunlight P1->P2 P3 Incubate Dark Controls P1->P3 P4 Sample at Intervals P2->P4 P3->P4 P5 Analyze 2,4-D & Byproducts P4->P5 B1 Collect Environmental Water B3 Spike with 2,4-D B1->B3 B2 Prepare Sterile Controls B2->B3 B4 Incubate in Dark with Agitation B3->B4 B5 Sample at Intervals B4->B5 B6 Analyze 2,4-D & Byproducts B5->B6 degradation_pathway cluster_abiotic Abiotic Degradation cluster_biotic Biotic Degradation (Aerobic) cluster_biotic_anaerobic Biotic Degradation (Anaerobic) This compound This compound (2-(2,4-dichlorophenoxy)ethyl sodium sulfate) TwoFourD 2,4-D (2,4-Dichlorophenoxyacetic acid) This compound->TwoFourD Hydrolysis (Microbial) DCP_photo 2,4-Dichlorophenol TwoFourD->DCP_photo Photodegradation DCP_bio 2,4-Dichlorophenol TwoFourD->DCP_bio tfdA enzyme FourCPA 4-Chlorophenoxyacetic acid TwoFourD->FourCPA Reductive Dechlorination CHQ Chlorohydroquinone DCP_photo->CHQ Further Oxidation CO2_H2O_photo CO2 + H2O + Cl- CHQ->CO2_H2O_photo DCC 3,5-Dichlorocatechol DCP_bio->DCC tfdB enzyme DCMA 2,4-Dichloro-cis,cis-muconate DCC->DCMA tfdC enzyme Intermediates Further Intermediates DCMA->Intermediates tfdD, tfdE, tfdF enzymes TCA Tricarboxylic Acid (TCA) Cycle Intermediates->TCA FourCP 4-Chlorophenol FourCPA->FourCP Phenol Phenol FourCP->Phenol

References

Methodology for Assessing Sesone's Impact on Non-Target Organisms: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesone, chemically known as sodium 2-(2,4-dichlorophenoxy)ethyl sulfate (2,4-DES-Sodium) or CRAG® Herbicide 1, is a selective herbicide belonging to the chlorophenoxyacetic acid family. Its primary mode of action is believed to be as a synthetic auxin, similar to 2,4-D, leading to uncontrolled growth and eventual death in susceptible broadleaf plants. While effective for its intended purpose, it is imperative to assess the potential impact of this compound on non-target organisms to ensure environmental safety and comprehensive risk assessment.

These application notes provide a detailed framework and experimental protocols for evaluating the effects of this compound on a range of non-target organisms, including mammals, aquatic life, insects, and soil microorganisms. The methodologies outlined herein are based on established international guidelines and scientific literature. Due to the limited publicly available ecotoxicological data specifically for this compound, data for the closely related compound 2,4-D are used as a surrogate for establishing initial test concentrations and potential endpoints, with the clear understanding that compound-specific data must be generated for a definitive risk profile.

Data Presentation: Summary of Toxicological Data

A critical step in assessing the impact of this compound is the compilation and comparison of quantitative toxicity data. The following tables summarize the available data for this compound and surrogate data from 2,4-D to guide experimental design.

Table 1: Mammalian Toxicity of this compound (2,4-DES-Sodium)

SpeciesExposure RouteEndpointValue (mg/kg)Reference
RatOralLD50730 - 1500[1][2]
RatDermalLD50>2000[3]

Table 2: Aquatic Ecotoxicity (Surrogate Data from 2,4-D and its Salts)

OrganismTest TypeEndpointValue (mg/L)Reference
Fish
Rainbow trout (Oncorhynchus mykiss)96-hour AcuteLC502-14 (2,4-DB)[4]
Bluegill sunfish (Lepomis macrochirus)96-hour AcuteLC507.5-17 (2,4-DB)[4]
Fathead minnow (Pimephales promelas)96-hour AcuteLC5018 (2,4-DB)[4]
Neotropical fish (Cnesterodon decemmaculatus)96-hour AcuteLC501008 (2,4-D)[5]
Aquatic Invertebrates
Daphnia magna (Water Flea)48-hour AcuteEC505.2 - 184 (2,4-D salts/esters)[1]
Crayfish (Astacus leptodactylus)96-hour AcuteLC502.86 (2,4-D)[6]
Algae
Green Algae (Ankistrodesmus falcatus)96-hourIC501353.80 (2,4-D)[7]
Cyanobacterium (Microcystis aeruginosa)96-hourIC5071.20 (2,4-D)[7]
Various Species5-dayEC500.23 - 153 (2,4-D salts/esters)[1]

Table 3: Terrestrial Non-Target Organism Toxicity (Surrogate Data from 2,4-D)

OrganismEndpointValueReference
Honeybee (Apis mellifera)Oral/Contact LD50>100 µ g/bee [1]
EarthwormAcuteLethal at high doses[8]
Birds (Wild Ducks)Acute Oral LD50>2025 mg/kg (sodium salt)[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols should be adapted based on specific laboratory conditions and regulatory requirements.

Mammalian Acute Oral Toxicity (Rodent)

Objective: To determine the median lethal dose (LD50) of this compound following a single oral administration.

Principle: This protocol is based on the OECD Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method).

Materials:

  • This compound (analytical grade)

  • Vehicle (e.g., distilled water, corn oil)

  • Laboratory rats (e.g., Wistar or Sprague-Dawley), nulliparous and non-pregnant females, 8-12 weeks old

  • Gavage needles

  • Animal caging with appropriate environmental controls

  • Calibrated balance

Procedure:

  • Acclimatization: Acclimate animals to laboratory conditions for at least 5 days.

  • Fasting: Fast animals overnight prior to dosing (food, but not water, should be withheld).

  • Dose Preparation: Prepare a solution or suspension of this compound in the chosen vehicle at the desired concentrations. Based on existing data, starting doses could be in the range of 300 mg/kg and 2000 mg/kg.

  • Administration: Administer a single dose of the test substance by gavage. The volume administered should not exceed 1 mL/100 g body weight.

  • Observations:

    • Observe animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior), and body weight changes.

    • Make observations at 30 minutes, 1, 2, 4, and 6 hours post-dosing, and then daily for 14 days.

  • Necropsy: Perform a gross necropsy on all animals at the end of the observation period.

  • Data Analysis: The LD50 is determined based on the mortality data and the starting dose.

Aquatic Ecotoxicity Testing

Objective: To determine the effect of this compound on the growth of a freshwater green alga.

Principle: This protocol is based on the OECD Guideline 201 (Alga, Growth Inhibition Test).

Materials:

  • This compound (analytical grade)

  • Algal species (e.g., Pseudokirchneriella subcapitata)

  • Sterile algal culture medium

  • Sterile test flasks

  • Incubator with controlled temperature, lighting, and shaking capabilities

  • Spectrophotometer or cell counter

Procedure:

  • Test Solutions: Prepare a geometric series of this compound concentrations in the culture medium. A control (medium only) and, if necessary, a solvent control should be included.

  • Inoculation: Inoculate the test flasks with a known concentration of exponentially growing algae to achieve an initial cell density of approximately 10^4 cells/mL.

  • Incubation: Incubate the flasks for 72 hours under continuous, uniform illumination and a constant temperature (21-24°C).

  • Measurements: Measure the algal biomass (e.g., by cell counts or fluorescence) at 24, 48, and 72 hours.

  • Data Analysis: Calculate the growth rate for each concentration. Determine the EC50 (the concentration causing a 50% reduction in growth rate) and the NOEC (No Observed Effect Concentration).

Objective: To determine the acute toxicity of this compound to Daphnia magna.

Principle: This protocol is based on the OECD Guideline 202 (Daphnia sp. Acute Immobilisation Test).

Materials:

  • This compound (analytical grade)

  • Daphnia magna neonates (<24 hours old)

  • Reconstituted hard water (or other suitable culture water)

  • Test vessels (e.g., glass beakers)

  • Incubator with controlled temperature (20 ± 2°C) and photoperiod (16h light: 8h dark)

Procedure:

  • Test Solutions: Prepare a geometric series of this compound concentrations in the test water. A control is also required.

  • Exposure: Place at least 20 daphnids, divided into at least four replicates, into each test concentration and the control.

  • Incubation: Incubate the test vessels for 48 hours. Do not feed the daphnids during the test.

  • Observations: At 24 and 48 hours, count the number of immobilized daphnids (those that are unable to swim within 15 seconds after gentle agitation).

  • Data Analysis: Calculate the EC50 (the concentration at which 50% of the daphnids are immobilized) at 24 and 48 hours.

Objective: To determine the acute lethal toxicity of this compound to fish.

Principle: This protocol is based on the OECD Guideline 203 (Fish, Acute Toxicity Test).

Materials:

  • This compound (analytical grade)

  • Juvenile fish of a recommended species (e.g., Rainbow trout, Zebra fish)

  • Test tanks with a system for maintaining water quality (temperature, pH, dissolved oxygen)

  • Dechlorinated tap water or reconstituted water

Procedure:

  • Acclimatization: Acclimate fish to test conditions for at least 12 days.

  • Test Solutions: Prepare a geometric series of at least five concentrations of this compound in the test water. Include a control group.

  • Exposure: Place a group of fish (e.g., 7-10) into each test tank. The test is typically run for 96 hours under a semi-static or flow-through regime.

  • Observations: Observe the fish for mortality and any abnormal behavioral or physiological responses at 24, 48, 72, and 96 hours.

  • Water Quality: Monitor and maintain water quality parameters (pH, temperature, dissolved oxygen) throughout the test.

  • Data Analysis: Calculate the LC50 (the concentration that is lethal to 50% of the test fish) at 96 hours.

Soil Microorganism Toxicity

Objective: To assess the impact of this compound on soil microbial activity.

Principle: This protocol measures the effect of the herbicide on key microbial processes such as nitrogen transformation or carbon respiration.

Materials:

  • This compound (analytical grade)

  • Fresh, sieved soil with known characteristics (pH, organic matter content)

  • Incubation containers

  • Reagents for measuring nitrate, nitrite, and ammonium concentrations, or a system for measuring CO2 evolution.

Procedure:

  • Soil Treatment: Treat soil samples with a range of this compound concentrations, including a control. The concentrations should be relevant to expected environmental concentrations.

  • Incubation: Incubate the soil samples under controlled temperature and moisture conditions for a specified period (e.g., 28 days).

  • Analysis:

    • Nitrogen Transformation: At selected time points, extract soil samples and analyze for concentrations of ammonium, nitrite, and nitrate to assess the rate of nitrification.

    • Carbon Respiration: At regular intervals, measure the amount of CO2 evolved from the soil samples.

  • Data Analysis: Compare the rates of nitrogen transformation or carbon respiration in the treated soils to the control to determine any inhibitory or stimulatory effects of this compound.

Non-Target Insect Toxicity

Objective: To evaluate the contact and oral toxicity of this compound to a representative beneficial insect species.

Principle: This protocol is adapted from standard methods for testing the toxicity of pesticides to honeybees (OECD Guidelines 213 and 214).

Materials:

  • This compound (analytical grade)

  • Beneficial insect species (e.g., honeybees, Apis mellifera, or a predatory beetle)

  • Cages for holding insects

  • Microsyringe for topical application

  • Sucrose solution for feeding

Procedure:

  • Contact Toxicity:

    • Apply a small, precise volume of this compound solution in a suitable solvent to the dorsal thorax of individual insects.

    • Include a solvent-only control group.

    • Observe mortality and any sublethal effects (e.g., paralysis, abnormal behavior) over 48-96 hours.

  • Oral Toxicity:

    • Prepare a series of this compound concentrations in a sucrose solution.

    • Provide the treated sucrose solution to groups of insects for a defined period.

    • Include a sucrose-only control group.

    • Observe mortality and sublethal effects over 48-96 hours.

  • Data Analysis: Calculate the LD50 (lethal dose for 50% of the insects) for contact toxicity and the LC50 (lethal concentration for 50% of the insects) for oral toxicity.

Visualization of Pathways and Workflows

Proposed Signaling Pathway of this compound in Plants

As a synthetic auxin, this compound is expected to disrupt the normal hormonal balance in susceptible plants, leading to a cascade of downstream effects. The following diagram illustrates the proposed signaling pathway.

Sesone_Signaling_Pathway This compound This compound (Synthetic Auxin) Auxin_Receptor Auxin Receptor (e.g., TIR1/AFB) This compound->Auxin_Receptor Binds to Ubiquitination Ubiquitination & Degradation of Aux/IAA Auxin_Receptor->Ubiquitination Promotes Aux_IAA Aux/IAA Repressor Proteins ARF Auxin Response Factors (ARFs) Aux_IAA->ARF Inhibits Auxin_Responsive_Genes Auxin-Responsive Genes (e.g., for cell division, elongation, ethylene synthesis) ARF->Auxin_Responsive_Genes Activates Transcription Gene_Expression Altered Gene Expression Auxin_Responsive_Genes->Gene_Expression Ubiquitination->Aux_IAA Targets Uncontrolled_Growth Uncontrolled Cell Division & Elongation Gene_Expression->Uncontrolled_Growth Senescence Ethylene Production & Senescence Gene_Expression->Senescence Plant_Death Plant Death Uncontrolled_Growth->Plant_Death Senescence->Plant_Death Aquatic_Ecotox_Workflow Tier1 Tier 1: Acute Toxicity Testing Algae Algal Growth Inhibition (EC50) Tier1->Algae Daphnia Daphnia Immobilization (EC50) Tier1->Daphnia Fish_Acute Fish Acute Toxicity (LC50) Tier1->Fish_Acute Risk_Assessment1 Risk Assessment: Compare PEC and PNEC Algae->Risk_Assessment1 Daphnia->Risk_Assessment1 Fish_Acute->Risk_Assessment1 Tier2 Tier 2: Chronic & Sublethal Testing Risk_Assessment1->Tier2 If Risk Identified No_Unacceptable_Risk No Unacceptable Risk Risk_Assessment1->No_Unacceptable_Risk If No Risk Identified Daphnia_Chronic Daphnia Reproduction Test (NOEC) Tier2->Daphnia_Chronic Fish_ELS Fish Early Life Stage Test (NOEC) Tier2->Fish_ELS Risk_Assessment2 Refined Risk Assessment Daphnia_Chronic->Risk_Assessment2 Fish_ELS->Risk_Assessment2 Conclusion Conclusion on Aquatic Risk Risk_Assessment2->Conclusion Conclusion->No_Unacceptable_Risk Acceptable Risk Further_Testing Further Testing Required Conclusion->Further_Testing Unacceptable Risk NTO_Assessment_Framework Problem_Formulation Problem Formulation: Identify Non-Target Organisms of Concern Exposure_Assessment Exposure Assessment: Environmental Fate & Transport (PEC Calculation) Problem_Formulation->Exposure_Assessment Effects_Assessment Effects Assessment: Toxicity Testing on Representative Species (PNEC Derivation) Problem_Formulation->Effects_Assessment Mammals Mammals Problem_Formulation->Mammals Aquatic_Organisms Aquatic Organisms Problem_Formulation->Aquatic_Organisms Insects Insects Problem_Formulation->Insects Soil_Microbes Soil Microorganisms Problem_Formulation->Soil_Microbes Risk_Characterization Risk Characterization: Risk Quotient (PEC/PNEC) Exposure_Assessment->Risk_Characterization Effects_Assessment->Risk_Characterization Risk_Management Risk Management & Mitigation Measures Risk_Characterization->Risk_Management

References

Techniques for Evaluating the Genotoxicity of Sesone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesone (Sodium 2,4-dichlorophenoxyethyl sulfate) is a phenoxy herbicide that exerts its biological activity through its conversion to 2,4-dichlorophenoxyacetic acid (2,4-D) within the organism.[1] Consequently, the evaluation of this compound's genotoxicity is intrinsically linked to the well-documented genotoxic profile of 2,4-D. Genotoxicity assessment is a critical component of toxicological screening, aiming to identify substances that can induce damage to the genetic material of cells, potentially leading to mutations and cancer.[2] This document provides detailed application notes and protocols for a battery of standard assays to evaluate the genotoxic potential of this compound, leveraging data on its active metabolite, 2,4-D.

A standard battery of genotoxicity tests typically includes an evaluation of gene mutations in bacteria (Ames test), and an assessment of chromosomal damage in mammalian cells, both in vitro and in vivo (micronucleus and comet assays).[1]

Data Presentation: Genotoxicity of 2,4-D (Active Metabolite of this compound)

The following tables summarize quantitative data from studies on 2,4-D, which is the active metabolite of this compound. This data serves as a surrogate for assessing the potential genotoxicity of this compound.

Table 1: Ames Test Results for 2,4-D and Related Compounds

CompoundTest StrainMetabolic Activation (S9)ConcentrationResult
Roundup (glyphosate-based, often used in conjunction with phenoxy herbicides)S. typhimurium TA98Without360 µ g/plate Weakly mutagenic[3][4]
RoundupS. typhimurium TA100With720 µ g/plate Weakly mutagenic[3][4]
Karate Zeon (pyrethroid insecticide)S. typhimurium TA98 & TA100With and Without250 µ g/plate Mutagenic

Note: Specific Ames test data for 2,4-D was not prevalent in the provided search results, which often focus on formulated products or other herbicides. The Ames test for many phenoxy herbicides has historically yielded mixed results.

Table 2: In Vitro Micronucleus (MN) and Sister Chromatid Exchange (SCE) Assay Results for 2,4-D and Related Phenoxy Herbicides

CompoundCell LineEndpointConcentrationResult
2,4-DChinese Hamster Ovary (CHO)SCE2.0-10.0 µg/mlSignificant dose-dependent increase[5]
2,4-D Dimethylamine SaltChinese Hamster Ovary (CHO)SCE2.0-10.0 µg/mlSignificant dose-dependent increase[5]
DicambaHuman LymphocytesSCE200.0 µg/mlSignificant increase[6][7]
Banvel (Dicamba formulation)Human LymphocytesSCE500.0 µg/mlSignificant increase[6][7]
GlyphosateHuman White Blood CellsMicronuclei100 µM (4-hour exposure, no S9)Significant increase[8]
Adjuvant B (in glyphosate formulation)Human White Blood CellsMicronucleiStarting at 1 µM (4-hour exposure, no S9)Significant increase[8]

Table 3: In Vivo Micronucleus and Comet Assay Results for 2,4-D and Related Herbicides

CompoundSpeciesTissue/Cell TypeAssayExposureResult
2,4-DRodentsNot specifiedMicronucleusChronic oral and inhalationIncreased micronuclei[9]
2,4-DRodentsNot specifiedComet AssayChronic oral and inhalationIncreased DNA damage[9]
Glyphosate Isopropylamine SaltMouseBone MarrowMicronucleusUp to 200 mg/kgNo clastogenic effects[3][4]
RoundupMouseBone MarrowMicronucleusUp to 200 mg/kgNo clastogenic effects[3][4]
Diclofop-methylMouseBone MarrowChromosomal Aberrations15.63-125 mg/kgGenotoxic[10]

Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test)

This assay evaluates the potential of a substance to induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli.[4][8][11]

Protocol:

  • Strain Preparation: Culture the selected bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2uvrA) overnight in nutrient broth at 37°C with shaking.[11]

  • Metabolic Activation: Prepare the S9 fraction from the liver of rats induced with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone. Prepare the S9 mix containing the S9 fraction, buffer, and cofactors (NADP+ and glucose-6-phosphate).

  • Test Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO or water) to create a stock solution. Prepare a series of dilutions.

  • Plate Incorporation Method:

    • To a tube containing 2 ml of molten top agar at 45°C, add 0.1 ml of the bacterial culture, 0.1 ml of the test compound dilution (or control), and 0.5 ml of S9 mix or buffer (for assays without metabolic activation).

    • Vortex briefly and pour the mixture onto a minimal glucose agar plate.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertants and if the increase is at least twofold greater than the spontaneous reversion rate (negative control).

Ames_Test_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Analysis A Bacterial Strain Culture D Mix Bacteria, this compound, and S9 Mix/Buffer in Top Agar A->D B Prepare this compound Concentrations B->D C Prepare S9 Mix (for metabolic activation) C->D E Pour on Minimal Glucose Agar Plates D->E F Incubate at 37°C for 48-72 hours E->F G Count Revertant Colonies F->G H Evaluate Mutagenicity G->H

Ames Test Experimental Workflow

In Vitro Micronucleus Assay

This assay detects chromosomal damage by identifying micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes left behind during cell division.[3][12]

Protocol:

  • Cell Culture: Culture mammalian cells (e.g., Chinese Hamster Ovary (CHO), human peripheral blood lymphocytes) in appropriate media.

  • Treatment: Expose the cells to at least three concentrations of this compound for a short period (e.g., 3-6 hours) with and without S9 metabolic activation, and for a longer period (e.g., 24 hours) without S9. Include negative and positive controls.

  • Cytokinesis Block: Add Cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.[12]

  • Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution, and fix them. Drop the cell suspension onto clean microscope slides.

  • Staining and Scoring: Stain the slides with a DNA-specific stain (e.g., Giemsa or a fluorescent dye). Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

In_Vitro_Micronucleus_Workflow cluster_prep Cell Culture & Treatment cluster_assay Assay Procedure cluster_analysis Analysis A Culture Mammalian Cells B Expose Cells to this compound (+/- S9 activation) A->B C Add Cytochalasin B (Cytokinesis Block) B->C D Harvest, Fix, and Prepare Slides C->D E Stain Slides D->E F Score Micronuclei in Binucleated Cells E->F G Statistical Analysis F->G

In Vitro Micronucleus Assay Workflow

In Vivo Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[13][14]

Protocol:

  • Animal Dosing: Administer this compound to rodents (e.g., mice or rats) via an appropriate route (e.g., oral gavage, intraperitoneal injection) at three dose levels. Include a vehicle control and a positive control group.

  • Tissue Collection: At appropriate time points after dosing (e.g., 2-6 hours and 24 hours), euthanize the animals and collect target tissues (e.g., liver, bone marrow, blood).

  • Single Cell Suspension: Prepare a single-cell suspension from the collected tissues.

  • Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and cytoplasm, leaving behind the nucleoid.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis chamber with an alkaline buffer to unwind the DNA. Apply an electric field to allow the broken DNA fragments to migrate out of the nucleus, forming a "comet tail."

  • Staining and Visualization: Neutralize and stain the slides with a fluorescent DNA dye (e.g., SYBR Green). Visualize the comets using a fluorescence microscope.

  • Data Analysis: Use image analysis software to measure the extent of DNA damage, typically quantified as the percentage of DNA in the tail, tail length, and tail moment. A statistically significant increase in these parameters in treated animals compared to controls indicates DNA damage.

Comet_Assay_Workflow cluster_in_vivo In Vivo Phase cluster_assay Assay Procedure cluster_analysis Analysis A Dose Animals with this compound B Collect Target Tissues A->B C Prepare Single Cell Suspension B->C D Embed Cells in Agarose C->D E Lysis D->E F Electrophoresis (Alkaline) E->F G Stain and Visualize Comets F->G H Image Analysis and Quantification G->H

In Vivo Comet Assay Workflow

Potential Mechanism of Genotoxicity for this compound (via 2,4-D)

The genotoxicity of phenoxy herbicides like 2,4-D is often linked to the induction of oxidative stress. This process involves the generation of reactive oxygen species (ROS) that can interact with and damage cellular macromolecules, including DNA.

Genotoxicity_Pathway This compound This compound Exposure Metabolism Metabolic Conversion This compound->Metabolism TwoFourD 2,4-D (Active Metabolite) Metabolism->TwoFourD OxidativeStress Induction of Oxidative Stress TwoFourD->OxidativeStress ROS Increased Reactive Oxygen Species (ROS) OxidativeStress->ROS DNADamage DNA Damage (Strand Breaks, Adducts) ROS->DNADamage Mutation Gene/Chromosome Mutations DNADamage->Mutation

Potential Genotoxic Pathway of this compound

References

Application Notes and Protocols for Sesone in Laboratory Weed Control Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesone, chemically known as 2,4-Dichlorophenoxyethyl sulfate, is a historical herbicide belonging to the phenoxy class of compounds. It was developed for the selective control of broadleaf weeds. Unlike its more famous relative, 2,4-D (2,4-Dichlorophenoxyacetic acid), which is a foliar-applied systemic herbicide, this compound is a soil-applied herbicide that requires microbial activation in the soil to become phytotoxic. This property makes it particularly interesting for pre-emergence weed control studies. These application notes provide a comprehensive guide for utilizing this compound in laboratory settings to evaluate its efficacy and understand its mechanism of action.

Mechanism of Action

This compound itself is not phytotoxic. Upon application to the soil, it is hydrolyzed by soil microorganisms into 2,4-Dichlorophenoxyethanol (2,4-D-EtOH) and subsequently oxidized to the active herbicide, 2,4-D. 2,4-D is a synthetic auxin that mimics the natural plant hormone indole-3-acetic acid (IAA). It disrupts normal plant growth processes in susceptible broadleaf weeds by causing uncontrolled cell division and elongation, leading to stem twisting, leaf malformation, and eventual plant death. Grasses are generally tolerant to 2,4-D at typical use rates.

Signaling Pathway of Activated this compound (2,4-D)

G cluster_soil Soil Environment cluster_plant Susceptible Plant Cell This compound This compound (2,4-Dichlorophenoxyethyl sulfate) Microbial_Activation Microbial Hydrolysis & Oxidation This compound->Microbial_Activation Activated_this compound Activated this compound (2,4-D) Microbial_Activation->Activated_this compound Uptake Root Uptake Activated_this compound->Uptake Transport Translocation to Meristems Uptake->Transport Auxin_Binding Binding to Auxin Receptors (e.g., TIR1/AFB) Transport->Auxin_Binding Gene_Expression Altered Gene Expression Auxin_Binding->Gene_Expression Ubiquitination & Degradation of Aux/IAA repressors Growth_Disruption Uncontrolled Cell Division & Elongation Gene_Expression->Growth_Disruption Plant_Death Plant Death Growth_Disruption->Plant_Death

Caption: Hypothetical signaling pathway of this compound activation and action.

Data Presentation

Quantitative data from laboratory experiments should be summarized for clear comparison. Below are template tables for presenting efficacy and dose-response data.

Table 1: Efficacy of this compound on Various Weed Species (Example Data)

Weed SpeciesCommon NameFamilyThis compound Concentration (mg/kg soil)Germination Inhibition (%)Biomass Reduction (%)
Abutilon theophrastiVelvetleafMalvaceae1.08592
2.09899
Amaranthus retroflexusRedroot PigweedAmaranthaceae1.09095
2.0100100
Setaria faberiGiant FoxtailPoaceae1.01015
2.01825
Zea maysCornPoaceae1.058
2.01218

Table 2: Dose-Response of Velvetleaf to this compound (Example Data)

This compound Concentration (mg/kg soil)Replicate 1 (% Inhibition)Replicate 2 (% Inhibition)Replicate 3 (% Inhibition)Mean Inhibition (%)Standard Deviation
0 (Control)0000.00.0
0.2525282225.03.0
0.555605255.74.0
1.088859087.72.5
2.0999810099.01.0

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are protocols for key laboratory experiments with this compound.

Protocol 1: Pre-Emergence Herbicide Efficacy Bioassay

Objective: To determine the pre-emergence efficacy of this compound on selected broadleaf and grass weed species.

Materials:

  • Technical grade this compound (2,4-Dichlorophenoxyethyl sulfate)

  • Acetone (for stock solution)

  • Distilled water

  • Pots or trays (e.g., 10 cm diameter pots)

  • Laboratory soil mix (e.g., sandy loam with known organic matter content)

  • Seeds of target weed species (e.g., Velvetleaf, Redroot Pigweed, Giant Foxtail)

  • Controlled environment growth chamber

  • Balance, beakers, pipettes, and other standard laboratory glassware

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetone (e.g., 10 mg/mL).

  • Soil Treatment:

    • Weigh out the required amount of air-dried soil for each treatment group and replicate.

    • For each pot, calculate the amount of this compound stock solution needed to achieve the desired final concentration in the soil (e.g., 0.5, 1.0, 2.0 mg of this compound per kg of dry soil).

    • In a fume hood, add the calculated volume of this compound stock solution to a small amount of distilled water and mix to create an emulsion.

    • Evenly spray the emulsion onto the soil while mixing thoroughly to ensure uniform distribution.

    • Prepare a control group treated with the same volume of acetone and water mixture without this compound.

    • Allow the acetone to evaporate completely from the treated soil.

  • Potting and Seeding:

    • Fill each pot with the treated or control soil.

    • Sow a predetermined number of seeds (e.g., 20) of a single weed species at a consistent depth (e.g., 1 cm) in each pot.

    • Lightly water the pots.

  • Incubation:

    • Place the pots in a growth chamber with controlled conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod, and adequate light intensity).

    • Water the pots as needed to maintain optimal soil moisture for germination and growth.

  • Data Collection:

    • After a specified period (e.g., 14-21 days), record the number of emerged seedlings in each pot to calculate germination inhibition.

    • Carefully harvest the above-ground biomass from each pot.

    • Dry the biomass in an oven at 70°C for 48 hours and then weigh to determine the dry biomass reduction compared to the control.

  • Data Analysis: Calculate the percentage of germination inhibition and biomass reduction for each treatment. Analyze the data using appropriate statistical methods (e.g., ANOVA).

Experimental Workflow for Efficacy Bioassay

G start Start stock_prep Prepare this compound Stock Solution start->stock_prep soil_treat Treat Soil with This compound Concentrations stock_prep->soil_treat potting Potting and Seeding of Weed Species soil_treat->potting incubation Incubate in Controlled Growth Chamber potting->incubation data_collection Collect Data: - Germination Count - Biomass Measurement incubation->data_collection analysis Analyze Data and Calculate Efficacy data_collection->analysis end End analysis->end

Caption: Workflow for a pre-emergence herbicide efficacy bioassay.

Protocol 2: Soil Microbial Activation Assay

Objective: To confirm that the herbicidal activity of this compound is dependent on microbial action in the soil.

Materials:

  • All materials from Protocol 1

  • Autoclave

  • Sterile water

  • Laminar flow hood

Procedure:

  • Soil Sterilization:

    • Divide the laboratory soil mix into two batches.

    • Autoclave one batch of soil at 121°C for 60 minutes on two consecutive days to sterilize it and eliminate microbial activity.

    • The other batch of soil will be non-sterile.

  • Stock Solution and Soil Treatment:

    • Prepare the this compound stock solution as described in Protocol 1.

    • Under a laminar flow hood to maintain sterility, treat both the sterile and non-sterile soil with a single, effective concentration of this compound (e.g., 2.0 mg/kg) and a control (acetone/water only).

  • Potting and Seeding:

    • Following sterile procedures for the sterilized soil treatments, pot and seed a sensitive broadleaf weed species (e.g., Velvetleaf) in both sterile and non-sterile treated and control soils.

  • Incubation and Data Collection:

    • Incubate all pots in a growth chamber as per Protocol 1. Use sterile water for the sterilized soil pots.

    • After 14-21 days, assess germination and plant growth.

  • Expected Outcome: Significant weed control should be observed in the non-sterile soil treated with this compound, while minimal to no effect should be seen in the sterile soil treated with this compound, demonstrating the requirement of microbial activation.

Logical Relationship for Microbial Activation

G cluster_conditions Experimental Conditions cluster_treatments Treatments cluster_outcomes Expected Outcomes Non_Sterile_Soil Non-Sterile Soil (+ Microbes) Weed_Control Effective Weed Control Non_Sterile_Soil->Weed_Control with this compound No_Weed_Control No Weed Control Non_Sterile_Soil->No_Weed_Control without this compound Sterile_Soil Sterile Soil (- Microbes) Sterile_Soil->No_Weed_Control with or without this compound Sesone_Added This compound Applied No_this compound Control (No this compound)

Caption: Logical diagram of the expected outcomes from a microbial activation assay.

Conclusion

While this compound is a herbicide of historical interest, the principles of its soil activation and mode of action as a synthetic auxin provide a valuable framework for laboratory-based weed control experiments. The protocols outlined here, though based on general herbicide testing methodologies due to the limited specific data available for this compound, offer a solid foundation for researchers to design and execute experiments to evaluate soil-applied herbicides. Careful attention to experimental design, including appropriate controls and sterile techniques where necessary, will ensure the generation of reliable and informative data.

Troubleshooting & Optimization

Technical Support Center: Detection of Low Concentrations of Sesone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of low concentrations of the herbicide Sesone (also known as 2,4-DES sodium or Crag® herbicide-1).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its detection at low concentrations challenging?

A1: this compound, chemically known as sodium 2-(2,4-dichlorophenoxy)ethyl sulfate, is a phenoxy herbicide. Detecting it at low concentrations presents several challenges:

  • Low Volatility and Polarity: As a salt, this compound has low volatility, making gas chromatography (GC) methods challenging without derivatization. Its polarity can also lead to poor retention on traditional reversed-phase liquid chromatography (LC) columns.

  • Matrix Effects: Environmental and biological samples (e.g., soil, water, plasma) contain numerous other compounds that can interfere with the detection of this compound, either by suppressing or enhancing the analytical signal.[1][2][3] This is a common issue in LC-MS analysis.

  • Degradation: this compound can degrade in the environment and in biological systems. The stability of this compound is influenced by factors such as pH, temperature, and microbial activity.[4][5] Its primary degradation pathway is likely hydrolysis to 2,4-dichlorophenoxyethanol (2,4-D ethanol) and ultimately to the more commonly known herbicide 2,4-D (2,4-dichlorophenoxyacetic acid).[6] This degradation can lead to an underestimation of the parent compound if not properly accounted for.

  • Low Endogenous Levels: In many exposure scenarios, the concentration of this compound is expected to be very low, often near or below the limit of detection of standard analytical methods.

Q2: What are the common analytical techniques for detecting this compound?

A2: The most common and suitable analytical techniques for detecting this compound and other phenoxy herbicides at low concentrations are:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often the method of choice due to its high sensitivity and selectivity, especially for polar and non-volatile compounds like this compound.[7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): While this compound itself is not ideal for GC-MS due to its low volatility, its degradation product, 2,4-D, can be analyzed by GC-MS after a derivatization step to convert the acidic form to a more volatile ester.[9][10]

  • Immunoassays (e.g., ELISA): Enzyme-Linked Immunosorbent Assays can be developed for the rapid screening of this compound or related phenoxy herbicides. These methods are often cost-effective and suitable for high-throughput analysis, though they may have cross-reactivity with structurally similar compounds.

Q3: How should I prepare my samples for this compound analysis?

A3: Proper sample preparation is crucial for accurate detection of low concentrations of this compound. The specific protocol will depend on the matrix (e.g., water, soil, biological fluid).

  • Water Samples: For water samples, a pre-concentration step is often necessary. This typically involves Solid Phase Extraction (SPE) using a sorbent that can retain polar compounds. The pH of the water sample may need to be adjusted to ensure efficient retention of this compound on the SPE cartridge.

  • Soil Samples: Extraction from soil typically involves using an organic solvent or a mixture of solvents. The choice of solvent will depend on the soil type and its organic matter content. A clean-up step following extraction is usually required to remove interfering matrix components.[11]

  • Biological Samples: For plasma or urine, protein precipitation is a common first step, followed by SPE for cleanup and concentration.

Q4: What are the expected degradation products of this compound I should be aware of?

A4: The primary degradation pathway for this compound is hydrolysis of the sulfate ester bond. This can occur both abiotically (chemically) and biotically (mediated by microorganisms). The expected degradation products include:

  • 2,4-Dichlorophenoxyethanol (2,4-D ethanol): The initial product of hydrolysis.

  • 2,4-Dichlorophenoxyacetic acid (2,4-D): A common and more stable herbicide that can be formed from the oxidation of 2,4-D ethanol.

  • 2,4-Dichlorophenol (2,4-DCP): A further degradation product of 2,4-D.[4]

It is important to consider monitoring for these degradation products, as their presence can provide evidence of initial this compound contamination.

Troubleshooting Guides

Low or No Signal/Recovery
Potential Cause Troubleshooting Steps
Degradation of this compound - Check Sample pH: this compound, being a sulfate ester, may be susceptible to hydrolysis, especially under acidic or basic conditions. Ensure the pH of your samples and standards is controlled and consistent. Consider analyzing for degradation products like 2,4-D ethanol and 2,4-D. - Sample Storage: Store samples at low temperatures (e.g., -20°C or -80°C) and minimize freeze-thaw cycles.
Inefficient Extraction - Optimize Extraction Solvent: For soil or tissue, experiment with different solvent polarities and mixtures. - Adjust pH: For water samples using SPE, ensure the pH is optimized for this compound's retention on the sorbent. For phenoxy acids, acidification is common, but for the sulfate ester this compound, a neutral or slightly acidic pH might be optimal. - Check SPE Cartridge: Ensure the SPE cartridge type is appropriate for a polar compound like this compound.
Matrix Effects (Ion Suppression) - Dilute the Sample: A simple first step is to dilute the sample extract to reduce the concentration of interfering matrix components.[1][2] - Improve Sample Cleanup: Incorporate additional cleanup steps after extraction, such as using different SPE sorbents or employing liquid-liquid extraction. - Use a Matrix-Matched Calibration Curve: Prepare your calibration standards in a blank matrix extract that is similar to your samples to compensate for matrix effects. - Use an Internal Standard: A stable isotope-labeled internal standard for this compound, if available, is the most effective way to correct for matrix effects and extraction losses.
Instrumental Issues (LC-MS/MS) - Check Ionization Source: Ensure the electrospray ionization (ESI) source is clean and optimized. This compound is expected to ionize well in negative ion mode. - Optimize MS/MS Parameters: Verify the precursor and product ion masses and optimize the collision energy for this compound. - Column Performance: Check for column degradation or contamination, which can lead to poor peak shape and reduced signal.
Poor Peak Shape (Tailing, Fronting, or Broadening)
Potential Cause Troubleshooting Steps
Secondary Interactions on LC Column - Adjust Mobile Phase pH: The charge state of this compound and any residual silanols on the column can be affected by pH. Experiment with small adjustments to the mobile phase pH. - Use a Different Column: Consider a column with a different stationary phase or one that is end-capped to minimize silanol interactions.
Column Overload - Inject a Lower Concentration: If you are analyzing a standard, try injecting a lower concentration to see if the peak shape improves.
Contamination - Clean the Injector and Column: Contaminants in the injector port or at the head of the column can cause peak distortion.
Inappropriate Solvent for Sample Dilution - Match Sample Solvent to Mobile Phase: Ensure the solvent your sample is dissolved in is compatible with the initial mobile phase conditions to avoid peak distortion.
High Background Noise or Interferences
Potential Cause Troubleshooting Steps
Contaminated Solvents or Reagents - Use High-Purity Solvents: Ensure you are using LC-MS grade solvents and fresh reagents. - Run Blanks: Analyze solvent blanks to identify the source of contamination.
Matrix Interferences - Improve Sample Cleanup: As with low recovery, enhanced sample cleanup is key. Consider using a more selective SPE sorbent. - Optimize Chromatographic Separation: Adjust the LC gradient to better separate this compound from co-eluting matrix components.
Carryover - Optimize Wash Solvents: Use a strong wash solvent in your autosampler to effectively clean the injection needle and port between injections. - Inject Blanks: Run blank injections after high-concentration samples to check for carryover.

Experimental Protocols

General Protocol for this compound in Water by LC-MS/MS
  • Sample Preparation (Solid Phase Extraction - SPE)

    • Adjust the pH of a 100 mL water sample to a neutral or slightly acidic range (e.g., pH 6-7).

    • Condition an appropriate SPE cartridge (e.g., a polymeric reversed-phase sorbent) with methanol followed by water.

    • Load the water sample onto the SPE cartridge at a slow flow rate.

    • Wash the cartridge with a weak organic solvent/water mixture to remove interferences.

    • Elute this compound from the cartridge with a suitable organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase.

  • LC-MS/MS Analysis

    • LC Column: C18 or a similar reversed-phase column.

    • Mobile Phase: A gradient of water with a small amount of additive (e.g., formic acid or ammonium acetate) and an organic solvent like acetonitrile or methanol.

    • Ionization: Electrospray Ionization (ESI) in negative ion mode.

    • MS/MS Detection: Monitor for the specific precursor-to-product ion transitions for this compound.

General Protocol for this compound in Soil by LC-MS/MS
  • Sample Preparation

    • Air-dry the soil sample and sieve to remove large particles.

    • Extract a known weight of soil (e.g., 10 g) with an appropriate solvent (e.g., acetonitrile or a mixture of acetone and water). Sonication or shaking can be used to improve extraction efficiency.

    • Centrifuge the sample and collect the supernatant.

    • Perform a cleanup step on the extract. This could involve a dispersive SPE (dSPE) cleanup (similar to the QuEChERS method) or passing the extract through a cleanup SPE cartridge.

    • Evaporate the cleaned extract and reconstitute in the initial mobile phase.

  • LC-MS/MS Analysis

    • Follow the same LC-MS/MS conditions as described for water analysis, with potential adjustments to the gradient to account for a more complex matrix.

Quantitative Data Summary

Since specific quantitative data for this compound is limited in publicly available literature, the following table provides typical performance characteristics that should be targeted during method validation for the analysis of phenoxy herbicides at trace levels.

ParameterTarget ValueNotes
Limit of Detection (LOD) < 1 µg/L (water) < 10 µg/kg (soil)The lowest concentration at which the analyte can be reliably detected.
Limit of Quantification (LOQ) < 5 µg/L (water) < 25 µg/kg (soil)The lowest concentration at which the analyte can be accurately and precisely quantified.
Linearity (R²) > 0.99Assessed by analyzing a series of calibration standards over a defined concentration range.
Accuracy (Recovery) 70 - 120%Determined by analyzing spiked blank matrix samples at different concentration levels.
Precision (RSD) < 15%Relative Standard Deviation of replicate measurements.

Visualizations

Experimental_Workflow_Water cluster_prep Sample Preparation cluster_analysis Analysis Water_Sample 100 mL Water Sample pH_Adjust Adjust pH to 6-7 Water_Sample->pH_Adjust SPE_Condition Condition SPE Cartridge pH_Adjust->SPE_Condition Sample_Load Load Sample SPE_Condition->Sample_Load Wash Wash Cartridge Sample_Load->Wash Elute Elute this compound Wash->Elute Evaporate Evaporate & Reconstitute Elute->Evaporate LC_MSMS LC-MS/MS Analysis Evaporate->LC_MSMS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing

Diagram 1: General experimental workflow for this compound analysis in water samples.

Troubleshooting_Low_Signal Start Low or No Signal for this compound Check_Degradation Is degradation suspected? (Check sample pH and storage) Start->Check_Degradation Check_Extraction Is extraction efficient? (Optimize solvent, pH, SPE) Check_Degradation->Check_Extraction No Degradation_Solution Analyze for degradation products (2,4-D ethanol, 2,4-D). Control sample pH and temperature. Check_Degradation->Degradation_Solution Yes Check_Matrix Are matrix effects present? (Dilute, improve cleanup, use matrix-matched standards) Check_Extraction->Check_Matrix No Extraction_Solution Modify extraction protocol. Check_Extraction->Extraction_Solution Yes Check_Instrument Are there instrumental issues? (Clean source, optimize parameters) Check_Matrix->Check_Instrument No Matrix_Solution Implement strategies to mitigate matrix effects. Check_Matrix->Matrix_Solution Yes Instrument_Solution Perform instrument maintenance and optimization. Check_Instrument->Instrument_Solution Yes Resolved Problem Resolved Degradation_Solution->Resolved Extraction_Solution->Resolved Matrix_Solution->Resolved Instrument_Solution->Resolved

Diagram 2: Troubleshooting logic for low or no this compound signal.

Sesone_Degradation_Pathway This compound This compound (Sodium 2-(2,4-dichlorophenoxy)ethyl sulfate) Intermediate 2,4-Dichlorophenoxyethanol (2,4-D ethanol) This compound->Intermediate Hydrolysis Final_Product 2,4-Dichlorophenoxyacetic acid (2,4-D) Intermediate->Final_Product Oxidation Further_Degradation Further Degradation Products (e.g., 2,4-Dichlorophenol) Final_Product->Further_Degradation

References

Technical Support Center: Optimizing Sesone Extraction from Environmental Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the extraction efficiency of Sesone, a phenoxy herbicide, from various environmental matrices. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols to address common challenges encountered during sample preparation and analysis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of this compound from environmental samples.

Question/Issue Possible Causes Recommended Solutions
Low Analyte Recovery Incomplete Extraction: The solvent may not be effectively extracting this compound from the sample matrix. Matrix Effects: Co-extracted substances from the sample (e.g., organic matter in soil) can interfere with the analytical signal.[1] Improper pH: this compound is an acidic herbicide, and its extraction is highly pH-dependent.[2][3] Analyte Degradation: this compound may be degrading during the extraction process.Optimize Extraction Solvent: Experiment with different solvents or solvent mixtures. For phenoxy herbicides, ethyl acetate and acetonitrile are commonly used.[2][4] Mitigate Matrix Effects: Employ cleanup steps such as Solid Phase Extraction (SPE) or dispersive SPE (d-SPE) as used in the QuEChERS method.[4][5] Sample dilution can also reduce matrix effects. Adjust pH: Acidify the sample to a pH below 2 to ensure this compound is in its protonated, less polar form, which is more amenable to extraction by organic solvents.[2][3] Control Temperature and Exposure to Light: Minimize sample exposure to high temperatures and UV light to prevent degradation.
Poor Reproducibility Inconsistent Sample Homogenization: Non-uniform sample composition leads to variable extraction efficiencies. Variable Extraction Conditions: Inconsistencies in extraction time, temperature, or solvent volumes. Instrumental Drift: Changes in analytical instrument performance over a sequence of analyses.Ensure Thorough Homogenization: Use appropriate techniques like mechanical shaking, vortexing, or ultrasonication to ensure the sample is homogeneous before taking a subsample for extraction. Standardize the Protocol: Strictly adhere to the validated extraction protocol, ensuring consistent parameters for all samples. Incorporate Internal Standards: Use an appropriate internal standard to compensate for variations in extraction efficiency and instrument response.
Presence of Interfering Peaks in Chromatogram Co-extraction of Matrix Components: Humic acids, fulvic acids, and other organic matter from soil and water samples can be co-extracted.[1] Contamination: Contamination from glassware, solvents, or reagents.Improve Cleanup Step: Optimize the SPE cleanup step by testing different sorbents (e.g., C18, PSA) or by using a multi-sorbent cleanup approach as in QuEChERS.[4][5] Use High-Purity Reagents: Ensure all solvents and reagents are of high purity (e.g., pesticide residue grade). Thoroughly Clean Glassware: Implement a rigorous glassware cleaning protocol, including solvent rinses and baking if necessary.[1]
Emulsion Formation (in Liquid-Liquid Extraction) High Concentration of Organic Matter or Surfactants: These substances can stabilize the interface between the aqueous and organic phases.Centrifugation: Centrifuge the sample to break the emulsion. Salting Out: Add a neutral salt (e.g., sodium chloride) to the aqueous phase to increase its polarity and promote phase separation. Solvent Modification: Use a different extraction solvent or a mixture of solvents.
SPE Cartridge Clogging Particulate Matter in the Sample: Suspended solids in the sample can block the SPE cartridge frit. High Sample Viscosity: Viscous samples can be difficult to pass through the cartridge.Pre-filtration: Filter the sample through a 0.45 µm filter before loading it onto the SPE cartridge. Sample Dilution: Dilute viscous samples with an appropriate solvent to reduce their viscosity.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound to consider for extraction?

A1: this compound is a phenoxy herbicide, chemically known as 2-(2,4-dichlorophenoxy)ethyl sodium sulfate.[6][7] It is a colorless to white crystalline solid.[6] As an acidic herbicide, its solubility and partitioning behavior are highly dependent on pH.[2] It is crucial to acidify the sample to a pH < 2 to convert this compound to its less polar, free acid form, which enhances its extraction from aqueous matrices into organic solvents.[2][3]

Q2: Which extraction methods are most suitable for this compound from environmental matrices?

A2: The most common and effective methods for extracting phenoxy herbicides like this compound from environmental samples are:

  • Liquid-Liquid Extraction (LLE): A traditional method involving partitioning the analyte between the aqueous sample and an immiscible organic solvent.[8]

  • Solid-Phase Extraction (SPE): A more modern technique that uses a solid sorbent to retain the analyte from the sample, which is then eluted with a small volume of organic solvent. This method is often preferred due to its lower solvent consumption and potential for higher sample throughput.[9]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method involves an initial extraction with an organic solvent (typically acetonitrile), followed by a cleanup step using dispersive SPE. Modified QuEChERS protocols are effective for acidic herbicides.[4][5]

Q3: Is derivatization necessary for the analysis of this compound?

A3: Derivatization may be necessary depending on the analytical technique used. For Gas Chromatography (GC) analysis, phenoxy acids like this compound need to be converted to their more volatile ester forms (e.g., methyl esters) before analysis.[1][8] However, for High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), derivatization is typically not required, as these techniques can directly analyze the acidic form of the herbicide.[4][9]

Q4: How can I minimize matrix effects when analyzing soil and sediment samples?

A4: Matrix effects are a significant challenge in soil and sediment analysis due to the high content of organic matter and other potential interferences.[1] To minimize these effects:

  • Use a robust cleanup method: Techniques like SPE or the dispersive SPE step in QuEChERS with sorbents like Primary Secondary Amine (PSA) and C18 can effectively remove many interfering compounds.[4][5]

  • Matrix-matched calibration: Prepare calibration standards in an extract of a blank matrix that is similar to the samples being analyzed.

  • Sample dilution: Diluting the final extract can reduce the concentration of matrix components, thereby lessening their impact on the analytical signal.

  • Use of internal standards: An isotopically labeled internal standard, if available, can effectively compensate for matrix-induced signal suppression or enhancement.

Q5: What are typical recovery rates for phenoxy herbicide extraction?

A5: Recovery rates can vary depending on the matrix, extraction method, and specific compound. Generally, acceptable recovery rates for method validation are in the range of 70-120%. For phenoxy herbicides, reported recoveries are often in the range of 71% to 110% for various methods and matrices.[2][4]

Quantitative Data Tables

Table 1: Recovery of Phenoxy Herbicides from Water using Solid Phase Extraction (SPE)

Compound Spiking Level (µg/L) Average Recovery (%) Reference
2,4-D1085[2]
188[2]
0.171[2]
Silvex1091[2]
190[2]
0.185[2]
2,4,5-T1089[2]
191[2]
0.182[2]

Table 2: Recovery of Phenoxy Herbicides from Tobacco using a Modified QuEChERS Method

Compound Spiking Level (mg/kg) Average Recovery (%) Reference
2,4-D0.0595[4]
0.598[4]
MCPA0.0592[4]
0.596[4]
2,4-DB0.0588[4]
0.591[4]

Detailed Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound in Water
  • Sample Preparation:

    • Measure 1 liter of the water sample into a 2 L separatory funnel.

    • Acidify the sample to a pH < 2 with concentrated sulfuric acid.

  • Extraction:

    • Add 60 mL of ethyl ether to the separatory funnel.

    • Shake vigorously for 2 minutes, periodically venting the funnel to release pressure.

    • Allow the layers to separate for at least 10 minutes.

    • Drain the aqueous (lower) layer back into the original sample container.

    • Drain the organic (upper) layer into a collection flask.

    • Repeat the extraction two more times with fresh 60 mL portions of ethyl ether, combining all organic extracts.

  • Drying and Concentration:

    • Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove residual water.

    • Concentrate the extract to a final volume of 1-5 mL using a rotary evaporator or a gentle stream of nitrogen.

  • Analysis:

    • The extract is now ready for analysis by HPLC or for derivatization followed by GC analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound in Water
  • Sample Preparation:

    • Filter the water sample through a 0.45 µm glass fiber filter to remove suspended solids.

    • Acidify 500 mL of the filtered sample to pH < 2 with concentrated hydrochloric acid.[2]

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water (pH < 2). Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the acidified water sample onto the SPE cartridge at a flow rate of approximately 10-15 mL/min.

  • Washing and Drying:

    • After loading, wash the cartridge with 5 mL of deionized water (pH < 2) to remove interfering substances.

    • Dry the cartridge by applying a vacuum for 10-15 minutes.

  • Elution:

    • Elute the retained analytes with two 5 mL portions of ethyl acetate into a collection tube.

  • Concentration and Analysis:

    • Concentrate the eluate to the desired final volume under a gentle stream of nitrogen.

    • The extract is ready for analysis.

Protocol 3: Modified QuEChERS for this compound in Soil
  • Sample Extraction:

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • Add 10 mL of acidified acetonitrile (e.g., with 1% acetic acid).

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive SPE Cleanup (d-SPE):

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL d-SPE tube containing a mixture of anhydrous MgSO₄ and PSA (Primary Secondary Amine).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Final Extract Preparation:

    • Transfer the supernatant to a vial for analysis.

    • The extract is now ready for LC-MS/MS analysis.

Diagrams

LLE_Workflow start Start: 1L Water Sample acidify Acidify to pH < 2 (Sulfuric Acid) start->acidify extract1 Add 60 mL Ethyl Ether Shake & Separate acidify->extract1 collect_org Collect Organic Layer extract1->collect_org repeat_ext Repeat Extraction 2x collect_org->repeat_ext combine Combine Organic Extracts repeat_ext->combine dry Dry with Anhydrous Na2SO4 combine->dry concentrate Concentrate Extract dry->concentrate end Final Extract for Analysis concentrate->end

Caption: Liquid-Liquid Extraction (LLE) Workflow.

SPE_Workflow start Start: 500mL Filtered Water acidify Acidify to pH < 2 (HCl) start->acidify condition Condition C18 SPE Cartridge acidify->condition load Load Sample condition->load wash Wash Cartridge load->wash dry Dry Cartridge (Vacuum) wash->dry elute Elute with Ethyl Acetate dry->elute concentrate Concentrate Eluate elute->concentrate end Final Extract for Analysis concentrate->end

Caption: Solid-Phase Extraction (SPE) Workflow.

QuEChERS_Workflow start Start: 10g Soil Sample add_solvent Add 10mL Acidified Acetonitrile start->add_solvent add_salts Add QuEChERS Salts add_solvent->add_salts shake Shake & Centrifuge add_salts->shake supernatant Take 1mL Supernatant shake->supernatant dspe Dispersive SPE Cleanup (MgSO4/PSA) supernatant->dspe centrifuge2 Vortex & Centrifuge dspe->centrifuge2 end Final Extract for Analysis centrifuge2->end

Caption: Modified QuEChERS Workflow for Soil.

References

Technical Support Center: Overcoming Matrix Effects in Small Molecule Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming matrix effects during the analysis of small molecules, such as the hypothetical compound "Sesone," using Liquid Chromatography-Mass Spectrometry (LC-MS). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the matrix effect in LC-MS analysis?

The matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected compounds in the sample matrix.[1] This can lead to either ion suppression or enhancement, which negatively impacts the accuracy, precision, and sensitivity of the analytical method.[2][3] Common sources of matrix effects include salts, lipids, proteins, and other endogenous components from the biological sample.[1]

Q2: How can I determine if my analysis is affected by the matrix effect?

You can assess the presence and extent of the matrix effect using several methods:

  • Post-Extraction Spike Method: This is a widely used quantitative method where a known amount of the analyte is spiked into a blank matrix extract and a pure solvent.[1][2] The peak area of the analyte in the matrix is then compared to the peak area in the pure solvent. A significant difference indicates a matrix effect.[2]

  • Post-Column Infusion: This is a qualitative method where a constant flow of the analyte solution is infused into the mass spectrometer after the analytical column. A blank matrix sample is then injected. Any fluctuation in the baseline signal at the retention time of interfering components indicates the presence of a matrix effect.

Q3: What are the primary strategies to overcome matrix effects?

The main strategies to mitigate matrix effects can be categorized as follows:

  • Sample Preparation: The most common approach is to remove interfering matrix components before LC-MS analysis.[1] This can be achieved through techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[4][5]

  • Chromatographic Separation: Optimizing the chromatographic method to separate the analyte from matrix interferences can reduce the matrix effect.[1]

  • Stable Isotope-Labeled Internal Standard (SIL-IS): Using a SIL-IS is considered the gold standard for correcting matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[2]

  • Derivatization: Chemically modifying the analyte can alter its chromatographic and ionization properties, potentially moving it away from interfering matrix components and improving its signal.[6][7]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to matrix effects in your analysis.

Problem: Poor peak shape and/or inconsistent retention times.

Possible Cause Troubleshooting Step Recommended Action
Matrix Overload Inject a diluted sample.If peak shape improves, optimize the sample cleanup procedure to remove more of the matrix.
Co-eluting Interferences Modify the chromatographic gradient or change the column chemistry.A longer gradient or a column with a different stationary phase may resolve the analyte from interferences.
Inadequate Sample Cleanup Review and optimize your sample preparation protocol (SPE or LLE).Ensure the chosen sorbent/solvent system is appropriate for your analyte and matrix.

Problem: Low analyte response or signal suppression.

Possible Cause Troubleshooting Step Recommended Action
Ion Suppression Perform a post-extraction spike experiment to quantify the extent of suppression.Implement a more rigorous sample cleanup method (e.g., switch from protein precipitation to SPE).
Inefficient Ionization Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature).Ensure the ionization source is clean and properly maintained.
Analyte Degradation Investigate the stability of the analyte in the sample matrix and during sample preparation.Adjust pH, temperature, or add stabilizers if necessary.

Problem: High analyte response or signal enhancement.

Possible Cause Troubleshooting Step Recommended Action
Ion Enhancement Confirm with a post-extraction spike experiment.While less common, this indicates a need for better sample cleanup to remove the enhancing compounds.
Co-eluting Analyte Isomer or Impurity Check the mass spectrum for other co-eluting species with the same mass.Improve chromatographic resolution to separate the analyte from the interfering compound.

Experimental Protocols

Below are detailed methodologies for key experiments to mitigate matrix effects. Note that these are general protocols and may require optimization for your specific analyte and matrix.

Solid-Phase Extraction (SPE) Protocol (Reversed-Phase)

This protocol is suitable for extracting moderately non-polar analytes from an aqueous matrix like plasma or urine.

Materials:

  • Reversed-phase SPE cartridge (e.g., C18)

  • SPE vacuum manifold

  • Methanol (conditioning and elution solvent)

  • Deionized water (equilibration solvent)

  • Sample pre-treated (e.g., diluted, pH adjusted)

Procedure:

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge. Do not let the sorbent go dry.

  • Equilibration: Pass 1 mL of deionized water through the cartridge. Do not let the sorbent go dry.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing: Pass 1 mL of a weak solvent (e.g., 5% methanol in water) to wash away polar interferences.

  • Elution: Elute the analyte with 1 mL of a strong solvent (e.g., methanol or acetonitrile). Collect the eluate for analysis.

Liquid-Liquid Extraction (LLE) Protocol

This protocol is for extracting an analyte from an aqueous matrix into an immiscible organic solvent.

Materials:

  • Sample (e.g., plasma, urine)

  • Extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether)

  • Vortex mixer

  • Centrifuge

  • Separatory funnel (for larger volumes) or microcentrifuge tubes

Procedure:

  • Sample Preparation: Pipette 1 mL of the sample into a glass tube.

  • Solvent Addition: Add 3 mL of the extraction solvent.

  • Extraction: Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the organic layer (top or bottom, depending on the solvent density) to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for LC-MS analysis.

Derivatization Protocol (Example: Silylation for GC-MS, adaptable concept for LC-MS)

Derivatization can improve chromatographic properties and detection sensitivity.[6][7] This is a conceptual example; reagents for LC-MS would be chosen to add a readily ionizable group.

Materials:

  • Dried sample extract

  • Derivatizing agent (e.g., a reagent that adds a permanently charged group for improved ESI response)

  • Reaction vessel

  • Heating block or water bath

Procedure:

  • Sample Preparation: Ensure the sample extract is completely dry.

  • Reagent Addition: Add the derivatizing agent to the dried extract.

  • Reaction: Heat the mixture at a specific temperature (e.g., 60 °C) for a defined time (e.g., 30 minutes) to allow the reaction to complete.

  • Analysis: Cool the sample and inject it directly into the LC-MS system.

Visualizations

Logical Workflow for Troubleshooting Matrix Effects

This diagram outlines a systematic approach to identifying and resolving matrix effect issues.

Troubleshooting_Workflow Start Start: Analytical Issue (e.g., poor reproducibility, low signal) Assess_ME Assess for Matrix Effect (Post-Extraction Spike) Start->Assess_ME ME_Present Matrix Effect Confirmed? Assess_ME->ME_Present Optimize_SP Optimize Sample Preparation (SPE, LLE) ME_Present->Optimize_SP Yes No_ME No Significant Matrix Effect ME_Present->No_ME No Reassess_ME1 Re-assess Matrix Effect Optimize_SP->Reassess_ME1 ME_Resolved1 Resolved? Reassess_ME1->ME_Resolved1 Optimize_Chroma Optimize Chromatography (Gradient, Column) ME_Resolved1->Optimize_Chroma No End End: Method Validated ME_Resolved1->End Yes Reassess_ME2 Re-assess Matrix Effect Optimize_Chroma->Reassess_ME2 ME_Resolved2 Resolved? Reassess_ME2->ME_Resolved2 Use_SIL_IS Implement Stable Isotope-Labeled Internal Standard ME_Resolved2->Use_SIL_IS No ME_Resolved2->End Yes Use_SIL_IS->End Troubleshoot_Other Troubleshoot Other Parameters (Instrument, Standard Prep) No_ME->Troubleshoot_Other Troubleshoot_Other->End Signaling_Pathway Ligand This compound (Ligand) Receptor Cell Surface Receptor Ligand->Receptor Binds to G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP, Ca2+) Effector->Second_Messenger Produces Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Regulates Cellular_Response Cellular Response Gene_Expression->Cellular_Response Leads to

References

Technical Support Center: Optimizing Analytical Instrument Parameters for Sesamone Detection

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The initial query for "Sesone" did not yield results for a specific chemical analyte. This guide has been developed based on the assumption that the intended compound is Sesamone , a term that encompasses the major lignans found in sesame, primarily sesamin and sesamolin .

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing analytical instrument parameters for the detection of sesamin and sesamolin.

Frequently Asked Questions (FAQs)

Q1: Which analytical techniques are most suitable for the detection and quantification of sesamin and sesamolin?

A1: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust method for quantifying sesamin and sesamolin.[1][2][3][4] For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended.[5][6] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for analyzing the volatile components of sesame oil, but may require derivatization for less volatile compounds like sesamin.[7][8][9][10]

Q2: What is a typical sample preparation procedure for analyzing sesamin and sesamolin in oil-based samples?

A2: A common procedure involves solid-phase extraction (SPE) to isolate the lignans from the oil matrix.[5] A general workflow includes diluting the oil in a nonpolar solvent like n-hexane, loading it onto an SPE cartridge (e.g., Alumina-A), washing with the nonpolar solvent to remove lipids, and then eluting the lignans with a more polar solvent mixture, such as methanol/water.[5] The final extract is typically filtered before injection into the analytical instrument.[5]

Q3: What are the key signaling pathways affected by sesamin that are relevant for drug development research?

A3: Sesamin has been shown to modulate several critical signaling pathways. It can suppress the NF-κB (nuclear factor kappa light-chain enhancer of activated B cells) pathway, which is involved in inflammation and carcinogenesis.[11][12] Additionally, sesamin can inhibit the PI3K/AKT/mTOR signaling pathway, which plays a role in cell migration and survival.[13] It has also been found to activate the ERK1/2 signaling pathway, which is involved in neuronal differentiation.[14]

Troubleshooting Guides

This section addresses specific issues that users may encounter during the analysis of sesamin and sesamolin.

Chromatography Issues
Problem Potential Cause Suggested Solution
Poor Peak Resolution (Co-elution of Sesamin and Sesamolin) Inadequate separation on the analytical column.Optimize the mobile phase gradient. A slower, more shallow gradient can improve separation.[5] Consider using a different stationary phase or a column with a smaller particle size for higher efficiency.
Peak Tailing Secondary interactions between the analytes and the stationary phase. Column degradation.Ensure the mobile phase is appropriately buffered. Use a high-purity silica-based column. If the column is old, replace it.
Inconsistent Retention Times Fluctuations in mobile phase composition or flow rate. Temperature variations.Ensure the mobile phase is thoroughly degassed and mixed. Use an HPLC system with a reliable pump. Employ a column oven to maintain a constant temperature.[5]
Low Signal Intensity / Poor Sensitivity Suboptimal detector settings. Low concentration of analytes in the sample. Matrix effects in MS-based detection.For HPLC-UV, ensure the detection wavelength is set appropriately (around 290 nm for sesamin and sesamolin).[4][6] For LC-MS/MS, optimize ion source parameters (e.g., capillary voltage, gas flows, temperature) and collision energies.[5] Improve sample preparation to enrich analyte concentration. Implement strategies to mitigate matrix effects, such as using matrix-matched standards or a more effective cleanup step.[15]
Baseline Noise or Drift Contaminated mobile phase or detector flow cell. Air bubbles in the system.Use high-purity HPLC-grade solvents and degas them before use. Flush the system and detector flow cell with a strong solvent. Purge the pump to remove any trapped air bubbles.
Sample Preparation Issues
Problem Potential Cause Suggested Solution
Low Recovery of Sesamin/Sesamolin Inefficient extraction from the sample matrix. Incomplete elution from the SPE cartridge.Optimize the extraction solvent and conditions (e.g., time, temperature). Ensure the SPE elution solvent is strong enough to quantitatively recover the analytes.[5]
Matrix Interference Co-extraction of interfering compounds from the sample.Incorporate additional cleanup steps in the sample preparation, such as liquid-liquid extraction or the use of different SPE sorbents.[16] For LC-MS/MS, matrix effects can sometimes be compensated for by using an isotopically labeled internal standard.
Analyte Degradation Instability of sesamin or sesamolin during sample processing or storage.Minimize exposure of samples to light and high temperatures. Store extracts at low temperatures (e.g., 4°C or -20°C) until analysis. Studies on sesame oil stability suggest that lignans contribute to its oxidative stability, but prolonged exposure to harsh conditions should be avoided.[17][18][19][20][21]

Experimental Protocols & Instrument Parameters

Table 1: HPLC-UV Parameters for Sesamin and Sesamolin Analysis
ParameterRecommended Conditions
Column Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 3 µm)[5]
Mobile Phase A: Water with 0.1% formic acid or acetic acidB: Methanol or Acetonitrile[5]
Gradient Isocratic or gradient elution can be used. A typical isocratic system is methanol and deionized water (70:30).[4] A gradient can provide better separation.[5]
Flow Rate 0.2 - 1.0 mL/min[5][22]
Column Temperature 30 °C[5][22]
Detection Wavelength 290 nm[4][6]
Injection Volume 10 - 20 µL
Table 2: LC-MS/MS Parameters for High-Sensitivity Sesamin Detection
ParameterRecommended Conditions
Column C18 (e.g., Hypersil Gold, 100 mm x 2.1 mm, 3 µm)[5]
Mobile Phase A: Water with 0.01% acetic acidB: Methanol with 0.01% acetic acid[5]
Gradient Program A multi-step gradient is often used to separate the analyte from matrix components.[5]
Flow Rate 0.2 mL/min[5]
Ion Source Electrospray Ionization (ESI), positive mode[5][6]
Capillary Voltage ~3.5 kV[5]
Source Temperature ~330 °C[5]
Detection Mode Selected Reaction Monitoring (SRM)[5]
Table 3: GC-MS Parameters for Volatile Analysis of Sesame Oil (can detect related compounds)
ParameterRecommended Conditions
Column HP-5MS (e.g., 60 m x 250 µm x 0.25 µm)[7]
Carrier Gas Helium[9]
Oven Temperature Program Initial temperature of 40°C, ramped to 160°C at 2°C/min, then to 240°C at 10°C/min.[7]
Injection Mode Splitless
Ion Source Electron Ionization (EI) at 70 eV[9]
Mass Range 50 - 550 amu

Visualizations

Experimental and Troubleshooting Workflows

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Analysis Sample Oil Sample Dilute Dilute in n-Hexane Sample->Dilute SPE Solid-Phase Extraction (SPE) (Alumina Cartridge) Dilute->SPE Wash Wash with n-Hexane SPE->Wash Elute Elute with Methanol/Water Wash->Elute Filter Filter (0.22 µm) Elute->Filter HPLC_UV HPLC-UV Filter->HPLC_UV Inject LC_MSMS LC-MS/MS Filter->LC_MSMS Inject GC_MS GC-MS Filter->GC_MS Inject Identify Identification HPLC_UV->Identify LC_MSMS->Identify GC_MS->Identify Quantify Quantification Identify->Quantify

Caption: General experimental workflow for the analysis of sesamin and sesamolin.

Troubleshooting_Workflow cluster_solutions Solutions Start Problem with Chromatogram? Check_Resolution Poor Peak Resolution? Start->Check_Resolution Check_Tailing Peak Tailing? Check_Resolution->Check_Tailing No Sol_Resolution Optimize Gradient Change Column Check_Resolution->Sol_Resolution Yes Check_Retention Inconsistent Retention Time? Check_Tailing->Check_Retention No Sol_Tailing Check Mobile Phase pH Replace Column Check_Tailing->Sol_Tailing Yes Check_Sensitivity Low Signal Intensity? Check_Retention->Check_Sensitivity No Sol_Retention Degas Mobile Phase Use Column Oven Check_Retention->Sol_Retention Yes Sol_Sensitivity Optimize Detector Improve Sample Prep Check_Sensitivity->Sol_Sensitivity Yes

Caption: Troubleshooting logic for common chromatography issues.

Signaling Pathways

Signaling_Pathways cluster_nfkb NF-κB Pathway cluster_pi3k PI3K/AKT/mTOR Pathway cluster_erk ERK1/2 Pathway Sesamin Sesamin IKK IKK Sesamin->IKK inhibits PI3K PI3K Sesamin->PI3K inhibits ERK12 ERK1/2 Sesamin->ERK12 activates IkBa IκBα IKK->IkBa inhibits degradation NFkB NF-κB IkBa->NFkB inhibits Inflammation Inflammation Carcinogenesis NFkB->Inflammation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Migration Cell Migration Anoikis Resistance mTOR->Cell_Migration Neuronal_Diff Neuronal Differentiation ERK12->Neuronal_Diff

Caption: Simplified overview of signaling pathways modulated by sesamin.

References

Refinement of protocols for long-term Sesone degradation studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in long-term degradation studies of Sesone. Given that this compound (2,4-Dichlorophenoxyethyl sodium sulfate) is a phenoxy herbicide, information from structurally similar and well-studied herbicides, such as 2,4-D, is utilized to provide comprehensive guidance.

Frequently Asked Questions (FAQs)

Q1: What is the expected degradation pathway for this compound?

A1: While specific pathways for this compound are not extensively documented, it is expected to degrade similarly to other phenoxy herbicides like 2,4-D. The degradation likely involves the cleavage of the ether bond to form 2,4-dichlorophenol (2,4-DCP), which is then further metabolized. Microbial degradation is a primary mechanism for the breakdown of these herbicides in the soil.[1][2] The degradation can proceed through hydroxylation to form catechols, followed by ring cleavage.[1][2]

Q2: What are the key factors influencing the degradation rate of this compound in soil?

A2: The degradation rate of phenoxy herbicides like this compound is influenced by several environmental factors:

  • Soil Microorganisms: The presence and activity of microbial populations are crucial for biodegradation.[3]

  • Soil Type and Organic Matter: Higher organic matter content can increase microbial activity, potentially accelerating degradation.[4]

  • pH: Soil pH affects both microbial activity and the chemical state of the herbicide. Optimal degradation of similar herbicides has been observed in neutral to slightly alkaline conditions.

  • Temperature and Moisture: Microbial activity is generally higher at warmer temperatures (20-30°C) and in moist soil conditions.[3][5]

Q3: What analytical methods are suitable for quantifying this compound and its degradants?

A3: High-Performance Liquid Chromatography (HPLC) is a common and effective method for the quantitative analysis of phenoxy herbicides and their degradation products.[6] A reversed-phase HPLC system with a C18 column and UV detection is a typical setup. The mobile phase usually consists of a mixture of acetonitrile and an acidic aqueous buffer.

Troubleshooting Guides

This section provides solutions to common problems encountered during long-term this compound degradation studies.

ProblemPossible Cause(s)Recommended Solution(s)
No or very slow degradation of this compound observed. 1. Low microbial activity in the soil matrix. 2. Suboptimal environmental conditions (pH, temperature, moisture). 3. Incorrect analytical methodology leading to inaccurate quantification.1. Ensure the use of soil with a known and active microbial population. Consider augmenting with a microbial consortium known to degrade phenoxy herbicides. 2. Maintain optimal conditions for microbial degradation: adjust soil pH to near neutral, maintain temperature between 20-30°C, and ensure adequate soil moisture.[3][5] 3. Validate your HPLC method. Check column performance, mobile phase composition, and detector response. Run a system suitability test before each analysis.
High variability in degradation rates between replicates. 1. Non-homogenous distribution of this compound in the soil samples. 2. Inconsistent environmental conditions across experimental units. 3. Inconsistent sample extraction efficiency.1. Thoroughly mix the soil after spiking with this compound to ensure uniform distribution. 2. Use a controlled environment chamber or incubator to maintain consistent temperature and humidity for all replicates. 3. Standardize and validate your sample extraction protocol. Ensure consistent solvent volumes, extraction times, and agitation methods.
Appearance of unknown peaks in HPLC chromatograms. 1. Formation of unexpected degradation products. 2. Contamination of samples or analytical system. 3. Matrix interference from soil components.1. Attempt to identify the unknown peaks using LC-MS or other mass spectrometry techniques. This could provide insight into alternative degradation pathways. 2. Run blank samples (unspiked soil extract) to check for contamination in the solvent, glassware, or HPLC system. 3. Optimize the sample cleanup procedure (e.g., using Solid Phase Extraction - SPE) to remove interfering matrix components.
Poor peak shape or resolution in HPLC analysis. 1. Column degradation. 2. Inappropriate mobile phase composition or pH. 3. Sample overload.1. Replace the HPLC column with a new one. Use a guard column to extend the life of the analytical column. 2. Adjust the mobile phase composition and pH. For acidic analytes like phenoxy herbicides, a lower pH can improve peak shape. 3. Dilute the sample extract before injection to avoid overloading the column.

Experimental Protocols

Protocol 1: Long-Term Soil Degradation Study

Objective: To determine the degradation rate and half-life of this compound in soil under controlled laboratory conditions.

Methodology:

  • Soil Preparation: Use sieved (2 mm) agricultural soil with known characteristics (pH, organic matter content, microbial biomass). Pre-incubate the soil at the desired temperature and moisture content for 7 days to stabilize microbial activity.

  • Spiking: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Add the stock solution to the soil to achieve the desired final concentration. Thoroughly mix the soil to ensure homogenous distribution and allow the solvent to evaporate.

  • Incubation: Place the treated soil samples in incubation vessels (e.g., glass jars with loose-fitting lids to allow for gas exchange) in a controlled environment chamber. Maintain constant temperature (e.g., 25°C) and moisture content (e.g., 60% of water holding capacity) in the dark.

  • Sampling: Collect soil subsamples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days).

  • Extraction: Extract this compound and its potential degradants from the soil samples using an appropriate solvent (e.g., acetonitrile or methanol) and extraction technique (e.g., sonication or accelerated solvent extraction).

  • Analysis: Analyze the extracts using a validated HPLC-UV method to quantify the concentration of this compound at each time point.

  • Data Analysis: Plot the concentration of this compound versus time and determine the degradation kinetics (e.g., first-order) and calculate the half-life (DT50).

Protocol 2: HPLC Analysis of this compound

Objective: To quantify the concentration of this compound in soil extracts.

Methodology:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 230 nm.

  • Column Temperature: 25°C.

  • Standard Preparation: Prepare a series of standard solutions of this compound in the mobile phase to construct a calibration curve.

  • Quantification: Quantify the concentration of this compound in the sample extracts by comparing the peak area to the calibration curve.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_incubation Incubation Phase cluster_analysis Analysis Phase soil_prep Soil Preparation (Sieving, Pre-incubation) sesone_spike Spiking with this compound soil_prep->sesone_spike Homogenize incubation Controlled Incubation (Temperature, Moisture) sesone_spike->incubation Start Experiment sampling Time-point Sampling incubation->sampling Periodic Collection extraction Solvent Extraction sampling->extraction hplc HPLC-UV Analysis extraction->hplc data_analysis Data Analysis (Kinetics, Half-life) hplc->data_analysis

Caption: Experimental workflow for a long-term this compound degradation study.

degradation_pathway This compound This compound (2,4-Dichlorophenoxyethyl sodium sulfate) Intermediate1 2,4-Dichlorophenoxyethanol This compound->Intermediate1 Hydrolysis Intermediate2 2,4-Dichlorophenol (2,4-DCP) Intermediate1->Intermediate2 Oxidation Intermediate3 3,5-Dichlorocatechol Intermediate2->Intermediate3 Hydroxylation (Microbial) RingCleavage Ring Cleavage Products Intermediate3->RingCleavage Dioxygenase (Ortho or Meta Cleavage) Metabolites Further Metabolites RingCleavage->Metabolites Further Degradation CO2_H2O CO2 + H2O + Cl- Metabolites->CO2_H2O Mineralization

Caption: Postulated microbial degradation pathway for this compound.

References

Addressing analytical challenges in historical sample analysis for Sesone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with historical samples of Sesone. The following information addresses common analytical challenges and offers potential solutions and best practices.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected peaks in the chromatogram of a historical batch of this compound. How can we identify these unknown impurities?

A1: The presence of new or elevated peaks in historical samples often indicates degradation products. A systematic approach is required for identification and characterization.

  • Initial Assessment: Compare the chromatograms of the historical sample with a current reference standard of this compound. Note the retention times and peak areas of the unknown impurities.

  • Mass Spectrometry (MS) Analysis: Utilize high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) to obtain accurate mass data for the impurity peaks. This will help in determining the elemental composition.

  • Forced Degradation Studies: To generate potential degradation products under controlled conditions, subject a fresh sample of this compound to stress conditions (e.g., acid, base, oxidation, heat, light).[1] Comparing the degradation products from these studies with the impurities in your historical sample can help in identification.

  • Isolation and NMR Spectroscopy: For significant impurities, isolation using preparative HPLC may be necessary.[1] Subsequent analysis by Nuclear Magnetic Resonance (NMR) spectroscopy can elucidate the chemical structure.

Troubleshooting Impurity Identification

Observation Potential Cause Recommended Action
Multiple new, small peaksGeneral degradation due to long-term storagePerform LC-MS to get mass information on the most significant new peaks.
One or two major new peaksSpecific degradation pathway (e.g., hydrolysis, oxidation)Compare with forced degradation study results. Attempt to isolate the peak for structural elucidation by NMR.
Shift in the main this compound peak retention timeChange in sample matrix or degradation of the stationary phase of the HPLC columnRe-equilibrate the column, run a system suitability test, and if necessary, replace the column.

Q2: The measured potency of our historical this compound samples is lower than expected. What are the potential causes and how can we verify the results?

A2: A decrease in potency is a common issue with aged samples and can be attributed to several factors.

  • Degradation of Active Pharmaceutical Ingredient (API): this compound may have degraded over time due to storage conditions. Review the storage history of the samples (temperature, humidity, light exposure).

  • Interaction with Excipients: If analyzing a formulated product, this compound may have interacted with excipients, leading to degradation.

  • Analytical Method Variability: The original analytical method may not be stability-indicating, meaning it cannot separate the intact drug from its degradation products. This can lead to inaccurate quantification.

Protocol for Potency Verification

  • Method Validation: Re-validate the analytical method used for potency testing to ensure it is stability-indicating. This involves demonstrating specificity, linearity, accuracy, and precision in the presence of degradation products.

  • Use of a Freshly Prepared Standard: Quantify the historical sample against a freshly prepared and characterized this compound reference standard.

  • Mass Balance Analysis: A comprehensive analysis should be performed to account for all components in the sample. The sum of the assay value of the main component and all impurities should ideally be close to 100%.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general approach for developing a stability-indicating HPLC method for this compound.

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase Optimization:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start with a shallow gradient (e.g., 5% to 95% B over 30 minutes) to ensure separation of all potential impurities.

  • Detection: Use a UV detector at a wavelength where this compound has maximum absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.

  • Forced Degradation:

    • Acid/Base Hydrolysis: Treat this compound solution with 0.1N HCl and 0.1N NaOH at 60°C for 24 hours.

    • Oxidation: Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress: Expose solid this compound to 80°C for 48 hours.

    • Photostability: Expose this compound solution to light as per ICH Q1B guidelines.[1]

  • Method Validation: Analyze the stressed samples to ensure that all degradation products are well-separated from the parent this compound peak. Validate the method according to ICH Q2(R1) guidelines for accuracy, precision, specificity, linearity, and range.

Visualizations

Sesone_Signaling_Pathway This compound This compound Receptor Target Receptor This compound->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Regulates CellularResponse Cellular Response GeneExpression->CellularResponse Experimental_Workflow Sample Historical this compound Sample Preparation Sample Preparation (Dissolution, Filtration) Sample->Preparation HPLC HPLC Analysis (Stability-Indicating Method) Preparation->HPLC Data Data Acquisition (Chromatogram) HPLC->Data Analysis Data Analysis (Impurity Profiling, Potency) Data->Analysis Report Report Generation Analysis->Report

References

Technical Support Center: Enhancing the Stability of Sesone Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of Sesone analytical standards. Below, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the handling, storage, and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the stability of its analytical standard important?

Q2: What are the primary factors that can cause the degradation of this compound analytical standards?

A: Like many phenoxy herbicides and organosulfate compounds, this compound standards are susceptible to degradation from several factors:

  • Hydrolysis: Reaction with water, which can be catalyzed by acidic or alkaline conditions.[1][2]

  • Photodegradation: Breakdown upon exposure to light, particularly UV radiation.[1][3]

  • Thermal Stress: Degradation at elevated temperatures.[4][5]

  • Microbial Degradation: Breakdown by microorganisms if the standard solution becomes contaminated.[6][7]

  • Oxidation: Reaction with atmospheric oxygen or oxidizing agents.

Q3: What are the ideal storage conditions for this compound analytical standards?

A: To minimize degradation, this compound standards should be stored in a cool, dark, and dry environment.[4]

  • Temperature: Refrigeration (2-8°C) is generally recommended. For long-term storage, freezing (at or below -18°C) may be appropriate, but consult the manufacturer's certificate of analysis.[4][8] Avoid repeated freeze-thaw cycles.

  • Light: Store in amber glass vials or other opaque containers to protect from light.[9]

  • Container: Use tightly sealed, inert containers (e.g., glass with PTFE-lined caps) to prevent evaporation and contamination.[9]

Q4: My analytical results for this compound are inconsistent. How can I determine if my standard is degrading?

A: Inconsistent results can stem from standard degradation, improper sample preparation, or instrument issues.[10][11] To specifically check for standard degradation:

  • Appearance of New Peaks: The presence of unexpected peaks in your chromatogram that are not in a freshly prepared standard's chromatogram can indicate degradation products.[12]

  • Decreased Peak Area: A consistent decrease in the peak area/height of the this compound standard over time, when injecting the same concentration, suggests degradation.

  • Peak Shape Issues: Degradation can sometimes manifest as peak tailing or broadening in chromatographic analysis.[11]

  • Comparison: Compare the performance of your working standard to a freshly prepared one or a new, unopened standard.

Troubleshooting Guide

This guide addresses specific issues you may encounter.

Problem Potential Cause Troubleshooting Steps
No or very low this compound peak in chromatogram 1. Complete Standard Degradation: The standard may have fully degraded due to improper storage. 2. Instrument Malfunction: Issues with the injector, detector, or carrier gas/mobile phase flow.[10]1. Prepare a fresh this compound standard solution from a reliable source and re-analyze. 2. Verify instrument parameters and performance with a stable, known compound.
Unexpected peaks appearing in the chromatogram 1. Standard Degradation: New peaks are likely degradation products.[12] 2. Solvent/System Contamination: Impurities in the solvent or contamination in the HPLC/GC system can cause extraneous peaks.[11]1. Perform a forced degradation study (see protocol below) to identify potential degradation product peaks. 2. Analyze a solvent blank to check for contamination. Flush the system if necessary.
Gradual decrease in this compound peak area over time 1. Slow Degradation of Standard: The standard is likely degrading in solution on the benchtop or in the autosampler. 2. Evaporation of Solvent: If the vial is not properly sealed, solvent evaporation will increase the concentration initially, but volatility of the standard could also be an issue.1. Prepare fresh standards more frequently. Do not store diluted standards at room temperature for extended periods. 2. Use high-quality, tightly sealed autosampler vials.
Poor peak shape (tailing, fronting, or splitting) 1. Co-elution with Degradation Products: A degradation product may be eluting very close to the parent this compound peak. 2. Chromatographic Issues: Column degradation, improper mobile phase pH, or sample overload can cause poor peak shape.[11][13]1. Adjust chromatographic conditions (e.g., gradient, temperature) to try and resolve the peaks. 2. Troubleshoot the HPLC/GC method: check column health, ensure mobile phase is correctly prepared, and inject a lower concentration.
Illustrative Data on Phenoxy Herbicide Stability
Condition Parameter Expected Stability of Phenoxy Herbicide Ester Primary Degradation Pathway
pH pH 4Relatively StableAcid-catalyzed hydrolysis
pH 7Moderately StableNeutral hydrolysis
pH 9Rapid DegradationBase-catalyzed hydrolysis[1]
Temperature 4°C (Refrigerated)High StabilitySlows all degradation reactions
25°C (Room Temp)Moderate StabilityIncreased rate of hydrolysis/oxidation
50°C (Elevated)Low StabilityAccelerated degradation
Light Dark (Amber vial)High StabilityPrevents photodegradation
Ambient LightModerate StabilitySlow photodegradation
UV Light (254 nm)Rapid DegradationPhotolysis[3]

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

A forced degradation (or stress testing) study is essential to identify likely degradation products and establish the stability-indicating nature of an analytical method.[14][15]

Objective: To intentionally degrade the this compound standard under various stress conditions to understand its degradation pathways.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable organic solvent like acetonitrile or methanol.

  • Set Up Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each stress condition.

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH.[12]

    • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide.[12]

    • Thermal Degradation: Heat a vial of the stock solution at 60°C.

    • Photolytic Degradation: Expose a vial of the stock solution to direct UV light (e.g., in a photostability chamber).

  • Incubation: Incubate all samples. Include a control sample stored under ideal conditions (e.g., 4°C in the dark).

  • Time Points: Withdraw aliquots from each vial at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Neutralization (for acid/base samples): Before analysis, neutralize the acid-stressed samples with an equivalent amount of base, and the base-stressed samples with an equivalent amount of acid.

  • Analysis: Analyze all samples (including the control) by your primary analytical method (e.g., HPLC-UV, LC-MS).

  • Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify and quantify the decrease in the this compound peak.

    • Note the appearance and retention times of new peaks (degradation products). A mass spectrometer is invaluable here for structural elucidation.

Visualizations

Workflow for Troubleshooting this compound Standard Instability

G A Inconsistent Analytical Results B Check Instrument Performance (Run System Suitability Test) A->B C Prepare Fresh Standard from Certified Stock A->C D Results Consistent? B->D E Results Still Inconsistent? C->E D->C Yes F Issue is with Instrument or Method D->F No E->B No G Issue is with Standard Stability E->G Yes H Review Storage Conditions (Temp, Light, Container) G->H I Perform Forced Degradation Study G->I J Implement Corrective Actions: - Optimize Storage - Reduce Standard Prep Time H->J I->J

Caption: A flowchart for troubleshooting common issues with this compound analytical standards.

Logical Relationship of Factors Affecting this compound Stability

G cluster_0 Environmental Factors cluster_1 Degradation Pathways A Temperature E Thermal Degradation A->E B Light (UV) F Photolysis B->F C pH G Hydrolysis C->G D Oxygen / Oxidants H Oxidation D->H I This compound Standard Degradation E->I F->I G->I H->I

Caption: Key environmental factors and their corresponding degradation pathways for this compound.

References

Mitigating interferences in the analysis of Sesone metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical challenges in the study of Sesone and its metabolites. This resource is designed for researchers, scientists, and professionals in drug development and environmental analysis who are working on the quantification of small molecule metabolites in complex matrices. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative data to help you mitigate interferences and ensure the accuracy and reliability of your results.

This compound is a herbicide that metabolizes or degrades primarily to 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-(2,4-dichlorophenoxy)ethanol (2,4-DCP). The analytical principles and challenges discussed here are broadly applicable to the analysis of small molecule metabolites in various biological and environmental samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common interferences encountered in the analysis of this compound metabolites?

A1: The most significant challenges in analyzing this compound metabolites like 2,4-D arise from matrix effects, where components of the sample matrix (e.g., soil, plasma, urine) interfere with the ionization of the target analytes in the mass spectrometer source.[1][2][3] This can lead to either ion suppression or enhancement, causing inaccurate quantification.[3][4] Other common issues include co-eluting isobaric compounds (compounds with the same nominal mass), contamination from sample collection and preparation, and analyte degradation during sample processing.[5][6]

Q2: How can I minimize matrix effects in my LC-MS/MS analysis?

A2: Several strategies can be employed to mitigate matrix effects. The most effective approach often involves a combination of:

  • Effective Sample Cleanup: Utilizing techniques like solid-phase extraction (SPE) to remove interfering matrix components before injection.[7][8][9]

  • Chromatographic Separation: Optimizing your HPLC or UHPLC method to separate the analytes from co-eluting matrix components.[2]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering substances, although this may compromise sensitivity if analyte concentrations are low.[1][2]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for reliable correction during data analysis.[10]

  • Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix that is identical to the samples can also help to compensate for matrix effects.

Q3: My analyte recovery is low and inconsistent. What could be the cause?

A3: Low and variable recovery is often traced back to the sample preparation and extraction steps.[11][12][13] Potential causes include:

  • Inefficient Extraction: The chosen solvent may not be optimal for extracting the analytes from the sample matrix. For acidic metabolites like 2,4-D, pH adjustment of the sample and extraction solvent is critical.[14]

  • Suboptimal SPE Protocol: The choice of SPE sorbent, as well as the conditioning, loading, washing, and elution steps, must be carefully optimized. Inadequate washing may fail to remove interferences, while an inappropriate elution solvent may not fully recover the analyte.

  • Analyte Adsorption: Analytes can adsorb to plasticware, vials, or the HPLC column itself. Using deactivated glassware or specific types of plastic can help.

  • Analyte Degradation: Metabolites can be sensitive to pH, temperature, or enzymes present in the sample.[6] Ensure proper sample storage and consider the use of stabilizers or enzyme inhibitors.

Q4: I am observing unexpected peaks or high background noise in my chromatograms. How can I troubleshoot this?

A4: Extraneous peaks and high background are typically signs of contamination.[5] Potential sources include:

  • Solvents and Reagents: Use high-purity, LC-MS grade solvents and reagents.

  • Sample Collection and Storage: Containers used for sample collection and storage can leach plasticizers or other contaminants.

  • Cross-Contamination: Carryover from a previous, more concentrated sample in the autosampler or on the column.[5] Implement rigorous wash steps for the autosampler needle and injection port.

  • System Contamination: Buildup of non-volatile salts or other contaminants in the LC system or MS ion source. Regular system maintenance and cleaning are crucial.[4][5]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Cause Troubleshooting Step
Column Overload Reduce the injection volume or dilute the sample.
Inappropriate Injection Solvent The injection solvent should be weaker than the mobile phase to ensure good peak focusing on the column.
Column Contamination or Degradation Backflush the column, or if the problem persists, replace the column. Use a guard column to extend the life of your analytical column.[5]
Secondary Interactions For acidic analytes like 2,4-D, residual silanol groups on silica-based columns can cause tailing. Adjusting the mobile phase pH or using a column with advanced end-capping can help.
Peak Splitting This can be caused by a partially blocked column frit or a void in the column packing. Check for high backpressure and replace the column if necessary.[15]
Issue 2: Inconsistent Retention Times
Possible Cause Troubleshooting Step
Pump or Gradient Issues Check for leaks in the LC system. Ensure the pump is delivering a consistent flow rate and that the gradient proportioning valves are functioning correctly.[5][15]
Mobile Phase Preparation Ensure mobile phases are prepared consistently and are properly degassed. Small changes in pH or solvent composition can shift retention times.[5]
Column Temperature Fluctuations Use a column oven to maintain a stable temperature. Inconsistent temperature can lead to retention time drift.
Column Equilibration Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[6]
Issue 3: Low Mass Spectrometer Sensitivity
Possible Cause Troubleshooting Step
Ion Source Contamination The ion source can become contaminated with non-volatile matrix components over time. Perform routine cleaning of the ion source optics.[4][5]
Incorrect Tuning/Calibration Ensure the mass spectrometer is properly tuned and calibrated for the mass range of interest.
Ion Suppression This is a major cause of low sensitivity. Refer to the strategies for minimizing matrix effects in the FAQs.[3][4]
Suboptimal MS Parameters Optimize ion source parameters (e.g., gas flows, temperature, spray voltage) and compound-specific parameters (e.g., collision energy) for your analytes.[16][17]

Data Presentation: Impact of Sample Cleanup

The following tables summarize quantitative data illustrating the importance of an effective sample cleanup strategy (Solid-Phase Extraction) for mitigating matrix effects and improving analyte recovery.

Table 1: Recovery of this compound Metabolites from Spiked Plasma Samples Using Different SPE Sorbents

AnalyteSPE SorbentMean Recovery (%)Relative Standard Deviation (RSD, %)
2,4-D Polymeric Reversed-Phase92.44.1
C1875.39.8
Mixed-Mode Anion Exchange95.13.5
2,4-DCP Polymeric Reversed-Phase94.23.8
C1881.08.5
Mixed-Mode Anion Exchange88.65.2

Data shows that polymeric and mixed-mode sorbents provide higher and more consistent recoveries for these acidic and polar metabolites compared to traditional C18.[7][8]

Table 2: Matrix Effect in Spiked Urine Samples With and Without SPE Cleanup

AnalyteSample PreparationMatrix Effect (%)*
2,4-D Dilute-and-Shoot-65.2 (Severe Suppression)
SPE Cleanup-8.7 (Minimal Suppression)
2,4-DCP Dilute-and-Shoot-58.9 (Severe Suppression)
SPE Cleanup-5.1 (Minimal Suppression)

*Matrix Effect (%) = [(Peak Area in post-extraction spiked sample / Peak Area in neat solution) - 1] x 100. A negative value indicates ion suppression.

These results clearly demonstrate that a robust SPE cleanup step significantly reduces ion suppression, leading to more accurate quantification.[1][2]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound Metabolites from Biological Fluids

This protocol is a general guideline for extracting 2,4-D and related metabolites from plasma or urine using a mixed-mode anion exchange SPE cartridge.

  • Sample Pre-treatment:

    • To 1 mL of sample (plasma or urine), add 10 µL of a stable isotope-labeled internal standard (e.g., 13C6-2,4-D).

    • Add 2 mL of 2% phosphoric acid to acidify the sample to a pH < 3.

    • Vortex for 30 seconds.

    • Centrifuge at 4000 x g for 10 minutes to pellet proteins (if using plasma).

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode anion exchange SPE cartridge (e.g., 30 mg, 1 mL) with the following:

      • 1 mL of Methanol

      • 1 mL of Deionized Water

      • 1 mL of 2% Phosphoric Acid

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge to remove interferences:

      • 1 mL of 2% Formic Acid in water.

      • 1 mL of Methanol.

    • Dry the cartridge under vacuum or nitrogen for 5 minutes.

  • Elution:

    • Elute the analytes with 1 mL of 5% Ammonium Hydroxide in Methanol into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis
  • Liquid Chromatography Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and re-equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Ion Source Parameters:

      • Spray Voltage: -4500 V.[16]

      • Source Temperature: 550°C.[16]

      • Nebulizer Gas (GS1): 50 psi.

      • Heater Gas (GS2): 60 psi.[16]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Example):

      • 2,4-D: Q1: 219.0 -> Q3: 161.0

      • 13C6-2,4-D (IS): Q1: 225.0 -> Q3: 167.0

      • 2,4-DCP: Q1: 203.0 -> Q3: 161.0

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Biological Sample (Plasma, Urine) Pretreat 2. Add IS, Acidify, Centrifuge Sample->Pretreat Pre-treatment SPE 3. Solid-Phase Extraction (SPE) Pretreat->SPE Cleanup Evap 4. Evaporate & Reconstitute SPE->Evap Concentration LC 5. LC Separation (C18 Column) Evap->LC Injection MS 6. MS/MS Detection (ESI-, MRM) LC->MS Ionization Data 7. Data Processing & Quantification MS->Data Detection

Caption: Experimental workflow for metabolite analysis.

G cluster_system System Check cluster_sample Sample/Method Check start Analytical Issue (e.g., Low Signal) check_ms Check MS Tune & Calibration start->check_ms check_lc Check LC Pressure & Leaks check_ms->check_lc MS OK resolved Issue Resolved check_ms->resolved Problem Found & Fixed check_prep Review Sample Preparation check_lc->check_prep LC OK check_lc->resolved Problem Found & Fixed check_matrix Investigate Matrix Effects check_prep->check_matrix Prep OK check_prep->resolved Problem Found & Fixed check_matrix->resolved Problem Found & Fixed

Caption: Troubleshooting decision tree for LC-MS/MS analysis.

G Drug External Compound (e.g., Drug/Metabolite) Receptor Cell Surface Receptor Drug->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Response Cellular Response (e.g., Gene Expression) TF->Response Regulates

References

Technical Support Center: Resolution of Sesone from Chlorophenoxy Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the analytical resolution of Sesone from other chlorophenoxy herbicides.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating this compound from other chlorophenoxy herbicides?

A1: The primary challenge lies in the structural similarity among chlorophenoxy herbicides. This compound (2-(2,4-dichlorophenoxy)ethyl sodium sulfate) and other common herbicides like 2,4-D (2,4-dichlorophenoxyacetic acid) and MCPA (2-methyl-4-chlorophenoxyacetic acid) share the same basic chlorophenoxy acidic structure. This results in similar physicochemical properties, leading to co-elution or poor resolution in chromatographic separations. Furthermore, as acidic compounds, they are prone to peak tailing, which further complicates accurate quantification.

Q2: Which analytical techniques are most suitable for resolving this compound?

A2: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE) are the most commonly employed techniques. HPLC, particularly reversed-phase HPLC, is widely used due to its versatility in mobile phase and stationary phase selection. GC-MS offers high sensitivity and selectivity but requires a derivatization step to make the acidic herbicides volatile. Capillary Electrophoresis provides high separation efficiency and is an excellent alternative, especially for charged species.

Q3: How can I improve the peak shape of acidic herbicides like this compound in HPLC?

A3: Peak tailing is a common issue with acidic analytes due to their interaction with residual silanol groups on silica-based columns.[1] To mitigate this, consider the following:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase to at least 1.5 units below the pKa of the analytes ensures they are in their non-ionized form, reducing interaction with the stationary phase.[2]

  • Use of High-Purity Silica Columns: Modern, high-purity silica columns have fewer accessible silanol groups, leading to improved peak symmetry.[1]

  • Buffer Concentration: Increasing the buffer concentration in the mobile phase can help to mask residual silanol interactions and stabilize the pH.[2]

  • Mobile Phase Additives: In the past, additives like triethylamine (TEA) were used to block active silanol sites, though this is less common with modern columns.[3]

Q4: Is derivatization always necessary for the GC-MS analysis of chlorophenoxy herbicides?

A4: Yes, derivatization is a critical step for the successful analysis of chlorophenoxy acids by GC-MS.[4] These compounds are not sufficiently volatile for direct GC analysis. The derivatization process converts the acidic functional group into a less polar and more volatile ester, typically a methyl or trimethylsilyl (TMS) ester.[4][5]

Troubleshooting Guides

HPLC: Improving Resolution of this compound

This guide provides a systematic approach to troubleshooting poor resolution between this compound and other chlorophenoxy herbicides in HPLC.

Problem: Co-elution or Poor Resolution (Rs < 1.5)

A resolution value of 1.5 or greater is generally desired for baseline separation.[6]

Troubleshooting Workflow:

Figure 1: Troubleshooting workflow for improving HPLC resolution of this compound.

Detailed Troubleshooting Steps:

Problem SymptomPotential CauseSuggested Solution
All peaks are broad and tailing Secondary interactions with the stationary phase.Lower the mobile phase pH to suppress analyte ionization. Increase the buffer concentration to mask silanol interactions. Use a high-purity, end-capped C18 column.[5]
This compound co-elutes with another herbicide Insufficient selectivity of the chromatographic system.Change the organic modifier: If using acetonitrile, switch to methanol, or vice versa. This can alter the elution order. Adjust the mobile phase strength: A shallower gradient or a lower percentage of the organic solvent can increase retention times and improve separation. Change the stationary phase: If mobile phase optimization is insufficient, switch to a column with a different selectivity, such as a phenyl-hexyl or a cyano column.[7]
Resolution varies between runs Inconsistent mobile phase preparation or column temperature fluctuations.Ensure accurate and consistent mobile phase preparation, including pH adjustment. Use a column oven to maintain a stable temperature.
Split peaks Sample solvent is incompatible with the mobile phase, or there is a blockage at the column inlet.Dissolve the sample in the initial mobile phase. If the problem persists, check for a blocked frit by reversing and flushing the column.
GC-MS: Challenges in Chlorophenoxy Herbicide Analysis

Problem: Poor Derivatization Efficiency or Peak Shape

Troubleshooting Workflow:

Figure 2: Troubleshooting workflow for GC-MS analysis of chlorophenoxy herbicides.

Detailed Troubleshooting Steps:

Problem SymptomPotential CauseSuggested Solution
Low response for all analytes Incomplete derivatization.Optimize the derivatization reaction conditions, including the amount of derivatizing agent, reaction time, and temperature.[1] Ensure all reagents and solvents are anhydrous, as water can interfere with the reaction.
Peak tailing for acidic herbicides Active sites in the GC inlet or on the column.Use a fresh, deactivated injector liner. Trim the first few centimeters of the analytical column to remove any active sites that may have developed.
Poor resolution of closely related herbicides Suboptimal GC temperature program.Optimize the oven temperature program. A slower temperature ramp rate can improve the separation of closely eluting peaks.
Matrix interference Co-extracted compounds from the sample matrix.Improve the sample cleanup procedure. Solid-phase extraction (SPE) is commonly used to remove interfering substances.[8]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This protocol is a general guideline and may require optimization for specific sample matrices and instrumentation.

  • Sample Preparation (Water Sample):

    • Acidify 1 L of the water sample to a pH of 2 with sulfuric acid.

    • Pass the acidified sample through a C18 solid-phase extraction (SPE) cartridge preconditioned with methanol and acidified water.

    • Wash the cartridge with acidified water.

    • Elute the herbicides with methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and 0.1% phosphoric acid in water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 230 nm.

    • Injection Volume: 20 µL.

Workflow for HPLC Analysis:

Figure 3: General workflow for the HPLC analysis of chlorophenoxy herbicides.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol requires a derivatization step.

  • Sample Preparation and Derivatization:

    • Extract the herbicides from the sample matrix using an appropriate method (e.g., liquid-liquid extraction with methylene chloride for water samples).[4]

    • Evaporate the extract to dryness.

    • Add the derivatizing agent (e.g., trimethylsilyldiazomethane in methanol/toluene) to the dried extract.[1]

    • Allow the reaction to proceed at the optimized temperature and time.

    • Neutralize any excess reagent and bring the sample to a final volume with a suitable solvent.

  • GC-MS Conditions:

    • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C).

    • Injector: Splitless mode at a temperature of 250°C.

    • Mass Spectrometer: Electron ionization (EI) mode, scanning a mass range of m/z 50-500 or using selected ion monitoring (SIM) for higher sensitivity.

Capillary Electrophoresis (CE)
  • Sample Preparation:

    • Similar to HPLC, preconcentration using SPE may be necessary for trace analysis.[9]

    • The final sample should be dissolved in a buffer with a lower conductivity than the background electrolyte for field-amplified sample stacking.[9]

  • CE Conditions:

    • Capillary: Fused silica capillary (e.g., 50 µm ID, 60 cm total length).

    • Background Electrolyte (BGE): A buffer solution, for example, 3 mM ammonia and 0.3 mM hydroxypropyl-β-cyclodextrin adjusted to pH 9.0.[9]

    • Voltage: Application of a high voltage (e.g., 25 kV).

    • Injection: Hydrodynamic or electrokinetic injection.

    • Detection: UV detector at a low wavelength (e.g., 200 nm).

Quantitative Data

The following tables provide example retention times for common chlorophenoxy herbicides. Note that these values are illustrative and will vary depending on the specific chromatographic conditions and instrument used.

Table 1: Example HPLC Retention Times

CompoundRetention Time (min)
2,4-D12.5
MCPA13.2
This compound Typically elutes earlier than the corresponding acid due to its higher polarity.
2,4,5-T14.8
Silvex15.5

Note: The retention time of this compound is highly dependent on the chromatographic conditions and whether it is analyzed as the sodium salt or hydrolyzed to its corresponding alcohol.

Table 2: Example GC-MS Retention Times (as methyl esters)

Compound (as methyl ester)Retention Time (min)
2,4-D10.2
MCPA10.8
Mecoprop11.5
2,4,5-T12.3
Silvex13.1

Note: this compound is not typically analyzed by GC-MS in its intact form due to its non-volatile nature. Analysis would require a specific derivatization of the ethyl sulfate group.

References

Validation & Comparative

A Comparative Guide to the Analytical Quantification of Sesone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of Sesone, a herbicide chemically known as sodium 2-(2,4-dichlorophenoxy)ethyl sulfate (CAS No. 136-78-7). Analytical determination of this compound is typically achieved through the quantification of its primary hydrolysis product, 2,4-dichlorophenoxyacetic acid (2,4-D). This guide evaluates the performance of three common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Executive Summary

The choice of analytical method for the quantification of this compound, via its analyte 2,4-D, depends on the specific requirements of the analysis, including sensitivity, selectivity, sample matrix, and available instrumentation.

  • LC-MS/MS is the most sensitive and selective method, making it ideal for trace-level quantification in complex matrices such as soil, water, and biological samples.[1][2][3]

  • GC-MS offers high sensitivity and selectivity but requires a derivatization step to make the non-volatile 2,4-D amenable to gas chromatography. This adds a step to the sample preparation process.[2]

  • HPLC-UV is a more accessible and cost-effective technique, suitable for the analysis of formulations or samples with higher concentrations of 2,4-D. Its sensitivity is generally lower than that of mass spectrometry-based methods.[4][5]

Data Presentation: Comparison of Analytical Methods

The following table summarizes the performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the quantification of 2,4-D.

ParameterHPLC-UVGC-MSLC-MS/MS
Analyte 2,4-D2,4-D (derivatized)2,4-D
Linearity (Correlation Coefficient, r²) > 0.999[4]Not explicitly found> 0.999[3]
Limit of Detection (LOD) 0.4 µg/L (in water)[3]Not explicitly found0.004 µg/L (in water)
Limit of Quantification (LOQ) 1.0 µg/L (in water)[3]0.10 µg/L (in water)[2]0.01 µg/L (in water)
Accuracy (Recovery %) 85.2 - 90.85% (in water)[3]Not explicitly found86 - 107% (in soybean and corn)[1]
Precision (RSD %) ≤ 1.18%[4]Not explicitly found< 10%[1]
Sample Matrix Formulations, Water[3][4]Water[2]Soybean, Corn, Water[1][2]
Derivatization Required NoYesNo

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Sample Preparation: Hydrolysis of this compound to 2,4-D

Since this compound is the sodium salt of 2-(2,4-dichlorophenoxy)ethyl sulfate, the first step in its analysis is the hydrolysis of the sulfate ester to yield 2,4-D.

  • Alkaline Hydrolysis: A common procedure involves treating the sample with a sodium hydroxide solution. For example, a 5 g sample can be shaken with 15 mL of water and 300 µL of 5 N sodium hydroxide solution for 30 minutes.[1] This is followed by acidification to convert the sodium salt of 2,4-D to its acid form.[1]

Extraction and Cleanup

The extraction method varies depending on the sample matrix.

  • Liquid-Liquid Extraction (LLE) for Water Samples: After acidification, 2,4-D can be extracted from the aqueous phase using an organic solvent like methylene chloride.[6]

  • Solid-Phase Extraction (SPE) for Water Samples: SPE provides a more efficient cleanup and concentration of the analyte. The acidified water sample is passed through an SPE cartridge (e.g., C18), and after washing, the analyte is eluted with a suitable organic solvent.[7]

  • QuEChERS for Solid Samples (e.g., Soil, Crops): The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is widely used for the extraction of pesticide residues from solid matrices. The homogenized sample is extracted with acidified acetonitrile, followed by a salting-out step with magnesium sulfate and sodium chloride.[1]

Analytical Methods
  • Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.[4]

  • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and acidified water (e.g., 60:40 v/v acetonitrile:water) is common.[4]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[4]

  • Detection: UV detection is performed at a wavelength of 220 nm or 283 nm.[4]

  • Derivatization: 2,4-D is a polar and non-volatile compound, requiring derivatization before GC analysis. Methylation is a common derivatization reaction.

  • Chromatographic Column: A capillary column such as a DB-5MS (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.[2]

  • Carrier Gas: Helium is typically used as the carrier gas.[2]

  • Injection Mode: Splitless injection is often employed for trace analysis.[2]

  • Mass Spectrometry: The mass spectrometer is operated in electron impact (EI) ionization mode, and specific ions for the derivatized 2,4-D are monitored for quantification.[2]

  • Chromatographic Column: A reversed-phase C18 or a mixed-mode column can be used.[1][2]

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and acidified water (e.g., with 0.1% formic acid) is commonly used.[8]

  • Ionization: Electrospray ionization (ESI) in the negative ion mode is typically used for the analysis of acidic herbicides like 2,4-D.[1]

  • Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for 2,4-D.[1][8]

Visualizations

AnalyticalWorkflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Sample Sample (Soil, Water, etc.) Hydrolysis Alkaline Hydrolysis (this compound to 2,4-D) Sample->Hydrolysis Extraction Extraction (LLE, SPE, or QuEChERS) Hydrolysis->Extraction Cleanup Cleanup & Concentration Extraction->Cleanup HPLC_UV HPLC-UV Cleanup->HPLC_UV GC_MS GC-MS Cleanup->GC_MS LC_MSMS LC-MS/MS Cleanup->LC_MSMS Quantification Quantification HPLC_UV->Quantification GC_MS->Quantification LC_MSMS->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for the quantification of this compound.

MethodSelection Start Start: Need to Quantify this compound Matrix What is the sample matrix? Start->Matrix Concentration What is the expected concentration range? Matrix->Concentration Complex (e.g., soil, food) Matrix->Concentration Simple (e.g., water, formulation) HPLC HPLC-UV Concentration->HPLC High Levels (> mg/L) GCMS GC-MS Concentration->GCMS Low to Moderate Levels LCMSMS LC-MS/MS Concentration->LCMSMS Trace Levels (< µg/L)

Caption: Decision tree for selecting an analytical method.

References

A Comparative Analysis of the Herbicidal Efficacy of Sesone and 2,4-D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the herbicidal properties of Sesone and 2,4-Dichlorophenoxyacetic acid (2,4-D). While 2,4-D remains a widely used herbicide, this compound, also known as 2,4-DES sodium or Crag Herbicide 1, represents an earlier innovation in weed management. This document synthesizes historical and available data to offer a comprehensive overview of their respective efficacies, modes of action, and the experimental protocols used to evaluate them.

Executive Summary

This compound and 2,4-D are closely related compounds in the phenoxy herbicide family. The key distinction lies in their activation. 2,4-D is directly active as a synthetic auxin, applied post-emergence to the foliage of weeds. In contrast, this compound is a pro-herbicide, applied to the soil as a pre-emergence treatment. It remains inactive until soil microorganisms convert it into 2,4-D. This fundamental difference dictates their application methods and the timing of their herbicidal effects. While 2,4-D provides rapid, systemic control of existing broadleaf weeds, this compound offers residual, pre-emergence control by creating a herbicidal barrier in the soil. The manufacture of this compound was discontinued in 1994.

Data Presentation: Herbicidal Efficacy

The following tables summarize the herbicidal efficacy of this compound and 2,4-D on various weed species, compiled from historical studies. It is important to note that the experimental conditions and application rates in these early studies were not always uniform, which may influence direct comparisons.

Table 1: Comparative Efficacy of this compound (Pre-emergence) and 2,4-D (Post-emergence) on Common Weed Species

Weed Species (Common Name)Weed Species (Scientific Name)This compound (as 2,4-DES sodium) Efficacy2,4-D Efficacy
Common ChickweedStellaria mediaGood to ExcellentExcellent
PurslanePortulaca oleraceaGood to ExcellentExcellent
Lamb's QuartersChenopodium albumGoodExcellent
PigweedAmaranthus retroflexusGoodExcellent
CrabgrassDigitaria sanguinalisFair to GoodPoor to Fair
FoxtailSetaria spp.FairPoor
RagweedAmbrosia artemisiifoliaGoodExcellent
DandelionTaraxacum officinaleNot applicable (pre-emergence)Excellent
PlantainPlantago majorNot applicable (pre-emergence)Excellent

Note: Efficacy ratings are qualitative summaries from available literature. "Not applicable" for this compound indicates its use as a pre-emergence herbicide against germinating seeds, not established perennial weeds.

Table 2: Quantitative Weed Control Data from Field Trials

HerbicideApplication Rate (lbs/acre)Weed Species% Weed Control
This compound (as 2,4-DES sodium)2.0 - 4.0Mixed annual broadleaf weeds75 - 90%
This compound (as 2,4-DES sodium)2.0 - 4.0Annual grasses50 - 70%
2,4-D (amine salt)1.0 - 2.0Mixed annual broadleaf weeds85 - 95%
2,4-D (ester)0.5 - 1.5Mixed annual broadleaf weeds90 - 98%

Data synthesized from various historical field trial reports. Percent weed control is an approximation based on reported observations and may vary depending on environmental conditions and weed growth stage.

Experimental Protocols

The following is a generalized experimental protocol for a comparative field trial of pre-emergence and post-emergence herbicides like this compound and 2,4-D, based on methodologies from historical studies.

Objective: To compare the herbicidal efficacy of a pre-emergence herbicide (e.g., this compound) and a post-emergence herbicide (e.g., 2,4-D) on a mixed population of weeds in a field setting.

Experimental Design:

  • Design: Randomized complete block design with a minimum of four replications.

  • Plot Size: 10 ft x 20 ft plots.

  • Treatments:

    • Untreated Control

    • This compound (as 2,4-DES sodium) at 2.0 lbs/acre

    • This compound (as 2,4-DES sodium) at 4.0 lbs/acre

    • 2,4-D (amine salt) at 1.5 lbs/acre

    • 2,4-D (ester) at 1.0 lbs/acre

Procedure:

  • Site Preparation: Select a field with a known history of uniform weed infestation. The field should be tilled and prepared for planting, creating a uniform seedbed.

  • Pre-emergence Application (this compound):

    • Immediately after final seedbed preparation and before weed emergence, apply the this compound treatments to the designated plots.

    • Use a calibrated backpack sprayer with a boom delivering a consistent spray volume (e.g., 20-40 gallons per acre).

    • Ensure uniform coverage of the soil surface.

  • Post-emergence Application (2,4-D):

    • Allow weeds to emerge and reach a susceptible growth stage (e.g., 2-4 true leaves).

    • Apply the 2,4-D treatments to the designated plots using the same calibrated sprayer.

    • Ensure thorough coverage of the weed foliage.

  • Data Collection:

    • Weed Counts: At 2, 4, and 8 weeks after the post-emergence application, count the number of individual weeds of each species within a randomly placed 1m² quadrat in each plot.

    • Weed Biomass: At 8 weeks after the post-emergence application, harvest all weed biomass within the quadrat, dry it in an oven at 70°C for 48 hours, and record the dry weight.

    • Crop Injury (if applicable): If a crop is present, visually assess and rate any phytotoxicity on a scale of 0% (no injury) to 100% (plant death) at regular intervals.

  • Data Analysis:

    • Analyze weed count and biomass data using Analysis of Variance (ANOVA).

    • Use a mean separation test (e.g., Tukey's HSD) to determine significant differences between treatments.

    • Calculate the percent weed control for each treatment relative to the untreated control.

Mode of Action and Signaling Pathways

The herbicidal action of both this compound and 2,4-D ultimately relies on the disruption of auxin signaling in susceptible plants.

2,4-D Mode of Action: 2,4-D is a synthetic auxin that mimics the natural plant hormone indole-3-acetic acid (IAA).[1] In susceptible broadleaf plants, 2,4-D binds to auxin receptors, leading to an overstimulation of auxin-responsive genes. This results in uncontrolled, disorganized cell growth and division, particularly in the vascular tissues. The plant essentially "grows itself to death" due to the disruption of normal developmental processes, leading to symptoms like epinasty (twisting of stems), leaf cupping, and eventual necrosis.[1]

This compound Mode of Action (Pro-herbicide): this compound, as sodium 2-(2,4-dichlorophenoxy)ethyl sulfate, is not directly herbicidal. Its activity is dependent on its conversion to 2,4-D by microbial action in the soil. Once applied to the soil, soil microorganisms, through enzymatic processes, cleave the sulfate group and oxidize the ethyl side chain, releasing 2,4-D into the soil solution. This liberated 2,4-D is then absorbed by the roots of germinating weed seedlings, where it exerts its herbicidal effect through the same auxin-mimicking mechanism as a direct 2,4-D application. This conversion process provides the basis for this compound's pre-emergence and residual activity.

G cluster_soil Soil Environment cluster_plant Susceptible Weed Seedling This compound This compound (2,4-DES sodium) MicrobialAction Microbial Enzymatic Action This compound->MicrobialAction Applied to soil Two4D_soil 2,4-D (in soil solution) MicrobialAction->Two4D_soil Conversion RootUptake Root Uptake Two4D_soil->RootUptake Two4D_plant 2,4-D (in plant) RootUptake->Two4D_plant AuxinReceptor Auxin Receptor Two4D_plant->AuxinReceptor Binds to UncontrolledGrowth Uncontrolled Cell Growth & Division AuxinReceptor->UncontrolledGrowth Overstimulates Auxin Response PlantDeath Plant Death UncontrolledGrowth->PlantDeath

References

Comparative Toxicology of Sesone and its Degradation Products: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the toxicological profiles of the herbicide Sesone and its primary degradation products, 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2,4-Dichlorophenol (2,4-DCP). The information is supported by available experimental data to aid in risk assessment and further investigation.

This compound, a herbicide also known as Crag herbicide, undergoes degradation in the environment, primarily through hydrolysis, to form 2,4-D and 2,4-DCP. Understanding the comparative toxicology of the parent compound and its metabolites is crucial for evaluating its overall environmental and health impact.

Executive Summary of Toxicological Data

The following tables summarize the available quantitative data on the acute oral toxicity, genotoxicity, and cytotoxicity of this compound, 2,4-D, and 2,4-DCP.

Table 1: Acute Oral Toxicity
CompoundTest SpeciesLD50 (mg/kg)Reference
This compound Rat730 - 1500[1]
2,4-Dichlorophenoxyacetic acid (2,4-D) Rat639 - 1090[2]
2,4-Dichlorophenol (2,4-DCP) Rat580 - 4500[3][4]
Table 2: Genotoxicity
CompoundAssayTest SystemResultsReference
This compound Data not available--
2,4-Dichlorophenoxyacetic acid (2,4-D) Ames TestSalmonella typhimuriumGenerally Negative[5]
Chromosomal AberrationChinese Hamster Ovary (CHO) cellsPositive[6]
Chromosomal AberrationMouse bone marrowPositive[7]
2,4-Dichlorophenol (2,4-DCP) Ames TestSalmonella typhimurium / E. coliNegative[8][9]
Chromosomal AberrationMouse bone marrowPositive (at high concentrations)[7]
Table 3: Cytotoxicity
CompoundCell LineEndpointIC50 / Effective ConcentrationReference
This compound Data not available--
2,4-Dichlorophenoxyacetic acid (2,4-D) Human Hepatoma (HepG2)ApoptosisInduces apoptosis[10][11]
Human Lung Fibroblast (WI38)Cell Viability (MTT)IC50: 115 ± 4.39 µM (72h)
Human Lung Carcinoma (A549)Cell Viability (MTT)IC50: 126 ± 2.25 µM (72h)
2,4-Dichlorophenol (2,4-DCP) Mouse Fibroblast (L929)Cell Viability (MTT)EC50: 0.83 mmol/L (24h), 0.13 mmol/L (48h)
Human Peripheral Blood Mononuclear Cells (PBMCs)Apoptosis/NecrosisInduces apoptosis from 50 µg/mL

Experimental Protocols

Detailed methodologies for the key toxicological assays are outlined below. These represent standardized protocols and may have been adapted in the specific studies cited.

Acute Oral Toxicity (LD50) Determination

The acute oral toxicity is typically determined using a method like the Up-and-Down Procedure (UDP) as per OECD Test Guideline 425.

  • Test Animals: Young, healthy adult rats (e.g., Sprague-Dawley or Wistar strains), nulliparous and non-pregnant females, are used. Animals are acclimated to laboratory conditions for at least 5 days.

  • Housing and Feeding: Animals are housed in individual cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have access to standard laboratory diet and water ad libitum, except for a brief fasting period before dosing.

  • Dosing: The test substance is administered orally by gavage in a single dose. The initial dose is selected based on available information, and subsequent doses are adjusted up or down by a constant factor depending on the outcome of the previous animal.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method.

Bacterial Reverse Mutation Test (Ames Test)

The Ames test is performed to assess the mutagenic potential of a substance, following OECD Test Guideline 471.

  • Tester Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli strains (e.g., WP2 uvrA) are used. These strains are histidine or tryptophan auxotrophs, respectively.

  • Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver homogenate, to mimic metabolic processes in mammals.

  • Exposure: The test substance is mixed with the bacterial tester strain and, in the presence or absence of S9 mix, is plated on a minimal agar medium lacking the specific amino acid required by the strain.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have mutated and can now grow in the absence of the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Cytotoxicity (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture: Adherent or suspension cells are cultured in appropriate medium in a 96-well plate and allowed to attach or stabilize.

  • Treatment: The cells are exposed to various concentrations of the test substance and incubated for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and the plate is incubated for a further 1-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells. The IC50 (the concentration of the substance that causes a 50% reduction in cell viability) can then be calculated.

Visualizations

Degradation Pathway of this compound

G This compound This compound (Sodium 2-(2,4-dichlorophenoxy)ethyl sulfate) Hydrolysis Hydrolysis This compound->Hydrolysis TwoFourD 2,4-D (2,4-Dichlorophenoxyacetic acid) Hydrolysis->TwoFourD Primary Degradation TwoFourDCP 2,4-DCP (2,4-Dichlorophenol) Hydrolysis->TwoFourDCP Primary Degradation

Caption: Degradation of this compound to 2,4-D and 2,4-DCP.

General Experimental Workflow for Comparative Toxicology

G cluster_0 Test Compounds cluster_1 Toxicological Assays cluster_2 Data Analysis & Comparison This compound This compound AcuteTox Acute Toxicity (LD50) This compound->AcuteTox Genotox Genotoxicity (Ames, etc.) This compound->Genotox Cytotox Cytotoxicity (MTT, etc.) This compound->Cytotox TwoFourD 2,4-D TwoFourD->AcuteTox TwoFourD->Genotox TwoFourD->Cytotox TwoFourDCP 2,4-DCP TwoFourDCP->AcuteTox TwoFourDCP->Genotox TwoFourDCP->Cytotox DataAnalysis Quantitative Data (LD50, IC50) AcuteTox->DataAnalysis Genotox->DataAnalysis QualitativeAnalysis Qualitative Effects (e.g., Apoptosis) Genotox->QualitativeAnalysis Cytotox->DataAnalysis Cytotox->QualitativeAnalysis Comparison Comparative Toxicological Profile DataAnalysis->Comparison QualitativeAnalysis->Comparison

Caption: Workflow for comparing the toxicology of compounds.

References

Sesone's environmental persistence compared to modern herbicides

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Environmental Persistence of Sesone and Modern Herbicides

This guide provides a detailed comparison of the environmental persistence of the historical pro-herbicide this compound with two widely used modern herbicides, Glyphosate and Atrazine. The information is intended for researchers, scientists, and professionals in drug development and environmental science, offering objective data, standardized experimental protocols, and visual representations of key biological and experimental pathways.

Herbicide Profiles

This compound (2-(2,4-dichlorophenoxy)ethyl sodium sulfate): this compound is a historical herbicide that is inactive upon application. In the soil, microbial action converts it into the phytotoxic compound 2-(2,4-dichlorophenoxy)ethanol, which is then oxidized to the well-known herbicide 2,4-D (2,4-dichlorophenoxyacetic acid). Therefore, the environmental persistence and activity of this compound are dictated by the fate of its active form, 2,4-D.

Glyphosate (N-(phosphonomethyl)glycine): Glyphosate is the world's most widely used broad-spectrum, non-selective, post-emergence herbicide.[1] It functions by inhibiting the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme, which is critical for the synthesis of aromatic amino acids in plants and some microorganisms.[1][2]

Atrazine (6-chloro-N2-ethyl-N4-isopropyl-1,3,5-triazine-2,4-diamine): Atrazine is a selective, pre-emergence herbicide used to control broadleaf and grassy weeds in crops like maize, sugarcane, and on turf.[3] It acts by inhibiting photosynthesis. Despite being banned in the European Union since 2004 due to groundwater contamination concerns, it remains one of the most heavily used herbicides in the United States.[3][4]

Quantitative Comparison of Environmental Persistence

The environmental persistence of a herbicide is often measured by its half-life (DT50), the time it takes for 50% of the initial amount to degrade. This value can vary significantly based on soil type, temperature, moisture, and microbial activity.[5][6] Another key metric is the soil organic carbon-water partitioning coefficient (Koc), which indicates a chemical's tendency to bind to soil particles versus moving with water; a higher Koc value suggests lower mobility.

HerbicideActive FormTypical Soil Half-life (DT50)Water Half-life (DT50)Soil Mobility (Koc)Persistence Class (Soil)
This compound 2,4-D10 - 66 days15 days (aerobic) to >300 days (anaerobic)~70 mL/gLow to Moderate
Glyphosate Glyphosate2 - 197 days (typical field: 47 days)[1]3 days - 19 weeks[7]24,000 mL/g (High Adsorption)Low to High
Atrazine Atrazine13 - 261 days (typical field: 60-75 days)[3][8]>100 days (photolysis); can be years in groundwater[9][10]~100 mL/gModerate to High

Note: Data is compiled from multiple sources and represents a range of reported values.[1][3][7][8][9][10]

Experimental Methodologies

The data presented above are typically generated using standardized protocols developed by international bodies like the Organisation for Economic Co-operation and Development (OECD) and national agencies like the U.S. Environmental Protection Agency (EPA).

Protocol for Aerobic and Anaerobic Transformation in Soil (OECD 307)

This test guideline is designed to determine the rate and pathway of herbicide degradation in soil under both aerobic and anaerobic conditions.[11][12]

  • Soil Selection: Representative soil samples (e.g., sandy loam, silty loam) are collected and characterized.

  • Test Substance Application: The herbicide, often labeled with Carbon-14 (¹⁴C) for tracking purposes, is applied to the soil samples at a specified concentration.[11]

  • Incubation:

    • Aerobic: Soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture level for up to 120 days. A continuous stream of air is passed through the incubation flasks to maintain aerobic conditions.[11][13]

    • Anaerobic: After an initial aerobic phase to allow for some degradation, the soil is flooded and purged with an inert gas (e.g., nitrogen) to create anaerobic conditions before further incubation.

  • Sampling and Analysis: At predefined intervals, duplicate soil samples are removed. The soil is extracted using appropriate solvents.

  • Quantification: Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Scintillation Counting (LSC) are used to quantify the remaining parent herbicide and identify and quantify any major transformation (degradation) products.[11]

  • Data Analysis: The disappearance of the parent compound over time is plotted, and kinetic models are used to calculate the degradation half-life (DT50).

Below is a conceptual workflow for this experimental protocol.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Results soil Select & Characterize Soil Samples apply Apply Substance to Soil soil->apply prep_substance Prepare ¹⁴C-Labeled Test Substance prep_substance->apply incubate Incubate in Dark (20°C, max 120 days) apply->incubate sampling Extract Samples at Time Intervals incubate->sampling analysis Quantify Parent & Metabolites (HPLC, LSC) sampling->analysis modeling Kinetic Modeling analysis->modeling dt50 Calculate Half-Life (DT50) modeling->dt50

Fig. 1: Experimental workflow for determining herbicide soil half-life (OECD 307).

Degradation and Signaling Pathways

Degradation Pathways

The breakdown of herbicides in the environment is a critical factor in their persistence. This is primarily a microbial process, though chemical degradation (e.g., photolysis, hydrolysis) can also occur.

  • This compound: As a pro-herbicide, this compound's pathway begins with its conversion to 2,4-D, which then undergoes further microbial degradation.

  • Glyphosate: The two main microbial degradation pathways for glyphosate are the glyphosate oxidase (GOX) pathway, which yields aminomethylphosphonic acid (AMPA), and the C-P lyase pathway, which yields sarcosine and inorganic phosphate.[14][15]

  • Atrazine: Atrazine degradation occurs primarily through microbial action, involving N-dealkylation and hydrolysis of the chloro substituent.[9]

The diagram below illustrates the comparative degradation pathways.

G cluster_this compound This compound Pathway cluster_glyphosate Glyphosate Pathways This compound This compound intermediate 2-(2,4-dichlorophenoxy) ethanol This compound->intermediate Microbial Hydrolysis d24 2,4-D (Active) intermediate->d24 Oxidation deg_prod_1 Degradation Products d24->deg_prod_1 Microbial Degradation glyphosate Glyphosate ampa AMPA glyphosate->ampa GOX Pathway sarcosine Sarcosine glyphosate->sarcosine C-P Lyase Pathway deg_prod_2 Degradation Products (CO₂, Phosphate) ampa->deg_prod_2 sarcosine->deg_prod_2

Fig. 2: Microbial degradation pathways of this compound (via 2,4-D) and Glyphosate.
Signaling Pathways (Mode of Action)

The mode of action determines how a herbicide kills the target plant and is crucial for understanding potential non-target effects.

  • This compound (2,4-D): As a synthetic auxin, 2,4-D mimics the natural plant hormone indole-3-acetic acid (IAA). It binds to auxin receptors, leading to the degradation of transcriptional repressors (Aux/IAA proteins). This results in the uncontrolled expression of auxin-responsive genes, causing disorganized growth and eventual plant death.

  • Glyphosate: Glyphosate targets the shikimate pathway, which is absent in animals. It specifically inhibits the enzyme EPSP synthase. This blockage prevents the synthesis of essential aromatic amino acids (phenylalanine, tyrosine, and tryptophan), leading to a systemic shutdown of protein synthesis and other vital functions, ultimately killing the plant.[2][16]

The following diagram illustrates the inhibition of the shikimate pathway by glyphosate.

G s3p Shikimate-3-P epsps EPSP Synthase (Enzyme) s3p->epsps pep PEP pep->epsps epsp EPSP epsps->epsp Catalyzes amino_acids Aromatic Amino Acids (Tyr, Trp, Phe) epsp->amino_acids proteins Proteins & Growth amino_acids->proteins glyphosate Glyphosate glyphosate->epsps INHIBITS

Fig. 3: Glyphosate's mode of action via inhibition of the shikimate pathway.

Conclusion

This guide compares the environmental persistence of this compound with the modern herbicides Glyphosate and Atrazine.

  • This compound (as 2,4-D) is characterized by relatively low to moderate persistence in soil under aerobic conditions but can be much more persistent in anaerobic water environments. Its mobility is moderate.

  • Glyphosate exhibits a very wide range of soil half-lives, but its herbicidal activity is quickly lost as it binds very strongly to soil particles, resulting in extremely low mobility.[1][17] Its primary degradation product is AMPA.[1]

  • Atrazine is significantly more persistent in both soil and water than 2,4-D and has low soil adsorption, leading to a high potential for leaching into groundwater and surface water, which is a primary environmental concern.[8][10]

The choice of herbicide has significant implications for environmental fate. While older compounds like this compound (2,4-D) are less persistent than Atrazine, modern herbicides like Glyphosate have different environmental profiles dominated by strong soil adsorption. Understanding these persistence metrics, degradation pathways, and modes of action is essential for informed risk assessment and the development of more environmentally benign weed management strategies.

References

A Comparative Analysis of Soil Binding Agents for Erosion Control

Author: BenchChem Technical Support Team. Date: December 2025

An Important Clarification on Sesone: Initial inquiries into the soil binding properties of "this compound" have revealed a fundamental misunderstanding of its function. Scientific literature and product information consistently identify this compound as a herbicide.[1] Its mode of action is to disrupt the normal growth of broadleaf weeds by acting as a synthetic auxin, which leads to uncontrolled cell division and ultimately, plant death.[2][3][4][5][6] There is no scientific evidence to suggest that this compound possesses any soil binding or soil stabilization properties.

Therefore, this guide will proceed with a comparative study of established and effective soil binding agents, providing researchers, scientists, and drug development professionals with a comprehensive overview of their performance, supported by experimental data and detailed methodologies.

Introduction to Soil Binding Agents

Soil binders, or soil stabilizers, are materials applied to soil to reduce erosion by wind and water. They function by binding soil particles together, forming a more stable soil structure that is resistant to detachment and transport.[7][8] The selection of an appropriate soil binder depends on various factors, including soil type, climatic conditions, desired longevity of the treatment, and environmental considerations. This guide will compare the properties and performance of several common soil binding agents: Polyacrylamide (PAM), Guar Gum, Psyllium, and a selection of inorganic materials.

Comparative Performance of Soil Binding Agents

The following table summarizes the quantitative performance of various soil binding agents based on available experimental data. It is important to note that performance can vary significantly based on site-specific conditions such as soil texture, slope, and rainfall intensity.

Soil Binding AgentChemical ClassTypical Application RateEffectiveness (Soil Loss Reduction)Drying/Curing Time
Polyacrylamide (PAM) Synthetic Polymer5-20 kg/ha Up to 98%12-24 hours
Guar Gum Natural Polymer (Polysaccharide)1-2% by weight of soilSignificant increase in soil cohesion and strength[7][8]24-48 hours
Psyllium Natural Polymer (Polysaccharide)90-224 kg/ha (80-200 lbs/acre)Forms a firm, rewettable membrane12-18 hours
Lime Inorganic Compound2-10% by weight of soilImproves strength and reduces plasticity in clay soils[9][10][11][12][13]24-72 hours
Cement Inorganic Compound3-12% by weight of soilHigh strength and durability[10][11][12][13]24-72 hours

Note: The effectiveness of these agents is highly dependent on the experimental conditions. For instance, PAM's effectiveness has been shown to be optimized with high molecular weight (12-15 mg/mole) and highly anionic (>20% hydrolysis) formulations.[14]

Experimental Protocols

The evaluation of soil binding agents' efficacy relies on standardized and replicable experimental protocols. Below are detailed methodologies for key experiments cited in the comparison.

Rainfall Simulation Test for Erosion Control

This method is used to evaluate the ability of a soil binder to reduce soil erosion caused by rainfall.

Objective: To quantify the reduction in soil loss from a treated soil surface under simulated rainfall of controlled intensity and duration.

Methodology:

  • Soil Preparation: A standardized soil type (e.g., sandy loam or loam) is placed in a test plot, typically with dimensions of 2.4m x 12.2m on a 3H:1V slope.[15][16] The soil is compacted to a specified bulk density.

  • Binder Application: The soil binding agent is applied uniformly to the soil surface at a predetermined application rate. A control plot with no binder is also prepared.

  • Curing: The treated plot is allowed to cure for the manufacturer's recommended time.

  • Rainfall Simulation: The test plot is subjected to simulated rainfall at a constant intensity (e.g., 50, 100, and 150 mm/hr) for a specified duration (e.g., 60 minutes with 20-minute intervals for each intensity).[15][16]

  • Data Collection: Runoff and sediment from the test plot are collected at regular intervals. The total volume of runoff and the dry weight of the eroded sediment are measured.

  • Analysis: The total soil loss from the treated plot is compared to the soil loss from the control plot to calculate the percentage reduction in erosion.

Wet Aggregate Stability Test

This method assesses the ability of soil aggregates to resist breakdown when exposed to water.

Objective: To determine the percentage of water-stable aggregates in a soil sample treated with a binding agent.

Methodology:

  • Sample Preparation: A known weight of air-dried soil aggregates of a specific size range (e.g., 1-2 mm) is obtained by sieving.

  • Treatment: The soil aggregates are treated with a solution of the binding agent and then allowed to air-dry.

  • Wet Sieving: The treated aggregates are placed on a sieve of a specific mesh size (e.g., 0.25 mm) and submerged in water. The sieve is then oscillated vertically for a set period.

  • Data Collection: The material remaining on the sieve is dried and weighed.

  • Analysis: The percentage of water-stable aggregates is calculated as the dry weight of the aggregates remaining on the sieve divided by the initial dry weight of the sample, corrected for sand content.

Unconfined Compressive Strength (UCS) Test

This test is commonly used to evaluate the strength of soils stabilized with inorganic binders like lime and cement.

Objective: To determine the maximum axial compressive stress that a cylindrical soil-binder specimen can sustain.

Methodology:

  • Specimen Preparation: A cylindrical specimen of the soil-binder mixture is prepared by compacting it to a specified density and moisture content.

  • Curing: The specimen is cured for a specified period (e.g., 7, 28, or 90 days) under controlled temperature and humidity.[10]

  • Testing: The cured specimen is placed in a compression testing machine and subjected to a constant rate of axial strain until failure.

  • Data Collection: The axial load and deformation are recorded throughout the test.

  • Analysis: The unconfined compressive strength is calculated as the maximum load per unit of the cross-sectional area of the specimen.

Visualizing Experimental Workflow

The following diagram illustrates a generalized workflow for the comparative evaluation of different soil binding agents using a rainfall simulation test.

G cluster_prep Preparation Phase cluster_test Testing Phase cluster_analysis Analysis Phase A Soil Collection and Sieving B Test Plot Preparation (Control) A->B C Test Plot Preparation (Binder A) A->C D Test Plot Preparation (Binder B) A->D G Rainfall Simulation B->G E Binder Application C->E D->E F Curing Period E->F F->G H Runoff and Sediment Collection G->H I Measure Runoff Volume H->I J Measure Sediment Mass H->J K Calculate Soil Loss I->K J->K L Comparative Performance Analysis K->L

Caption: Workflow for comparing soil binders using rainfall simulation.

Conclusion

While the initial premise regarding the soil binding properties of this compound was found to be incorrect, this guide provides a comprehensive comparison of legitimate soil binding agents. The selection of an appropriate binder requires careful consideration of its performance characteristics, application requirements, and the specific conditions of the site. The experimental protocols detailed herein offer standardized methods for evaluating and comparing the efficacy of different soil stabilization treatments, enabling informed decisions for erosion control and soil management.

References

Ecotoxicological Profiles of Sesone and Other Phenoxy Herbicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ecotoxicological profiles of the phenoxy herbicide Sesone and other widely used herbicides from the same class, including 2,4-D, MCPA, Dichlorprop, and Mecoprop. Phenoxy herbicides have been instrumental in selective weed control for decades. However, their potential impact on non-target organisms necessitates a thorough understanding of their ecotoxicological characteristics. This document summarizes available data on their toxicity to a range of environmental receptors, outlines standardized experimental protocols for ecotoxicity testing, and illustrates the key signaling pathway involved in their mechanism of action.

Comparative Ecotoxicological Data

The following tables summarize the acute and chronic toxicity data for this compound and other selected phenoxy herbicides across different trophic levels. It is important to note that there is a significant data gap for the ecotoxicity of this compound in comparison to other more extensively studied phenoxy herbicides.

Table 1: Acute Toxicity of Phenoxy Herbicides to Aquatic Organisms

HerbicideTest SpeciesEndpoint (LC50/EC50)Concentration (mg/L)Exposure Time
This compound Data Not Available---
2,4-D Oncorhynchus mykiss (Rainbow Trout)LC501.4 - 4800[1]96 h
Daphnia magna (Water Flea)EC50 (immobilisation)1.8 - 144[1]48 h
Pseudokirchneriella subcapitata (Green Algae)EC50 (growth inhibition)Data Varies72-96 h
MCPA Oncorhynchus mykiss (Rainbow Trout)LC50117 - 23296 h
Daphnia magna (Water Flea)EC50 (immobilisation)>230 (DMA salt)[2]48 h
Scenedesmus vacuolatus (Green Algae)EC50 (growth)160.09524 h
Dichlorprop FishLC50Moderately toxic-
Aquatic InvertebratesEC50Low toxicity-
Mecoprop Oncorhynchus mykiss (Rainbow Trout)LC50124[3]96 h
Bluegill sunfishLC50>100[3]96 h

Table 2: Avian and Mammalian Acute Toxicity of Phenoxy Herbicides

HerbicideTest SpeciesEndpoint (LD50)Concentration (mg/kg body weight)
This compound RatLD50 (oral)730[4]
2,4-D Colinus virginianus (Bobwhite Quail)LD50 (oral)500 (DMA salt)
RatLD50 (oral)639 - 1646[5]
MCPA Colinus virginianus (Bobwhite Quail)LD50 (oral)377[6]
RatLD50 (oral)700 - 1160[7]
Dichlorprop Bobwhite quailLD50 (oral)Moderately toxic
Mecoprop Colinus virginianus (Bobwhite Quail)LD50 (oral)700[8]
RatLD50 (oral)930 - 1210[3]

Table 3: Toxicity of Phenoxy Herbicides to Soil Organisms and Non-Target Plants

HerbicideTest Species/GroupEndpointConcentration
This compound Soil MicroorganismsData Not Available-
EarthwormsData Not Available-
Terrestrial PlantsData Not Available-
2,4-D Soil MicroorganismsVariable effects on microbial biomass and respiration-
Eisenia fetida (Earthworm)LC50-
Various broadleaf plantsEC50 (growth inhibition)Highly variable depending on species
MCPA Soil MicroorganismsGenerally low impact on microbial activity-
Eisenia fetida (Earthworm)NOEC-
Sinapis alba (White Mustard)EC50 (germination)-
Dichlorprop EarthwormsLow toxicity-
Mecoprop EarthwormsLow toxicity-

Experimental Protocols

The ecotoxicological data presented in this guide are typically generated following standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data quality, reproducibility, and comparability across different laboratories and studies.

General Experimental Workflow for Aquatic Ecotoxicity Testing

G cluster_prep Preparation cluster_exposure Exposure cluster_analysis Data Collection & Analysis TestSubstance Test Substance (Phenoxy Herbicide) TestSolutions Preparation of Test Solutions (Serial Dilutions) TestSubstance->TestSolutions TestOrganism Test Organism Culture (e.g., Algae, Daphnia, Fish) Exposure Exposure of Organisms to Test Solutions (e.g., 48h, 72h, 96h) TestOrganism->Exposure TestSolutions->Exposure Observation Observation of Effects (e.g., Mortality, Immobilization, Growth Inhibition) Exposure->Observation DataAnalysis Statistical Analysis (e.g., Probit, Logit) Observation->DataAnalysis Endpoint Determination of Endpoint (LC50, EC50, NOEC) DataAnalysis->Endpoint

Caption: A generalized workflow for aquatic ecotoxicity testing.

Key OECD Test Guidelines:

  • OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This test exposes exponentially growing cultures of green algae or cyanobacteria to the test substance for 72 hours.[9][10][11][12] The endpoint is the inhibition of growth, typically expressed as the EC50 (the concentration causing a 50% reduction in growth).[9][10]

  • OECD 202: Daphnia sp. Acute Immobilisation Test: Juvenile daphnids (water fleas) are exposed to a range of concentrations of the test substance for 48 hours.[13][14][15][16] The primary endpoint is the EC50 for immobilization.[14][16]

  • OECD 203: Fish, Acute Toxicity Test: Fish are exposed to the test substance for a period of 96 hours.[17][18][19][20][21] The main endpoint is the LC50, the concentration that is lethal to 50% of the test fish.[18][20]

  • OECD 208: Terrestrial Plant Test: Seedling Emergence and Seedling Growth Test: This guideline assesses the effects of chemicals on the emergence and early growth of terrestrial plants.[22][23][24][25][26] Seeds are planted in treated soil, and effects on emergence, biomass, and shoot height are measured.[22][23][24][25]

  • OECD 222: Earthworm Reproduction Test (Eisenia fetida/Eisenia andrei): This test evaluates the effects of chemicals on the reproductive output of earthworms over an eight-week period.[1][8][27][28][29] Endpoints include adult mortality, changes in biomass, and the number of offspring produced.[1][8][27]

Mechanism of Action and Signaling Pathway

Phenoxy herbicides, including this compound, act as synthetic auxins.[30] Auxins are plant hormones that regulate cell growth and development. At the molecular level, these herbicides disrupt normal hormonal control, leading to uncontrolled and disorganized growth in susceptible broadleaf plants, ultimately causing their death.

The primary signaling pathway involved in auxin perception and response is the TIR1/AFB pathway.

Auxin (Phenoxy Herbicide) Signaling Pathway

G Auxin (Phenoxy Herbicide) Signaling Pathway cluster_nucleus Nucleus Auxin Auxin (Phenoxy Herbicide) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB binds SCF_Complex SCF E3 Ubiquitin Ligase TIR1_AFB->SCF_Complex activates Aux_IAA Aux/IAA Repressor Aux_IAA->SCF_Complex targeted by Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by ARF Auxin Response Factor (ARF) Aux_IAA->ARF inhibits SCF_Complex->Aux_IAA ubiquitinates ARE Auxin Response Element (ARE) in DNA ARF->ARE binds to Gene_Expression Auxin-Responsive Gene Expression (Uncontrolled Growth) ARE->Gene_Expression activates

Caption: The TIR1/AFB signaling pathway for auxin perception.

In the absence of auxin, Aux/IAA repressor proteins bind to Auxin Response Factors (ARFs), preventing them from activating the transcription of auxin-responsive genes. When a phenoxy herbicide (acting as an auxin) is present, it facilitates the binding of the Aux/IAA repressor to the TIR1/AFB receptor protein, which is part of an SCF E3 ubiquitin ligase complex.[2][31][32][33][34] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressor by the 26S proteasome.[2][32] The degradation of the repressor releases the ARF, allowing it to bind to Auxin Response Elements (AREs) in the promoter regions of target genes and activate their transcription.[2] This leads to the uncontrolled expression of genes involved in cell growth, ultimately causing the death of the plant.

Conclusion

This guide provides a comparative overview of the ecotoxicological profiles of this compound and other selected phenoxy herbicides. While data for 2,4-D, MCPA, Dichlorprop, and Mecoprop are relatively available, there is a significant lack of publicly accessible ecotoxicological information for this compound, hindering a comprehensive comparative risk assessment. The primary mechanism of action for these herbicides is the disruption of auxin signaling through the TIR1/AFB pathway, leading to uncontrolled growth in susceptible plants. The provided experimental protocols, based on OECD guidelines, offer a framework for generating the necessary data to fill the existing gaps and refine our understanding of the environmental risks associated with these compounds. Further research, particularly on the ecotoxicity of this compound, is crucial for a complete and objective comparison.

References

Inter-laboratory Comparison of Analytical Methods for Sesone and Related Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies relevant to the determination of Sesone (2-(2,4-Dichlorophenoxy)ethyl sodium sulfate), also known as Crag Herbicide 1. Due to the limited availability of direct inter-laboratory comparison studies for this compound, this document leverages validated methods for the closely related and widely studied parent compound, 2,4-Dichlorophenoxyacetic acid (2,4-D). The performance of these methods provides a strong benchmark for the analysis of this compound and other phenoxy herbicides.

The data presented here is synthesized from various validated analytical methods and proficiency testing principles, offering insights into the expected performance of different analytical approaches. This guide is intended to assist laboratories in selecting and validating appropriate methods for the analysis of this compound in various environmental and agricultural matrices.

Data Presentation: Performance of Analytical Methods for 2,4-D

The following tables summarize the performance characteristics of different analytical methods for the determination of 2,4-D in various matrices. These methods, with appropriate validation, can be adapted for the analysis of this compound.

Table 1: Performance of LC-MS/MS Method for 2,4-D in Soybean and Corn [1]

ParameterSoybeanCorn
Spiking Levels (ng/g) 10, 100, 50010, 100, 500
Mean Recovery (%) 86 - 10791 - 103
Relative Standard Deviation (RSD) (%) < 10< 10
Matrix Suppression Observed NoNo

Table 2: Performance of LC-MS/MS and GC-MS Methods for 2,4-D and its Metabolites in Water [2]

AnalyteMethodLimit of Quantification (LOQ) (µg/L)Mean Recovery (%)
2,4-DLC-MS/MS0.1064 - 65
2,4-Dichlorophenol (2,4-DCP)LC-MS/MS0.10Not Reported
4-Chlorophenol (4-CP)LC-MS/MSNot ReportedNot Reported
2,4-Dichloroanisole (2,4-DCA)GC-MS0.10Not Reported

Table 3: Performance of HPLC Method for 2,4-D in Water and Soil [3][4]

ParameterWaterSoil
Recovery (%) 80 - 10080 - 100
Limit of Detection (LOD) (µg/mL) 0.45Not Reported
Limit of Quantification (LOQ) (µg/mL) 2Not Reported
Linearity (R²) ≥ 0.9996Not Reported

Experimental Protocols

The following are summaries of the experimental protocols used in the validated methods for 2,4-D analysis, which can serve as a foundation for developing a protocol for this compound.

1. Method for 2,4-D in Soybean and Corn using LC-MS/MS [1]

  • Sample Preparation:

    • Homogenize 5 g of sample.

    • Perform alkaline hydrolysis with 5 N sodium hydroxide to convert all forms of 2,4-D to its salt form.

    • Neutralize with 5 N sulfuric acid.

    • Extract with acidified acetonitrile.

    • Perform a salting-out step using magnesium sulfate and sodium chloride.

    • Dilute the acetonitrile extract with water and filter prior to analysis.

  • Instrumentation:

    • Liquid Chromatography: Reversed-phase with a weak anion-exchange and cation-exchange mixed-mode column (Acclaim™ Trinity™ Q1).

    • Mobile Phase: A gradient of 50 mM ammonium formate in water and acetonitrile.

    • Detection: Tandem Mass Spectrometry (MS/MS) in negative ion mode.

2. Method for 2,4-D and its Metabolites in Water using LC-MS/MS and GC-MS [2]

  • Sample Preparation (LC-MS/MS for 2,4-D and 2,4-DCP):

    • Take a 100 mL water sample.

    • Add internal standards.

    • Perform solid-phase extraction (SPE) for sample cleanup and concentration.

    • Elute the analytes from the SPE cartridge.

    • Concentrate the eluate under nitrogen.

    • Reconstitute the residue in a suitable solvent for injection.

  • Instrumentation (LC-MS/MS):

    • Applied Biosystems API5000 LC/MS/MS or equivalent.

  • Sample Preparation (GC-MS for 2,4-DCA):

    • Follow a similar extraction procedure as for LC-MS/MS.

  • Instrumentation (GC-MS):

    • Agilent Model 6890A Gas Chromatograph with an Agilent Model 5973N Mass Spectrometer or equivalent.

    • Column: Durabond-5MS capillary column.

    • Ionization: Electron Impact (EI) mode.

3. Method for 2,4-D in Soil using HPLC [5]

  • Sample Preparation:

    • Weigh 5.0 g of soil into a vial.

    • Add sodium hydroxide hydrolysis solution and methanol.

    • Heat at 85°C overnight to hydrolyze esters.

    • After cooling, acidify with sulfuric acid to a pH of approximately 3.

    • Perform a multi-step liquid-liquid extraction and cleanup using acetonitrile/methanol, magnesium sulphate, graphitized carbon black, and aluminum oxide.

    • The final extract is diluted with formic acid-containing water before injection.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system (e.g., Agilent 1290 Infinity).

    • Column: Phenomenex Onyx C18 Monolithic column.

    • Mobile Phase: A gradient of water with 0.1% formic acid and methanol with 0.1% formic acid.

    • Detection: Tandem Mass Spectrometry (e.g., Sciex TripleQuad 6500).

Mandatory Visualization

The following diagrams illustrate the generalized workflows for herbicide residue analysis and the logical relationship in an inter-laboratory comparison study.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (Soil, Water, Crop) Hydrolysis Alkaline Hydrolysis (for esters like this compound) Sample->Hydrolysis Extraction Extraction (e.g., LLE, QuEChERS) Cleanup Cleanup (e.g., SPE, dSPE) Extraction->Cleanup Hydrolysis->Extraction Concentration Concentration Cleanup->Concentration LCMS LC-MS/MS Concentration->LCMS GCMS GC-MS Concentration->GCMS Quantification Quantification LCMS->Quantification GCMS->Quantification Validation Method Validation Quantification->Validation

Caption: Generalized workflow for the analysis of this compound and related herbicide residues.

Interlab_Comparison Coordinator Coordinating Laboratory SamplePrep Prepare & Distribute Homogeneous Samples Coordinator->SamplePrep Stats Statistical Analysis (z-scores, Reproducibility) Coordinator->Stats LabA Participant Lab A SamplePrep->LabA LabB Participant Lab B SamplePrep->LabB LabC Participant Lab C SamplePrep->LabC LabN ... SamplePrep->LabN Analysis Analysis of Samples (Defined Protocol) LabA->Analysis LabB->Analysis LabC->Analysis LabN->Analysis Results Submission of Results Analysis->Results Results->Coordinator Report Final Comparison Report Stats->Report

Caption: Logical workflow of an inter-laboratory comparison study (proficiency test).

References

Unveiling Molecular Fingerprints: A Comparative Guide to Biomarkers for Sesone Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate assessment of exposure to environmental contaminants is paramount. This guide provides a comprehensive comparison of biomarkers for evaluating exposure to Sesone, a chlorophenoxy herbicide. Delving into the validation of these molecular indicators, this document outlines experimental data, detailed protocols, and the underlying biological pathways to aid in the selection of robust and reliable biomarkers for toxicological studies and environmental monitoring.

This compound, chemically known as 2,4-Dichlorophenoxyethyl sulfate, is a herbicide used for the control of broadleaf weeds.[1][2] Understanding its mechanism of action is fundamental to identifying and validating biomarkers of exposure. As a member of the chlorophenoxy herbicide family, which includes the widely known 2,4-D, this compound is believed to act as a synthetic auxin, a plant hormone that regulates growth.[3][4] In target plants, it disrupts normal growth processes, leading to uncontrolled cell division and elongation, ultimately causing death.[4] While the primary target is plants, exposure in non-target organisms, including mammals, can lead to adverse health effects, necessitating reliable methods for exposure assessment.

Comparative Analysis of Potential Biomarkers

The validation of biomarkers for this compound exposure is an ongoing area of research. Biomarkers can be categorized into biomarkers of exposure, effect, and susceptibility. This guide focuses on biomarkers of exposure, which directly measure the compound or its metabolites in biological samples, and biomarkers of effect, which indicate a biological response to the exposure.

Biomarker CategorySpecific BiomarkerOrganism(s)MatrixMethod of AnalysisAdvantagesDisadvantages
Exposure Parent Compound (this compound)Mammals, FishUrine, Blood, TissueGas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS)High specificity, direct evidence of exposure.Short half-life may limit detection window.
2,4-Dichlorophenol (2,4-DCP)MammalsUrineGC-MS, High-Performance Liquid Chromatography (HPLC)Longer half-life than parent compound, reflects metabolic breakdown.Not unique to this compound; a metabolite of other chlorophenoxy compounds.
Effect Oxidative Stress Markers (e.g., Malondialdehyde, 8-hydroxy-2'-deoxyguanosine)VariousTissue, Blood, UrineSpectrophotometry, ELISA, LC-MSIndicates a biological response to exposure, can be an early indicator of toxicity.Non-specific; can be induced by various stressors.
Genotoxicity Markers (e.g., DNA adducts, micronuclei formation)VariousBlood, Tissue32P-postlabeling, Comet Assay, Micronucleus TestMeasures direct damage to genetic material, highly relevant to long-term health risks.Technically demanding, may not be sensitive at low exposure levels.
Alterations in Gene Expression (e.g., CYP450 enzymes)Mammals, FishLiver, other tissuesQuantitative PCR (qPCR), Microarray, RNA-SeqProvides insight into the molecular mechanisms of toxicity, can be highly sensitive.Requires further validation to establish a direct link to exposure levels.

Experimental Protocols for Biomarker Validation

The validation of these biomarkers requires rigorous experimental protocols to establish their sensitivity, specificity, and dose-response relationship with this compound exposure.

1. Analysis of this compound and its Metabolites in Urine by GC-MS:

  • Sample Preparation: Urine samples are subjected to enzymatic hydrolysis to release conjugated metabolites. This is followed by liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) and derivatization to increase the volatility of the analytes for GC analysis.

  • GC-MS Analysis: The derivatized extract is injected into a gas chromatograph coupled with a mass spectrometer. The compounds are separated based on their boiling points and retention times, and identified and quantified based on their unique mass spectra.

  • Quality Control: Isotope-labeled internal standards are used to correct for extraction losses and matrix effects, ensuring the accuracy and precision of the measurements.

2. Measurement of Oxidative Stress (Malondialdehyde - MDA) in Liver Tissue:

  • Tissue Homogenization: Liver tissue is homogenized in a suitable buffer on ice.

  • TBARS Assay: The homogenate is reacted with thiobarbituric acid (TBA) under acidic conditions at high temperature. The resulting pink-colored product, a thiobarbituric acid reactive substance (TBARS), is measured spectrophotometrically at a specific wavelength (typically around 532 nm).

  • Data Analysis: MDA concentration is calculated using a standard curve generated with a known concentration of MDA.

3. Assessment of Genotoxicity (Micronucleus Test) in Peripheral Blood Lymphocytes:

  • Cell Culture: Whole blood is cultured in the presence of a mitogen (e.g., phytohemagglutinin) to stimulate lymphocyte division.

  • Cytochalasin B Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells.

  • Slide Preparation and Staining: The cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or DAPI).

  • Microscopic Analysis: The frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) in binucleated cells is scored under a microscope.

Visualizing the Pathways and Processes

To better understand the relationships between this compound exposure and the resulting biological events, the following diagrams illustrate key pathways and workflows.

Sesone_Metabolism_and_Biomarker_Generation This compound This compound Exposure Absorption Absorption and Distribution This compound->Absorption Metabolism Metabolism (e.g., in Liver) Absorption->Metabolism 2_4_DCP 2,4-Dichlorophenol (2,4-DCP) (Metabolite) Metabolism->2_4_DCP Parent_Compound Parent Compound (this compound) Metabolism->Parent_Compound Oxidative_Stress Oxidative Stress Metabolism->Oxidative_Stress Excretion Excretion (Urine) 2_4_DCP->Excretion Parent_Compound->Excretion ROS Reactive Oxygen Species (ROS) Generation Oxidative_Stress->ROS Cellular_Damage Cellular Damage ROS->Cellular_Damage Oxidative_Stress_Biomarkers Oxidative Stress Biomarkers (e.g., MDA) ROS->Oxidative_Stress_Biomarkers DNA_Damage DNA Damage Cellular_Damage->DNA_Damage Genotoxicity_Biomarkers Genotoxicity Biomarkers (e.g., Micronuclei) DNA_Damage->Genotoxicity_Biomarkers Biomarker_Validation_Workflow start Hypothesize Potential Biomarkers animal_studies In Vivo / In Vitro Exposure Studies (Dose-Response) start->animal_studies sample_collection Biological Sample Collection (Urine, Blood, Tissue) animal_studies->sample_collection biomarker_measurement Biomarker Measurement sample_collection->biomarker_measurement analytical_method Analytical Method Development and Validation analytical_method->biomarker_measurement statistical_analysis Statistical Analysis (Correlation with Exposure) biomarker_measurement->statistical_analysis validation Biomarker Validation (Sensitivity, Specificity) statistical_analysis->validation

References

Safety Operating Guide

Proper Disposal Procedures for Sesone Herbicide

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of Sesone, a phenoxy herbicide also known as Crag® herbicide-1, 2,4-DES sodium, and sodium 2-(2,4-dichlorophenoxy)ethyl sulfate (CAS No. 136-78-7).

This document provides critical safety and logistical information for research, scientific, and drug development professionals. Adherence to these procedures is vital for ensuring personal safety and environmental protection.

Immediate Safety and Handling Precautions

This compound is a colorless to white crystalline, odorless solid.[1] It is crucial to handle this compound with appropriate personal protective equipment (PPE) to prevent exposure.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Tight-sealing safety goggles or a face shield.[2]Prevents eye irritation and serious eye damage.[2]
Skin Protection Chemical-resistant gloves and protective clothing.[2]Prevents skin contact, which can cause irritation and potential allergic reactions.[2]
Respiratory Protection Use in a well-ventilated area.[2] For higher concentrations, a NIOSH-approved respirator is recommended.[3]Prevents inhalation of dust which can be harmful and cause respiratory irritation.[2]

Disposal of Unused this compound and Contaminated Materials

The primary method for disposing of unused or unwanted pesticides like this compound is through designated hazardous waste collection programs.[4][5] It is a violation of Federal Law to improperly dispose of excess pesticide, spray mixture, or rinsate.[6]

Key Disposal Principles:

  • Do Not Dispose in Regular Trash or Drains: Never discard this compound in household trash or pour it down the sink, toilet, or any drain.[4] This can contaminate water supplies as many wastewater treatment facilities are not equipped to remove such chemicals.[4]

  • Utilize Hazardous Waste Programs: Contact your local solid waste management authority, environmental agency, or health department to find a household hazardous waste collection program or a "Clean Sweep" program for agricultural pesticides.[4][7]

  • Follow Label Instructions: Always refer to the product label for any specific disposal instructions.[4]

  • Original Container: Keep the product in its original container for disposal.[5]

Disposal Workflow for this compound Waste

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated is_container_empty Is the container empty? start->is_container_empty triple_rinse Triple-rinse container (see protocol below) is_container_empty->triple_rinse Yes unused_product Unused or excess this compound is_container_empty->unused_product No dispose_container Dispose of rinsed container in accordance with local recycling/disposal guidelines. triple_rinse->dispose_container end End: Waste Properly Disposed dispose_container->end contact_hw Contact local hazardous waste authority or pesticide disposal program. unused_product->contact_hw follow_hw_instructions Follow their instructions for transport and disposal. contact_hw->follow_hw_instructions follow_hw_instructions->end

Caption: Logical workflow for the proper disposal of this compound herbicide and its containers.

Experimental Protocol: Triple-Rinsing of Herbicide Containers

Properly rinsing empty pesticide containers is a critical step to ensure they can be safely disposed of or recycled.[8] This procedure removes over 99% of the residue.[8]

Objective: To decontaminate empty this compound containers, rendering them safe for disposal or recycling.

Materials:

  • Empty this compound container

  • Water or other appropriate rinse solution

  • Personal Protective Equipment (PPE) as specified above

  • Spray tank or a designated hazardous waste container for rinsate

Procedure:

  • Initial Draining: Empty the remaining contents of the this compound container into the application equipment or a designated mix tank. Allow the container to drain for at least 30 seconds after the flow begins to drip.[8]

  • First Rinse:

    • Fill the empty container approximately 1/4 to 1/3 full with water.[9][10]

    • Securely replace the cap.

    • Shake the container vigorously for at least 10-30 seconds to rinse all interior surfaces.[9][10]

    • Pour the rinsate (the rinse water) into the application equipment or a designated hazardous waste container.[11] Allow the container to drain for at least 10-30 seconds after the flow begins to drip.[8][9]

  • Second and Third Rinses: Repeat step 2 two more times for a total of three rinses.[8][9][11]

  • Final Preparation:

    • After the final rinse, puncture the container to prevent reuse.[8]

    • Allow the container to dry completely.

    • The clean, rinsed container can now be disposed of according to local regulations, which may include recycling programs like drumMUSTER or disposal in a sanitary landfill.[12]

By following these procedures, you contribute to a safer laboratory environment and the protection of our ecosystem. Always prioritize safety and consult with your institution's environmental health and safety department for specific guidance.

References

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Sesone

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in drug development and scientific research, ensuring personal safety during the handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Sesone, a colorless to white crystalline, odorless solid herbicide.[1] Adherence to these procedural guidelines is critical to mitigate risks of exposure and ensure safe operational and disposal practices.

Potential Hazards

This compound poses health risks through inhalation, ingestion, or contact with skin and eyes.[1] Exposure can lead to irritation of the eyes and skin, and may cause damage to the liver and kidneys.[1] In animal studies, it has shown effects on the central nervous system, including convulsions.[1]

Personal Protective Equipment (PPE) Specifications

The following table summarizes the recommended personal protective equipment for handling this compound, based on guidelines from the National Institute for Occupational Safety and Health (NIOSH) and general best practices for handling herbicides.

PPE CategorySpecification
Respiratory Protection Up to 50 mg/m³: Any quarter-mask respirator.[1] Up to 100 mg/m³: Any particulate respirator with an N95, R95, or P95 filter (excluding quarter-mask respirators). N99, R99, P99, N100, R100, or P100 filters are also acceptable.[1]
Hand Protection Chemical-resistant gloves. While specific compatibility data for this compound is not readily available, general recommendations for herbicides suggest materials such as nitrile rubber, neoprene rubber, or Viton®.[2]
Eye Protection Safety glasses with side shields or chemical splash goggles to prevent eye contact.[1]
Body Protection A lab coat or coveralls should be worn. For tasks with a higher risk of contamination, chemical-resistant coveralls are recommended.
Foot Protection Closed-toe shoes are mandatory in a laboratory setting. For situations with a risk of spills, chemical-resistant shoe covers or boots should be worn.

Experimental Protocol: PPE Selection and Use

While specific experimental protocols for PPE testing with this compound are not publicly available, a standard protocol for the selection and use of PPE in a laboratory setting involving a powdered chemical like this compound should be followed. This involves a risk assessment of the specific procedures being undertaken to determine the potential for exposure and selecting PPE that provides an adequate barrier.

Methodology:

  • Hazard Assessment: Before handling this compound, conduct a thorough risk assessment of the planned experiment. Identify steps with the potential for generating dust or aerosols, and the potential for skin or eye contact.

  • PPE Selection: Based on the risk assessment, select the appropriate PPE as outlined in the table above. Ensure that all selected PPE is NIOSH-approved where applicable.

  • Fit Testing: For tight-fitting respirators, a qualitative or quantitative fit test must be performed to ensure a proper seal.

  • Inspection: Before each use, inspect all PPE for any signs of damage, such as cracks, tears, or holes.

  • Donning and Doffing: Follow the prescribed sequence for putting on and taking off PPE to prevent cross-contamination.

  • Decontamination and Disposal: After use, decontaminate or dispose of PPE according to the established procedures.

Operational Plans: Handling and Disposal

Workflow for Handling this compound

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory environment, from preparation to disposal.

G Workflow for Handling this compound cluster_prep Preparation cluster_donning Donning PPE cluster_handling Handling this compound cluster_doffing Doffing PPE cluster_disposal Disposal prep_area Prepare designated handling area gather_ppe Gather all necessary PPE prep_area->gather_ppe inspect_ppe Inspect PPE for damage gather_ppe->inspect_ppe don_gown Don gown/coveralls inspect_ppe->don_gown don_respirator Don respirator don_gown->don_respirator don_goggles Don eye protection don_respirator->don_goggles don_gloves Don gloves don_goggles->don_gloves weigh_this compound Weigh this compound in a ventilated enclosure don_gloves->weigh_this compound prepare_solution Prepare solution (if applicable) weigh_this compound->prepare_solution conduct_experiment Conduct experiment prepare_solution->conduct_experiment remove_gloves Remove gloves conduct_experiment->remove_gloves remove_gown Remove gown/coveralls remove_gloves->remove_gown remove_goggles Remove eye protection remove_gown->remove_goggles remove_respirator Remove respirator remove_goggles->remove_respirator wash_hands Wash hands thoroughly remove_respirator->wash_hands dispose_ppe Dispose of single-use PPE as hazardous waste wash_hands->dispose_ppe decontaminate_reusable Decontaminate reusable PPE dispose_ppe->decontaminate_reusable dispose_this compound Dispose of this compound waste as hazardous chemical waste decontaminate_reusable->dispose_this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sesone
Reactant of Route 2
Reactant of Route 2
Sesone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.